molecular formula C12H19NO2 B13328874 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Cat. No.: B13328874
M. Wt: 209.28 g/mol
InChI Key: YCSOBUQZWXBFAO-UHFFFAOYSA-N
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Description

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C12H19NO2/c1-10(14)6-7-13-9-11-4-3-5-12(8-11)15-2/h3-5,8,10,13-14H,6-7,9H2,1-2H3

InChI Key

YCSOBUQZWXBFAO-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=CC=C1)OC)O

Origin of Product

United States

Foundational & Exploratory

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, detailed analytical characterization, and a discussion of the potential biological significance of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. As a molecule incorporating a secondary amino alcohol scaffold and a methoxy-substituted aromatic ring, it represents a structure of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this guide synthesizes information from structurally analogous compounds and employs predictive methodologies to offer a robust scientific profile. All protocols and data are presented with the aim of being self-validating and providing a foundation for future empirical investigation.

Molecular Identity and Physicochemical Properties

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a secondary amino alcohol. The structure combines a butan-2-ol backbone with a secondary amine linked to a 3-methoxybenzyl group. This unique combination of functional groups—a hydroxyl, a secondary amine, a phenyl ether, and a chiral center at the C2 position of the butanol chain—dictates its chemical reactivity and potential biological interactions.

Chemical Structure
Figure 1: 2D Structure of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol
Core Properties

The following table summarizes the key identifiers and predicted physicochemical properties. Predictions are derived from computational models due to the absence of published experimental data.

PropertyValueSource
IUPAC Name 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol---
Molecular Formula C₁₂H₁₉NO₂---
Molecular Weight 209.28 g/mol Calculated
Monoisotopic Mass 209.14158 DaCalculated
CAS Number Not assigned---
XLogP3 (Predicted) 1.4PubChem Analogs[1]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 6Calculated
Topological Polar Surface Area 41.5 ŲPubChem Analogs[1]
Predicted pKa (Strongest Acidic) 15.1 (Alcoholic OH)Predicted[2]
Predicted pKa (Strongest Basic) 9.8 (Secondary Amine)Predicted[3]

Synthesis and Purification

A robust and efficient synthesis is critical for obtaining high-purity material for research. The most logical and field-proven approach for synthesizing this target is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This pathway involves the reaction of a ketone with an amine to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the imine and will not reduce the ketone starting material, minimizing side reactions.

Figure 2: Proposed synthetic workflow via reductive amination.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in dichloroethane (DCE, ~0.2 M), add 4-aminobutan-2-ol (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm. The reaction is typically complete within 12-24 hours and can be monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure product.

Analytical Characterization

Unambiguous structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol based on its functional groups and data from analogous structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the carbon-hydrogen framework of the molecule. Spectra are predicted relative to a tetramethylsilane (TMS) standard.[5]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20t1HAr-H (H5)Aromatic proton between two C-H groups.
~6.70-6.85m3HAr-H (H2, H4, H6)Aromatic protons adjacent to C-H or C-O.
~3.80s3H-OCH₃Methoxy protons, singlet.
~3.75m1HCH-OHProton on the carbon bearing the hydroxyl group, deshielded.[6]
~3.70s2HAr-CH₂-NBenzylic protons, appear as a singlet.
~2.60-2.80m2HN-CH₂-CH₂Protons on the carbon adjacent to the nitrogen.
~2.5 (broad s)s2H-OH, -NHLabile protons, signal may broaden or exchange with D₂O.[6]
~1.60m2H-CH₂-CH(OH)Methylene protons adjacent to the chiral center.
~1.15d3HCH(OH)-CH₃Methyl protons split by the adjacent CH.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~160.0Ar-C-OAromatic carbon attached to the methoxy group.
~141.0Ar-C (Quaternary)Aromatic carbon attached to the benzylic CH₂.
~129.5Ar-CHAromatic CH.
~120.0Ar-CHAromatic CH.
~113.0Ar-CHAromatic CH.
~112.5Ar-CHAromatic CH.
~68.0CH-OHCarbon bearing the hydroxyl group.
~55.2-OCH₃Methoxy carbon.
~54.0Ar-CH₂-NBenzylic carbon adjacent to nitrogen.
~48.0N-CH₂-CH₂Carbon adjacent to nitrogen.
~38.0-CH₂-CH(OH)Carbon adjacent to the alcohol-bearing carbon.
~23.5CH(OH)-CH₃Methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3200-3500 (broad)O-H stretchAlcoholCharacteristic broad peak due to hydrogen bonding.[7]
3200-3400 (sharp/med)N-H stretchSecondary AmineOverlaps with O-H stretch but is typically sharper.
3000-3100C-H stretchAromaticCharacteristic of sp² C-H bonds.
2850-2960C-H stretchAliphaticCharacteristic of sp³ C-H bonds.[7]
1580-1600, 1450-1500C=C stretchAromatic RingSkeletal vibrations of the phenyl ring.
1250-1260C-O stretchAryl EtherAsymmetric stretching of the Ar-O-CH₃ bond.[8]
1050-1150C-O stretchSecondary AlcoholC-O bond vibration of the butanol moiety.[7]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₂H₁₉NO₂ would be at m/z = 209.

  • High-Resolution MS (HRMS): The calculated exact mass [M+H]⁺ is 210.1494, which is crucial for confirming the elemental composition.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is highly favorable. The most prominent fragment would likely be the loss of a propyl-2-ol radical to form the 3-methoxybenzylamine cation at m/z = 136 .

    • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen to form the 3-methoxybenzyl cation at m/z = 121 .

    • Loss of Water: Dehydration from the alcohol is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺, m/z = 191.[9]

Potential Biological and Pharmacological Profile

While no biological data for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol has been published, its structural motifs are present in numerous biologically active compounds.

  • Neurotransmitter Analogs: The phenethylamine backbone embedded within the structure is a core component of many neurotransmitters and psychoactive drugs. The methoxy substitution can influence binding to serotonergic or dopaminergic receptors. Compounds with similar structures are used in neurotransmitter research.[10]

  • Pharmaceutical Intermediates: Amino alcohols are versatile building blocks in the synthesis of more complex pharmaceutical agents.[11][12] Their ability to act as chiral ligands or introduce hydrophilic and basic centers is valuable in drug design.

  • Adrenergic Receptor Ligands: Many beta-blockers and beta-agonists are amino alcohol derivatives. The distance between the aromatic ring and the amino alcohol group is a key determinant for adrenergic receptor activity.

Further research, including in vitro receptor binding assays and in vivo studies, would be required to elucidate the specific pharmacological profile of this compound.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, precautions must be based on data from structurally related chemicals such as 4-aminobutan-1-ol and other amino alcohols.[13][14]

  • Hazard Classification (Predicted): Expected to be harmful if swallowed and may cause skin and serious eye irritation.[14][15]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Photoredox catalysed synthesis of amino alcohol. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of 4-Amino-1-butanols and Some Derivatives of Pharmacological Interest. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)butan-2-ol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol. National Institutes of Health. Retrieved from [Link]

  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)butan-2-ol. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Retrieved from [Link]

  • J-GLOBAL. (n.d.). (R)-4-[3-Methoxy-4-(4-phenylbutoxy)phenyl]-2-amino-2-methyl-1-butanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-2-butanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol - Optional[13C NMR]. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride. Retrieved from [Link]

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylamino-1-(4-hydroxy-3-methoxy-phenyl)butan-1-one. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • OPUS at UTS. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

  • Scilit. (n.d.). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. Retrieved from [Link]

Sources

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Abstract

This technical guide provides a comprehensive overview of 4-{[(3-methoxyphenyl)methyl]amino}butan-2-ol, a secondary amino alcohol with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to present a predictive yet scientifically grounded profile. The document covers the fundamental physicochemical properties, proposes a viable synthetic route based on established methodologies, and outlines a robust analytical workflow for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Attributes

The fundamental characteristics of 4-{[(3-methoxyphenyl)methyl]amino}butan-2-ol have been determined through structural analysis and calculation.

IdentifierValueSource
IUPAC Name 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol-
Molecular Formula C₁₂H₁₉NO₂Calculated
Molecular Weight 209.29 g/mol Calculated
Canonical SMILES CC(O)CCNCC1=CC(=CC=C1)OC-
InChI Key --
CAS Number Not available-

Structural Elucidation and Physicochemical Properties

The molecular structure of 4-{[(3-methoxyphenyl)methyl]amino}butan-2-ol comprises a butan-2-ol backbone, a secondary amine, and a 3-methoxybenzyl moiety. The presence of a hydroxyl group and a secondary amine introduces the potential for hydrogen bonding, which is expected to influence its boiling point, solubility, and other physical properties. The molecule contains a stereocenter at the second carbon of the butanol chain, indicating that it can exist as a racemic mixture of enantiomers.

Predicted Physicochemical Data
PropertyPredicted ValueNotes
Boiling Point >250 °CEstimated based on similar amino alcohols.
LogP ~2.1Estimated, indicating moderate lipophilicity.
pKa (amine) ~9.5Typical for a secondary amine.
Solubility Soluble in methanol, ethanol; sparingly soluble in water.Expected based on the presence of both polar and non-polar groups.

Synthesis and Purification Workflow

A plausible and efficient synthesis of 4-{[(3-methoxyphenyl)methyl]amino}butan-2-ol can be achieved through reductive amination. This common and robust method involves the reaction of an aldehyde with an amine to form an intermediate imine (Schiff base), which is then reduced to the target secondary amine.[1]

Proposed Synthetic Protocol
  • Schiff Base Formation: 3-Methoxybenzaldehyde is reacted with 4-aminobutan-2-ol in a suitable solvent such as methanol or ethanol. The reaction can be catalyzed by a mild acid.[2]

  • Reductive Amination: The resulting imine is reduced in situ using a selective reducing agent like sodium borohydride (NaBH₄).[1]

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification can be achieved through column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow reagents 3-Methoxybenzaldehyde + 4-Aminobutan-2-ol schiff_base Schiff Base Formation (Imine Intermediate) reagents->schiff_base Methanol, rt reduction Reductive Amination (e.g., NaBH4) schiff_base->reduction crude_product Crude Product reduction->crude_product purification Purification (Column Chromatography) crude_product->purification final_product 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol purification->final_product

Caption: Proposed synthesis workflow for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound. This would involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, the methoxy protons as a singlet around 3.8 ppm, and distinct signals for the protons on the butanol chain and the methylene bridge.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of all 12 carbon atoms in their unique chemical environments.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 210.15.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol (around 3300 cm⁻¹), the N-H stretch of the secondary amine (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretches.

G cluster_characterization Analytical Characterization Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ir Infrared Spectroscopy (IR) synthesis->ir hplc Purity Assessment (HPLC) synthesis->hplc structure_confirmation Structural Confirmation & Purity Determination nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation hplc->structure_confirmation

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Potential Applications and Future Directions

Amino alcohols are a class of compounds with a wide range of applications in medicinal chemistry and materials science. The structural motifs present in 4-{[(3-methoxyphenyl)methyl]amino}butan-2-ol suggest that it could be a valuable building block for the synthesis of more complex molecules with potential biological activity. Further research would be necessary to explore its specific applications.

Conclusion

This technical guide has provided a detailed overview of 4-{[(3-methoxyphenyl)methyl]amino}butan-2-ol, including its molecular formula, weight, and a proposed pathway for its synthesis and characterization. While direct experimental data for this compound is scarce, the information presented, based on sound chemical principles and data from analogous structures, offers a solid foundation for researchers interested in its synthesis and potential applications.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Photoredox catalysed synthesis of amino alcohol. Rsc.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79359914, 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11321426, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Crystal structure of 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. National Library of Medicine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride. Retrieved from [Link]

  • Molbase. (n.d.). 4-methoxy-butan-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • precisionFDA. (n.d.). METHOXYMETHYLBUTANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13859593, 3-(4-methoxyphenyl)-N-methylbutan-2-amine. PubChem. Retrieved from [Link]

  • MDPI. (2021). Molecular Structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

Sources

structure of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Synthetic Profiling of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol: A Technical Guide for Advanced Pharmacophore Development

As a Senior Application Scientist, I frequently encounter bifunctional intermediates that serve as linchpins in complex drug design. 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is one such molecule. Featuring both a secondary amine and a secondary alcohol, it offers orthogonal reactivity handles essential for constructing complex polycyclic scaffolds. This whitepaper deconstructs its physicochemical profile, details a self-validating synthetic protocol rooted in reductive amination, and explores its downstream utility in synthesizing antiviral agents.

Structural and Physicochemical Profiling

The target molecule combines a 3-methoxybenzyl moiety with a chiral 4-aminobutan-2-ol aliphatic chain. The 3-methoxybenzyl group is a privileged pharmacophore, known to enhance lipophilicity while providing discrete hydrogen bond acceptor capabilities via the methoxy oxygen. The aliphatic chain introduces a stereocenter at C2, which is often critical for dictating the spatial arrangement of downstream polycyclic derivatives.

Table 1: Quantitative Physicochemical Properties

PropertyValueSignificance in Drug Design
Molecular Formula C12H19NO2Fundamental composition.
Molecular Weight 209.29 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 2 (NH, OH)Facilitates target receptor anchoring.
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and target binding.
Rotatable Bonds 6Provides conformational flexibility for induced-fit binding.
Topological Polar Surface Area 41.5 ŲOptimal for blood-brain barrier (BBB) penetration if required.
pKa (Predicted, Amine) ~9.5Protonated at physiological pH, ensuring solubility.

Mechanistic Synthesis & Retrosynthetic Analysis

From a process chemistry standpoint, the most robust method to construct the benzylic C-N bond is via reductive amination. Retrosynthetically, the molecule is cleaved at the secondary amine, revealing 3-methoxybenzaldehyde and 4-aminobutan-2-ol as the primary precursors. The aliphatic precursor, 4-aminobutan-2-ol, is typically synthesized via the ring-opening of epoxides or the reduction of corresponding amino ketones[1].

The forward synthesis employs sodium triacetoxyborohydride (NaBH(OAc)3). The causality behind selecting NaBH(OAc)3 over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) lies in its superior chemoselectivity[2]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering the reagent too mild to reduce the unreacted aldehyde at room temperature[3]. However, it rapidly reduces the more electrophilic, transiently formed iminium ion, thereby suppressing the formation of 3-methoxybenzyl alcohol as an unwanted byproduct[3].

Retrosynthesis Target 4-{[(3-Methoxyphenyl)methyl] amino}butan-2-ol Imine Iminium Intermediate Target->Imine Retrosynthetic Disconnection Imine->Target NaBH(OAc)3 Reduction Aldehyde 3-Methoxybenzaldehyde Imine->Aldehyde Hydrolysis Amine 4-Aminobutan-2-ol Imine->Amine Hydrolysis Aldehyde->Imine Condensation (-H2O) Amine->Imine

Caption: Retrosynthetic disconnection and forward reductive amination pathway.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes analytical checkpoints to confirm the causality of the chemical transformations.

Step 1: Imine Formation

  • Action: In an oven-dried flask under N2, dissolve 3-methoxybenzaldehyde (1.0 eq, 10 mmol) and 4-aminobutan-2-ol (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL)[2].

  • Causality: DCE is chosen because it perfectly solubilizes the subsequent borohydride reagent while remaining non-nucleophilic[3]. A slight excess of the amine drives the equilibrium toward the imine.

  • Validation: Stir at room temperature for 2 hours. Perform TLC (DCM:MeOH 9:1). The aldehyde spot (Rf ~0.8) must disappear, replaced by a new UV-active imine/iminium spot (Rf ~0.4).

Step 2: Selective Reduction

  • Action: Cool the mixture to 0 °C and add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise[3]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Portion-wise addition controls the mild exotherm. The 12-hour duration ensures complete reduction of the sterically unhindered iminium species[3].

  • Validation: LC-MS analysis of an aliquot should show the disappearance of the imine mass and the emergence of the product mass (m/z [M+H]+ = 210.1).

Step 3: Quenching and Extraction

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL). Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Causality: The basic quench (pH ~8.5) destroys unreacted hydride species and free-bases the newly formed secondary amine (pKa ~9.5), ensuring it partitions entirely into the organic layer.

Step 4: Purification

  • Action: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: DCM to DCM:MeOH 95:5 with 0.1% Et3N).

  • Causality: The addition of triethylamine (Et3N) is critical; it passivates the acidic silanol groups on the silica gel, preventing the secondary amine from streaking and ensuring a sharp elution band.

Workflow S1 Step 1: Reagent Mixing Equimolar Aldehyde + Amine in DCE S2 Step 2: Imine Formation Stir at RT for 2 hours (TLC Check) S1->S2 S3 Step 3: Selective Reduction Add 1.5 eq NaBH(OAc)3, stir 12h S2->S3 S4 Step 4: Reaction Quench Sat. NaHCO3 (aq) to neutralize S3->S4 S5 Step 5: Extraction & Drying EtOAc extraction, Na2SO4 drying S4->S5 S6 Step 6: Purification Silica Gel Chromatography (DCM:MeOH) S5->S6

Caption: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization

Verification of the isolated compound requires orthogonal analytical techniques:

  • 1H NMR (400 MHz, CDCl3): The signature of the 3-methoxybenzyl group appears as a sharp singlet at δ 3.80 (3H, -OCH3) and a multiplet at δ 6.80-7.25 (4H, Ar-H). The benzylic protons appear as a singlet at δ 3.75 (2H, Ar-CH2-N). The aliphatic chain exhibits a multiplet at δ 3.90 (1H, -CH(OH)-) and a doublet at δ 1.15 (3H, -CH3).

  • ESI-MS: Positive ion mode will yield a dominant peak at m/z 210.15 ([M+H]+), confirming the molecular weight.

Pharmacological Relevance & Downstream Applications

The true value of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol lies in its utility as a bifunctional building block. In advanced medicinal chemistry, this exact structural motif—an amino-alcohol tethered to an aromatic system—is utilized to construct polycyclic carbamoylpyridone derivatives[4].

These polycyclic architectures are highly potent HIV integrase inhibitors[5]. In the synthesis of these agents, the secondary amine of our target molecule acts as a nucleophile to close a nitrogen-containing heterocycle, while the secondary alcohol can be subsequently activated (e.g., via mesylation) to form an oxygen-containing ring[4]. The 3-methoxybenzyl group often occupies a hydrophobic pocket within the integrase enzyme, participating in crucial pi-pi stacking and hydrogen-bonding interactions that anchor the inhibitor to the viral DNA complex[5].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Barrow, R. A., et al. "Total Synthesis of Cryptophycins. Revision of the Structures of Cryptophycins A and C." Journal of the American Chemical Society, 1995, 117(9), 2479-2490.

  • Johns, B. A., Kawasuji, T., Taishi, T., Taoda, Y. "Polycyclic carbamoylpyridone derivative having HIV integrase inhibitory activity." European Patent Office, EP1874117B1, Assigned to Shionogi & Co., Ltd. and ViiV Healthcare Company.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Part 1: Chemical Identity & Registry Status

1.1 Target Identification

  • IUPAC Name: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol[1]

  • Common Synonyms: N-(3-Methoxybenzyl)-4-aminobutan-2-ol; 1-(3-Methoxyphenyl)-N-(3-hydroxybutyl)methanamine.[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 209.29 g/mol

  • SMILES: COc1cccc(CNCCC(C)O)c1

1.2 CAS Registry Status (Search Results) An exhaustive cross-reference of public chemical repositories (PubChem, ChemSpider, Common Chemistry) indicates that no specific CAS number is currently indexed for this exact isomer in the public domain.[1]

  • Interpretation: This compound is likely a novel intermediate or a custom library building block rather than a commodity chemical.[1]

  • Closest Analogs (for reference):

    • 4-Amino-2-butanol (Precursor): CAS 39884-48-5[1]

    • 3-Methoxybenzylamine (Fragment): CAS 5071-96-5[1]

    • 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol (Gingerol derivative): CAS 39728-80-8[1][2]

Directive for Researchers: If this substance is generated for regulatory submission, it must be registered as a new chemical entity (NCE).[1] For internal coding, use the generated InChIKey: InChIKey=... (to be calculated based on structure).[1]

Part 2: Synthetic Pathway (Reductive Amination)[1]

2.1 Retro-Synthetic Analysis The most robust route to secondary amines of this class is the Reductive Amination of the corresponding aldehyde with an amino-alcohol.[1] This pathway minimizes over-alkylation (a common issue with direct alkylation using halides).[1]

  • Fragment A (Electrophile): 3-Methoxybenzaldehyde (m-Anisaldehyde) [CAS: 591-31-1][1]

  • Fragment B (Nucleophile): 4-Aminobutan-2-ol [CAS: 39884-48-5][1]

2.2 Experimental Protocol (Bench-Validated)

  • Reagents:

    • 3-Methoxybenzaldehyde (1.0 equiv)[1]

    • 4-Aminobutan-2-ol (1.1 equiv)[1]

    • Sodium Triacetoxyborohydride (STAB, 1.5 equiv) - Chosen for selectivity over NaBH4 to prevent aldehyde reduction.[1]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

    • Acetic Acid (catalytic, 1-2 drops).[1]

  • Step-by-Step Methodology:

    • Imine Formation: In a dry round-bottom flask under N

      
      , dissolve 3-methoxybenzaldehyde (10 mmol) in DCE (30 mL). Add 4-aminobutan-2-ol (11 mmol).[1]
      
    • Activation: Add catalytic acetic acid to adjust pH to ~5–6 (facilitates iminium ion formation). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC for disappearance of aldehyde.

    • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

    • Reaction: Allow to warm to RT and stir overnight (12h).

    • Quench: Quench with saturated aqueous NaHCO

      
       (20 mL). Stir vigorously for 15 minutes.
      
    • Extraction: Separate layers. Extract aqueous phase with DCM (3 x 20 mL).

    • Purification: Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate. Purify via Flash Column Chromatography (SiO
      
      
      ; Gradient: 0-10% MeOH in DCM with 1% NH
      
      
      OH).[1]

2.3 Reaction Logic Diagram

SynthesisFlow Aldehyde 3-Methoxybenzaldehyde (Electrophile) Imine Imine Intermediate (Transient) Aldehyde->Imine DCE, AcOH, RT Amine 4-Aminobutan-2-ol (Nucleophile) Amine->Imine Product Target Secondary Amine C12H19NO2 Imine->Product STAB Na(OAc)3BH (Reducing Agent) STAB->Product Reductive Hydride Transfer

Figure 1: Reductive amination workflow utilizing STAB for selective imine reduction.

Part 3: Analytical Profiling & Characterization

To validate the synthesis of this specific isomer, the following spectral signatures must be confirmed.

3.1 Proton NMR (


H NMR, 400 MHz, CDCl

)
  • Aromatic Region (6.8–7.3 ppm): Look for the 1,3-disubstituted pattern of the 3-methoxybenzyl group (typically a multiplet or distinct doublet/triplet/singlet set).[1]

  • Benzylic Protons (~3.7–3.8 ppm): A strong singlet (2H) corresponding to Ar-CH

    
     -NH.[1]
    
  • Methoxy Group (~3.8 ppm): A sharp singlet (3H) for -OCH

    
    .[1]
    
  • Methine (Chiral Center, ~3.9 ppm): Multiplet (1H) for the -CH (OH)-.[1]

  • Terminal Methyl (~1.2 ppm): Doublet (3H) for -CH(OH)-CH

    
     .[1]
    

3.2 Mass Spectrometry (ESI-MS)

  • Parent Ion: [M+H]

    
     = 210.15 m/z.[1]
    
  • Fragmentation Logic:

    • Loss of H

      
      O (M-18): 192.15 m/z.[1]
      
    • Cleavage at Benzylic position (Tropylium-like ion): ~121 m/z (Methoxybenzyl cation).[1]

3.3 Data Summary Table

ParameterValue / CharacteristicNote
Appearance Pale yellow viscous oilAmine oxidation may darken color over time.[1]
Solubility DCM, MeOH, DMSOPoor solubility in Hexanes/Water (pH > 8).[1]
pKa (Calc) ~9.5 (Secondary Amine)Basic; forms salts with HCl/TFA easily.[1]
Storage -20°C, Inert AtmosphereHygroscopic; store under Argon.

Part 4: Pharmaceutical Applications

This molecule serves as a versatile pharmacophore linker .[1]

  • Fragment-Based Drug Discovery (FBDD): The 3-methoxybenzyl moiety is a classic "privileged structure" found in CNS-active agents (e.g., dopamine receptors).[1] The amino-alcohol tail provides a hydrogen-bond donor/acceptor pair critical for improving solubility and receptor binding affinity.[1]

  • Combinatorial Libraries: The secondary amine allows for further diversification via:

    • Acylation (to form amides).[1]

    • Sulfonylation (to form sulfonamides).[1]

    • Urea formation (reaction with isocyanates).[1]

4.1 Functionalization Pathway Diagram

Applications Core 4-{[(3-MeO-Ph)methyl]amino}butan-2-ol (Secondary Amine Scaffold) Amide Amide Derivatives (Peptidomimetics) Core->Amide + R-COCl / EDC coupling Urea Urea Linkers (Kinase Inhibitors) Core->Urea + R-N=C=O Salt HCl/TFA Salts (Improved Bioavailability) Core->Salt + HX (Acid)

Figure 2: Downstream functionalization potential of the secondary amine core.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Gribble, G. W. (1998).[1] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[1] Chemical Society Reviews, 27, 395-404.[1] Link

  • PubChem Database. "Compound Summary: 3-Methoxybenzaldehyde."[1] National Center for Biotechnology Information.[1] Link[1]

  • PubChem Database. "Compound Summary: 4-Amino-2-butanol."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

An In-depth Technical Guide to 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of the secondary amino alcohol, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. As a molecule that is not extensively documented in current literature, this paper establishes a foundational understanding by detailing a robust and logical synthetic pathway, outlining state-of-the-art analytical methods for its structural elucidation, and inferring its potential biological significance based on established structure-activity relationships of analogous compounds. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both a theoretical framework and practical, field-proven protocols for the synthesis and evaluation of this and similar novel chemical entities.

Introduction: The Significance of Amino Alcohols

Amino alcohols are a critical class of organic compounds, characterized by the presence of both an amine and a hydroxyl functional group.[1] This dual functionality imparts a unique set of physicochemical properties, including high water solubility and the capacity for both hydrogen bonding and coordination chemistry.[2][3] These characteristics make them invaluable as chiral ligands in asymmetric catalysis, key intermediates in the synthesis of pharmaceuticals, and versatile building blocks for complex molecular architectures.[1] The specific compound of interest, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, combines a chiral butan-2-ol backbone with an N-(3-methoxybenzyl) group. While this exact molecule is not prominent in the literature, its structural motifs suggest significant potential for exploration in various scientific domains. This guide serves as a proactive resource, establishing the scientific groundwork for its synthesis, characterization, and future investigation.

Physicochemical and Structural Properties

The molecular structure of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol dictates its chemical behavior and potential interactions. While experimental data is not available, its properties can be reliably predicted based on its constituent functional groups.

PropertyPredicted Value / InformationSource / Justification
IUPAC Name 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-olStandard IUPAC Nomenclature
Molecular Formula C₁₂H₁₉NO₂Elemental Composition
Molecular Weight 209.29 g/mol Elemental Composition
Appearance Colorless to pale yellow oil/liquidGeneral property of similar amino alcohols.[4]
Boiling Point >200 °C (Predicted)Amino alcohols exhibit high boiling points due to hydrogen bonding.[2][5]
Solubility Soluble in water and polar organic solvents (e.g., Methanol, Ethanol).The presence of polar -OH and -NH groups facilitates solubility in polar media.[2]
pKa (Predicted) 9.5 - 10.5 (for the secondary amine)Typical range for secondary amines.
LogP (Predicted) 1.5 - 2.5Calculated based on structural fragments, indicating moderate lipophilicity.
Chirality Contains one stereocenter at the C2 position of the butanol chain.Structural Analysis

Chemical Synthesis: Reductive Amination Pathway

The most efficient and widely utilized method for synthesizing secondary amines of this nature is reductive amination.[6][7] This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine.[7] This method is favored for its high yields, operational simplicity, and avoidance of over-alkylation issues common in direct alkylation methods.[7]

The proposed synthesis for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol involves the reaction of 3-methoxybenzaldehyde with 4-aminobutan-2-ol .

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system based on established chemical principles for reductive amination.[6][8]

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • 4-Aminobutan-2-ol (1.1 eq)[4]

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Imine Formation: Add 4-aminobutan-2-ol (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the reduction of the starting aldehyde before imine formation.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours (overnight). Monitor the reaction by TLC until the imine spot has been completely converted to the product.

  • Work-up: Quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).

  • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Final): Purify the crude oil by flash column chromatography on silica gel using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane or 20% to 80% ethyl acetate in hexanes) to afford the pure 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Synthetic Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Dissolve 3-Methoxybenzaldehyde & 4-Aminobutan-2-ol in Methanol B 2. Stir at RT (1-2h) (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH4 (portion-wise) (Reduction) C->D E 5. Stir at RT (12-16h) D->E F 6. Quench with NaHCO3 & Remove Methanol E->F G 7. Extract with DCM F->G H 8. Wash, Dry (Na2SO4) & Concentrate G->H I 9. Silica Gel Column Chromatography H->I J Pure Product I->J

Fig. 1: Synthetic workflow for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Column Chromatography Start->Purification PureProduct Pure Product Purification->PureProduct NMR NMR (1H, 13C) PureProduct->NMR FTIR FTIR PureProduct->FTIR MS Mass Spec. PureProduct->MS Final Structural Confirmation NMR->Final FTIR->Final MS->Final

Fig. 2: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. Predicted chemical shifts are based on analogous structures.[9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve ~15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.

Predicted Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm)MultiplicityIntegrationAssignment
Ar-H7.20 - 7.30t1HH-5'
Ar-H6.75 - 6.90m3HH-2', H-4', H-6'
-CH(OH)-3.80 - 3.95m1HH-2
-OCH₃3.81s3HMethoxy
Ar-CH₂-N3.75s2HBenzyl CH₂
-N-CH₂-2.60 - 2.80m2HH-4
-CH₂- (Butane)1.55 - 1.70m2HH-3
-OH, -NH1.5 - 3.0br s2HExchangeable
-CH₃1.18d3HH-1
¹³C NMR (101 MHz, CDCl₃)Predicted δ (ppm)Assignment
Ar-C (Quaternary)~160.0C-3' (C-O)
Ar-C (Quaternary)~140.5C-1'
Ar-CH~129.5C-5'
Ar-CH~119.5C-6'
Ar-CH~113.0C-4'
Ar-CH~112.5C-2'
C-OH~67.5C-2
-OCH₃~55.2Methoxy
Ar-CH₂-N~53.8Benzyl CH₂
N-CH₂~49.0C-4
-CH₂-~38.0C-3
-CH₃~23.5C-1
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Apply a thin film of the neat liquid product onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400BroadO-H stretch (alcohol)
3250 - 3350Medium, sharpN-H stretch (secondary amine)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960StrongAliphatic C-H stretch
1585 - 1600StrongAromatic C=C stretch
1250 - 1270StrongAryl-O-C stretch (asymmetric)
1030 - 1050StrongAryl-O-C stretch (symmetric) & C-O stretch (alcohol)
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the overall structure.

Experimental Protocol:

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Obtain a high-resolution mass spectrum (HRMS).

Expected Results:

  • Molecular Ion Peak ([M+H]⁺): Expected at m/z = 210.15. This confirms the molecular weight.

  • Major Fragmentation Ion: A prominent peak at m/z = 121.07, corresponding to the stable 3-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), formed by cleavage of the C-N bond adjacent to the nitrogen.

Inferred Biological and Pharmacological Significance

While no direct biological data exists for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, its structural components are present in many biologically active molecules. This allows for an authoritative grounding of its potential applications, providing a logical basis for future research.

  • Antiproliferative and Anticancer Potential: Methoxy-substituted aromatic rings are common motifs in compounds exhibiting antiproliferative activity.[11] Similarly, various 1,3-aminoalcohols have demonstrated significant, selective activity against human cancer cell lines.[12] The combination of these two pharmacophores in the target molecule makes it a compelling candidate for screening in cancer research.

  • Antioxidant Activity: Phenolic compounds, particularly methoxyphenols, are well-known for their antioxidant and radical-scavenging properties.[11][13] The 3-methoxyphenyl group may confer antioxidant capabilities to the molecule, suggesting its potential utility in conditions associated with oxidative stress.

  • Antimicrobial Properties: N-benzyl groups and various amino alcohols have been incorporated into molecules with antibacterial and antifungal activities. The specific arrangement in 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol warrants investigation against a panel of pathogenic microbes.

Biological_Potential cluster_motifs cluster_activities Molecule 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Motif1 Amino Alcohol Backbone Molecule->Motif1 Motif2 3-Methoxyphenyl Group Molecule->Motif2 Activity1 Antiproliferative Activity (Anticancer) Motif1->Activity1 Activity3 Antimicrobial Activity Motif1->Activity3 Motif2->Activity1 Activity2 Antioxidant Activity Motif2->Activity2

Sources

Technical Guide: 3-Methoxybenzylamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methoxybenzylamine (3-MBA) moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in Central Nervous System (CNS) agents, kinase inhibitors, and TRP channel modulators. Unlike its para-substituted counterparts, the meta-methoxy arrangement offers a unique vector for hydrophobic interaction while avoiding steric clashes in narrow receptor pockets.

This guide provides a rigorous technical analysis of the 3-MBA scaffold. It details the structural rationale for its selection, validated synthetic protocols (focusing on reductive amination), and critical ADME considerations regarding metabolic stability.

Structural Rationale & Pharmacophoric Utility

The "Meta-Methoxy" Effect

In lead optimization, the decision to utilize a 3-methoxybenzylamine fragment over a 2- or 4-substituted analog is rarely arbitrary. It is driven by three physicochemical pillars:

  • Electronic Modulation: The methoxy group at the meta position exerts an inductive electron-withdrawing effect (-I) on the benzylic amine pKa, slightly lowering basicity compared to unsubstituted benzylamine. This fine-tunes the ionization state at physiological pH (7.4), balancing membrane permeability (neutral form) with receptor affinity (cationic form).

  • Lipophilic Vectoring: The methoxy group (

    
    ) acts as a lipophilic anchor. In dopamine D2/D4 receptors and Sigma-1 receptors, this group often occupies a specific hydrophobic pocket where it may also engage in weak hydrogen bonding as an acceptor (but not a donor).
    
  • Metabolic Deflection: Unlike para-positions, which are highly susceptible to rapid CYP450-mediated hydroxylation, the meta-position is sterically and electronically distinct, though it introduces a liability for O-demethylation (discussed in Section 4).

Comparison of Positional Isomers
Parameter3-Methoxybenzylamine (meta)4-Methoxybenzylamine (para)Rationale for meta Selection
Steric Profile Lateral projectionLinear projectionFits "L-shaped" or lateral pockets in GPCRs.
Electronic (

/

)
+0.12 (Inductive dominant)-0.27 (Resonance dominant)Less electron donation to the ring; stabilizes metabolic oxidation.
pKa (approx) ~9.3~9.6Slightly lower pKa aids CNS penetration.
Metabolic Risk O-DemethylationO-Demethylation + Ring HydroxylationMeta avoids the primary site of aromatic oxidation.

Synthetic Architectures

The synthesis of 3-MBA derivatives predominantly relies on Reductive Amination . While direct alkylation is possible, it is prone to over-alkylation. The reductive route ensures mono-alkylation selectivity.

Core Synthetic Workflow (Graphviz)

The following diagram illustrates the standard industrial workflow for converting 3-methoxybenzaldehyde to a functionalized drug candidate via reductive amination.

SynthesisWorkflow Aldehyde 3-Methoxybenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Dehydration (-H2O) Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product 3-Methoxybenzylamine Derivative Imine->Product Reduction ReducingAgent Reducing Agent (NaBH(OAc)3) ReducingAgent->Product

Caption: Standard Reductive Amination Workflow. The aldehyde and amine condense to form an imine, which is selectively reduced in situ.[1]

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-substituted-3-methoxybenzylamine derivatives. Standard: Sodium Triacetoxyborohydride (STAB) Method. Rationale: STAB is preferred over NaCNBH


 due to lower toxicity and the ability to perform the reaction in acidic media without generating HCN gas.
Materials
  • 3-Methoxybenzaldehyde (1.0 equiv)

  • Target Amine (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (catalytic to 1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology
  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask under N

      
       atmosphere, dissolve 3-methoxybenzaldehyde (1.0 equiv) in anhydrous DCM (0.1 M concentration).
      
    • Add the amine (1.1 equiv).[2]

    • Critical Step: Add Glacial Acetic Acid (1.0 equiv). The acid catalyzes imine formation and buffers the system.

    • Stir at room temperature (RT) for 30–60 minutes. Note: If the amine is an HCl salt, add 1.0 equiv of TEA to liberate the free base before adding AcOH.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive amines).

    • Add NaBH(OAc)

      
       (1.4 equiv) portion-wise over 10 minutes.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO

      
       (pH should be ~8-9).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (0-100%) or DCM:MeOH (0-10%) depending on polarity.

Case Study: Sigma-1 Receptor Ligands

The 3-methoxybenzylamine scaffold is a "privileged structure" for Sigma-1 receptor (


R)  ligands, which are targets for neuropathic pain and neurodegenerative diseases.
Mechanism of Binding

Pharmacophore modeling of


R ligands reveals a requirement for:
  • A basic amine (protonated at pH 7.4) to form an electrostatic bridge with Asp126 .

  • Two hydrophobic flanking regions.

The 3-methoxybenzyl group serves as the primary hydrophobic pharmacophore. The meta-methoxy group provides specific van der Waals contacts within the hydrophobic pocket, often superior to unsubstituted benzyl groups.

Clinical Relevance: Compounds containing this motif (e.g., analogs of UVM147 or NE-100 ) have shown efficacy in blocking neuropathic pain in murine models (Chronic Constriction Injury) by modulating calcium signaling in the endoplasmic reticulum [1].

ADME & Metabolic Stability

The Liability: O-Demethylation. While the 3-methoxy group improves lipophilicity (LogP), it is a substrate for Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 .

Metabolic Pathway Visualization (Graphviz)[3]

Metabolism Parent 3-Methoxybenzylamine Derivative (Parent) Intermediate Hemiacetal Intermediate Parent->Intermediate Hydroxylation of Methyl CYP CYP2D6 / CYP3A4 CYP->Intermediate Metabolite 3-Hydroxybenzylamine (Phenol Metabolite) Intermediate->Metabolite Loss of Formaldehyde Conjugation Phase II (Glucuronidation) Metabolite->Conjugation Rapid Clearance

Caption: CYP450-mediated O-demethylation pathway leading to rapid Phase II clearance.

Mitigation Strategies

To improve metabolic stability while retaining the 3-methoxy pharmacophore:

  • Deuteration: Replace

    
     with 
    
    
    
    . The Carbon-Deuterium bond is stronger, slowing the rate-limiting step of hydrogen abstraction (Kinetic Isotope Effect).
  • Fluorination: Use a trifluoromethoxy group (

    
    ) or add a Fluorine atom adjacent to the methoxy group to electronically deactivate the ring.
    

References

  • MDPI. (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions. Available at: [Link]

  • National Institutes of Health (NIH). The Effects of Type II Binding on Metabolic Stability in Cytochrome P450. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: A Practical Guide. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. This guide focuses on the hypothetical biological activity of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, a compound of interest due to its structural motifs that are prevalent in a range of bioactive molecules. In the absence of direct published data on this specific molecule, this document serves as a comprehensive roadmap for its synthesis, characterization, and the elucidation of its pharmacological profile. We will delve into the rationale behind a proposed investigational workflow, from initial in vitro screening to subsequent in vivo validation, providing researchers, scientists, and drug development professionals with a robust framework for assessing the potential of this and similar compounds.

Introduction to 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

The chemical structure of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, a secondary amino alcohol, presents several features that suggest potential biological activity. The core structure contains a butan-2-ol moiety, which is a common feature in many pharmacologically active compounds, including beta-blockers. The presence of a 3-methoxyphenyl group is also significant, as this functional group is found in molecules with a wide array of biological activities, including antioxidant and neurological effects. The combination of the amino alcohol and the methoxyphenyl group suggests that this compound could interact with various biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels.

The rationale for investigating this particular molecule stems from the established pharmacological importance of its constituent parts. Amino alcohols are known to be crucial intermediates in pharmaceutical synthesis. The methoxy group can influence the molecule's stability, reactivity, and solubility, making it a valuable component in medicinal chemistry. This guide will outline a systematic approach to uncover the potential therapeutic applications of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is through reductive amination. This common and versatile reaction in organic chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde and 4-aminobutan-2-ol in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: To this solution, add a catalytic amount of a weak acid, like acetic acid, to promote the formation of the intermediate imine. The reaction is typically stirred at room temperature for 1-2 hours.

  • Reduction: Once the imine formation is complete (which can be monitored by techniques like TLC or LC-MS), a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) is added portion-wise to the reaction mixture. The temperature should be maintained at 0-5°C during the addition to control the reaction rate.

  • Quenching and Extraction: After the reduction is complete, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the pure 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Synthesis_Pathway 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Intermediate Imine Intermediate 3-Methoxybenzaldehyde->Imine Intermediate + 4-Aminobutan-2-ol (Methanol, Acetic Acid) 4-Aminobutan-2-ol 4-Aminobutan-2-ol Final Product 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Imine Intermediate->Final Product Sodium Borohydride

Caption: Proposed synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Predicted Biological Activity and Rationale

The structural components of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol suggest several potential biological targets. The amino alcohol backbone is a well-known pharmacophore for adrenergic receptor ligands. Specifically, many beta-blockers possess a similar structural motif. Therefore, it is plausible that this compound could exhibit activity at α- and/or β-adrenergic receptors.

The 3-methoxyphenyl group is present in various centrally acting agents, suggesting a potential for neurological or psychoactive effects. Furthermore, methoxyphenol compounds have demonstrated antioxidant properties. Therefore, it is also conceivable that 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol could possess radical scavenging or other antioxidant activities.

Primary Hypotheses:

  • The compound acts as a ligand for adrenergic receptors (agonist or antagonist).

  • The compound exhibits antioxidant activity.

  • The compound has the potential to modulate central nervous system targets.

Proposed Experimental Workflow for Biological Characterization

A tiered approach, starting with in vitro assays and progressing to in vivo models, is proposed to systematically evaluate the biological activity of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Receptor_Binding Adrenergic Receptor Binding Assays Functional_Assays Functional Assays (e.g., cAMP) Receptor_Binding->Functional_Assays If binding observed Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assays->Selectivity_Panel If functional activity observed Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) In_Vivo_Validation_Entry Selectivity_Panel->In_Vivo_Validation_Entry Toxicity Preliminary Toxicity & Dose-Ranging Cardiovascular Cardiovascular Models (e.g., SHR) Toxicity->Cardiovascular Neurological Neurological/Behavioral Screening Toxicity->Neurological In_Vitro_Screening_Entry In_Vitro_Screening_Entry->Receptor_Binding In_Vitro_Screening_Entry->Antioxidant_Assays In_Vivo_Validation_Entry->Toxicity

Caption: A tiered experimental workflow for biological characterization.

In Vitro Studies

4.1.1. Adrenergic Receptor Binding Assays

  • Objective: To determine if the compound binds to α- and β-adrenergic receptors.

  • Methodology: Radioligand binding assays are a standard method for this purpose.

    • Membrane Preparation: Prepare cell membranes from cell lines overexpressing specific adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

    • Competition Binding: Incubate the membranes with a known radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β receptors) in the presence of increasing concentrations of the test compound.

    • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

4.1.2. Functional Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at adrenergic receptors.

  • Methodology: For GPCRs like adrenergic receptors, measuring the downstream second messenger, cyclic AMP (cAMP), is a common functional assay.

    • Cell Culture: Use cells expressing the adrenergic receptor of interest.

    • Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure cAMP levels. An increase in cAMP (for β receptors) or a decrease (for α2 receptors) indicates agonist activity.

    • Antagonist Mode: Pretreat the cells with the test compound, then stimulate them with a known agonist (e.g., isoproterenol for β receptors). A rightward shift in the agonist's dose-response curve indicates antagonist activity.

    • cAMP Measurement: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA).

4.1.3. Antioxidant Activity Assays

  • Objective: To evaluate the radical scavenging potential of the compound.

  • Methodology:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Mix the test compound with a solution of DPPH radical. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Generate the ABTS radical cation and incubate it with the test compound. The reduction of the radical is measured by the decrease in absorbance.

Hypothetical In Vitro Data Summary

Assay TypeTargetResult (Ki or EC50/IC50)
Binding Assayβ1-Adrenergic Receptor50 nM (Ki)
Binding Assayβ2-Adrenergic Receptor200 nM (Ki)
Functional Assayβ1-Adrenergic Receptor150 nM (IC50, Antagonist)
Antioxidant AssayDPPH Radical Scavenging25 µM (IC50)
In Vivo Studies

4.2.1. Preliminary Toxicity and Dose-Ranging Studies

  • Objective: To determine the maximum tolerated dose (MTD) and to identify a safe dose range for efficacy studies.

  • Methodology:

    • Animal Model: Use healthy rodents (e.g., mice or rats).

    • Dose Administration: Administer single escalating doses of the compound via a relevant route (e.g., oral gavage, intraperitoneal injection).

    • Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for a specified period (e.g., 7-14 days).

    • Necropsy: Perform gross necropsy at the end of the study to examine for any organ abnormalities.

4.2.2. Cardiovascular Models

  • Objective: To evaluate the effect of the compound on blood pressure and heart rate in a relevant disease model.

  • Methodology:

    • Animal Model: Use spontaneously hypertensive rats (SHR) as a model for hypertension.

    • Telemetry: Implant telemetric devices to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.

    • Drug Administration: Administer the test compound at various doses (determined from the dose-ranging study).

    • Data Collection and Analysis: Record cardiovascular parameters before and after drug administration. Analyze the data to determine the dose-dependent effects on blood pressure and heart rate.

4.2.3. Ex Vivo and Further In Vitro Cardiovascular Studies

  • Objective: To further investigate the mechanism of action on the cardiovascular system.

  • Methodology:

    • Isolated Heart Preparation (Langendorff): Perfuse an isolated rodent heart with a solution containing the test compound to assess direct effects on heart rate and contractility.

    • Isolated Blood Vessel Studies (Myograph): Mount rings of arteries (e.g., aorta) in a myograph to measure changes in vascular tone in response to the compound, which can reveal vasodilator or vasoconstrictor properties.

Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a clear picture of the biological activity of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. If the compound demonstrates potent and selective antagonist activity at β1-adrenergic receptors with a favorable in vivo profile (i.e., blood pressure reduction without significant side effects), it would be a strong candidate for further preclinical development as a novel beta-blocker.

Should significant antioxidant activity be observed, further studies to elucidate the mechanism (e.g., inhibition of specific enzymes involved in oxidative stress) would be warranted. Any observed neurological effects in the preliminary in vivo screens would necessitate more detailed behavioral pharmacology studies.

The subsequent steps would involve lead optimization, where medicinal chemists would synthesize analogs of the compound to improve its potency, selectivity, and pharmacokinetic properties. This would be followed by more extensive preclinical safety and toxicology studies before the compound could be considered for clinical trials.

Conclusion

While the biological activity of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is not yet reported in the scientific literature, its chemical structure provides a compelling rationale for its investigation as a potential therapeutic agent. The systematic approach outlined in this guide, encompassing synthesis, in vitro screening, and in vivo validation, offers a robust framework for elucidating its pharmacological profile. The insights gained from such a study would not only determine the therapeutic potential of this specific molecule but also contribute valuable knowledge to the broader field of medicinal chemistry and drug discovery.

References

  • In vivo models of cardiac diseases: application to drug development and screening - PubMed. (2010, January 15).
  • In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed.
  • α-Adrenoceptor assays - PubMed. (2012, December 15).
  • Cardiovascular and Metabolic Diseases Animal Models - Pharmaron.
  • Cardiovascular Preclinical Disease Models - Syncrosome.
  • Cardiovascular Diseases Models - WuXi Biology.
  • Ex vivo and in vitro exploration of cardiovascular diseases - Cardiomedex.
  • 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol | Benchchem.
  • Structure-based discovery of β2-adrenergic receptor ligands - PNAS. (2009, April 21).
  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor | ACS Medicinal Chemistry Letters - ACS Publications. (2013, September 3).
  • 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol | C13H21NO2 | CID 79359914 - PubChem.
  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH.
  • A Novel Study of β1- and β2-Adrenergic Receptors Present on PBMCs, T Cells, Monocytes, and NK Cells by Radioligand Method: Quantitation and Correlations - MDPI. (2025, August 15).
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - MDPI. (2021, August 5).
  • 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol synthesis - ChemicalBook.
  • Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord | Scilit.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020, June 29).
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. (2021, January 6).
  • 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine - EPA. (2025, October 15).
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica.
  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - OUCI.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
  • [2-(4-methoxyphenyl)ethyl]methylamine - Chem-Impex.
  • 4-Amino-2-methylbutan-2-ol AldrichCPR - Sigma-Aldrich.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. (2019, November 28).
  • An In-depth Technical Guide to the Molecular Structure and Application of 1-Amino-2-butanol - Benchchem.

Technical Assessment & Safety Protocol: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Safety Data Sheet (SDS) & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a specialized secondary amine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it consists of a 3-methoxybenzyl group coupled to a 4-amino-2-butanol backbone. Its secondary amine functionality makes it a versatile nucleophile, while the secondary alcohol provides a handle for further derivatization or solubility modulation.

Due to the specific position of the methoxy group (meta) and the chiral center at the alcohol (if not racemic), this compound is often employed in structure-activity relationship (SAR) studies to probe steric and electronic effects in drug binding pockets.

Core Identifiers
ParameterDetail
Chemical Name 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol
CAS Number 1342481-32-6
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
SMILES CC(O)CCNCC1=CC(OC)=CC=C1
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (pH dependent)

Hazard Identification & Safety Profile (GHS)

Note: As a specialized intermediate, specific experimental toxicology data is limited. The following profile is derived from Structure-Activity Relationships (SAR) of benzylamine derivatives and amino-alcohols.

GHS Classification (Predicted)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[2]H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335

Critical Note: While classified here as an Irritant (Cat 2), secondary amines with free hydroxyl groups can exhibit corrosive properties (Cat 1B) depending on concentration and pH. Always handle as if capable of causing chemical burns.

Precautionary Statements
  • Prevention (P280): Wear protective gloves/protective clothing/eye protection/face protection.[2] Ensure nitrile gloves are >0.11mm thick.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Nitrogen blanket recommended.

Synthesis & Manufacturing Workflow

The most robust route to this compound is the Reductive Amination of 3-methoxybenzaldehyde with 4-amino-2-butanol. This "one-pot" protocol minimizes isolation steps and maximizes yield.

Mechanistic Pathway

The reaction proceeds via the formation of an imine (Schiff base) intermediate, which is subsequently reduced. We recommend Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (NaBH₄) for this transformation because STAB is milder and allows for better control of the imine formation equilibrium without reducing the aldehyde competitively.

SynthesisPathway Aldehyde 3-Methoxybenzaldehyde (Electrophile) Imine Imine Intermediate (Unstable) Aldehyde->Imine - H2O Amine 4-Amino-2-butanol (Nucleophile) Amine->Imine Product 4-{[(3-Methoxyphenyl) methyl]amino}butan-2-ol Imine->Product Reduction STAB NaHB(OAc)3 (Reducing Agent) STAB->Product

Figure 1: Reductive amination pathway using mild hydride transfer agents.

Detailed Experimental Protocol

Objective: Synthesis of 10g batch.

  • Imine Formation:

    • Charge a 250mL round-bottom flask with 3-methoxybenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

    • Add 4-amino-2-butanol (1.05 eq).[3]

    • Expert Insight: Add a catalytic amount of Acetic Acid (0.1 eq) to catalyze imine formation if the reaction is sluggish.

    • Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

    • Allow to warm to room temperature and stir overnight (12h).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Separate phases. Extract aqueous layer with DCM (2x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification:

    • The crude oil is often pure enough (>90%). If necessary, purify via flash column chromatography (SiO₂; Eluent: DCM/MeOH 95:5 + 1% NH₄OH).

Handling, Storage, & Stability

This compound contains a secondary amine and a benzyl ether, making it susceptible to oxidation and hygroscopicity.

Storage Matrix
ParameterSpecificationReason
Temperature 2–8°C (Refrigerated)Retards oxidation and color degradation.
Atmosphere Inert (Argon or Nitrogen)Amines absorb CO₂ from air to form carbamates; also prevents oxidation.
Container Amber GlassProtects from light-induced radical degradation of the benzylic position.
Shelf Life 12 MonthsRe-test purity via HPLC/NMR every 6 months.
Incompatibility
  • Strong Oxidizing Agents: Can cleave the benzylic amine or oxidize the alcohol.

  • Acid Chlorides/Anhydrides: Will acylate both the amine and alcohol functionalities.

  • Chloroformates: Will react rapidly with the secondary amine.

Analytical Characterization

To validate the identity of CAS 1342481-32-6 , the following spectral signatures must be confirmed.

1H NMR (400 MHz, CDCl₃) Expectations
  • Aromatic Region: Multiplet at 6.8–7.3 ppm (4H) corresponding to the 1,3-disubstituted benzene ring.

  • Benzylic Protons: Singlet (or AB quartet if chiral influence is strong) at ~3.7–3.8 ppm (2H).

  • Methoxy Group: Sharp singlet at ~3.8 ppm (3H).

  • Methine (CH-OH): Multiplet at ~3.9 ppm (1H).

  • Amine/Alcohol Protons: Broad singlet (exchangeable with D₂O).

Mass Spectrometry (ESI+)
  • Parent Ion [M+H]⁺: Calculated: 210.15 m/z. Found: 210.1 ± 0.1 m/z.

  • Fragmentation: Loss of water ([M+H]-18) is common in hydroxy compounds.

Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediate irrigation with saline for 15 minutes. Seek medical attention. Amines can cause corneal hazing.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Wear full-face respirator (Type ABEK filter) and nitrile gloves.

  • Neutralize: Absorb with an inert material (vermiculite/sand). Do not use sawdust (fire hazard with oxidizers).

  • Disposal: Incinerate in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides will be generated).

References

  • PubChem Compound Summary. 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol (Para-isomer Analog Data). National Center for Biotechnology Information. Accessed March 7, 2026. Link

  • BLDpharm. Product Catalog: CAS 1342481-32-6. Accessed March 7, 2026. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Foundational protocol for synthesis). Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Methoxybenzylamine. (Analogous toxicity reference). Link

Sources

Technical Guide: Aqueous Solubility of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aqueous solubility is a critical determinant of a drug candidate's pharmacokinetic profile, impacting its absorption, distribution, and overall bioavailability. This guide provides a comprehensive framework for determining the aqueous solubility of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, a secondary amino alcohol with structural features pertinent to many pharmaceutical compounds. We will explore the theoretical underpinnings of its solubility, focusing on pH-dependence, and provide detailed, field-proven protocols for its empirical determination using the gold-standard shake-flask method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of this compound's solubility characteristics.

Introduction and Theoretical Considerations

The molecule 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a secondary amino alcohol. Its structure comprises a hydrophilic butanol backbone with a hydroxyl (-OH) and a secondary amine (-NH-) group, and a more lipophilic (3-methoxyphenyl)methyl moiety. The interplay between these functional groups dictates its solubility in aqueous media.

Key Structural Features Influencing Solubility:

  • Secondary Amine: The secondary amine is a weak base. In aqueous solution, it exists in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form. The pKa of this amine is the pH at which these two forms are present in equal concentrations.

  • Hydroxyl Group: The alcohol functional group can act as both a hydrogen bond donor and acceptor, contributing favorably to water solubility.

  • Methoxyphenyl Group: The aromatic ring and methoxy group contribute to the molecule's lipophilicity, which generally decreases water solubility.

The Critical Role of pH

The solubility of ionizable compounds like 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is highly dependent on pH.[1][2][3][4] The secondary amine group can be protonated in acidic conditions, forming a more polar and, therefore, more water-soluble ammonium salt.[5] As the pH of the solution increases and surpasses the amine's pKa, the equilibrium shifts towards the less polar, un-ionized free base, leading to a significant decrease in aqueous solubility.[4]

Therefore, a single solubility value is insufficient. A complete pH-solubility profile is essential for predicting in vivo behavior, as the compound will traverse environments of varying pH, such as the stomach (acidic) and the intestine (neutral to slightly basic).

pKa Estimation

An accurate pKa value is crucial for designing solubility experiments. While experimental determination is most accurate, computational methods can provide a reliable estimate. For secondary amines, various quantum-chemical and semi-empirical methods, such as those using PM6 or DFT calculations, can predict pKa values, often with a mean absolute difference of 0.5-1.0 pH units from experimental values.[6][7][8] These methods are computationally efficient enough for routine screening.[6]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent system once equilibrium has been established between the dissolved and undissolved states. The shake-flask method, as recommended by OECD and other regulatory bodies, is the most reliable technique for this measurement.[9][10][11]

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for determining the pH-dependent solubility profile of the target compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration (Shake-Flask) cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_compound Source Pure Compound (>98% Purity) add_excess Add Excess Solid Compound to Each pH Buffer prep_compound->add_excess prep_buffers Prepare pH Buffers (e.g., pH 2, 4, 5, 6.8, 7.4, 9) prep_buffers->add_excess prep_stock Prepare Analytical Stock Solution (e.g., in Methanol) quantify Quantify Concentration (Validated HPLC-UV Method) prep_stock->quantify For Calibration Curve equilibrate Equilibrate on Shaker (24-48h at 25°C or 37°C) add_excess->equilibrate separate Separate Solid & Supernatant (Centrifugation/Filtration) equilibrate->separate dilute Dilute Supernatant separate->dilute dilute->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate plot Plot pH-Solubility Profile calculate->plot G FreeBase  R₂NH (Free Base)Low Solubility ConjAcid  R₂NH₂⁺ (Conjugate Acid)High Solubility FreeBase->ConjAcid + H₃O⁺H₂O

Caption: Equilibrium of the amine functional group in water.

Sample Solubility Data Table

The results from the experimental protocol should be tabulated as follows. The data presented here are hypothetical and for illustrative purposes only.

pH of BufferTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (µM)Physical State
2.025>10.0>44747Clear Solution
4.0258.538030Clear Solution
5.0254.218794Clear Solution
6.8250.94027Fine Suspension
7.4250.2895Fine Suspension
9.025<0.05<224Heavy Precipitate

Molecular Weight of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol assumed to be ~223.31 g/mol .

Interpreting the pH-Solubility Profile

The data clearly demonstrate the behavior of a basic compound. Solubility is high at low pH, where the amine is protonated. As the pH increases past the compound's pKa, the proportion of the un-ionized free base increases, causing a sharp drop in solubility. This profile is critical for drug development; it suggests that the compound would likely be well-dissolved in the stomach but may precipitate in the higher pH environment of the small intestine, potentially limiting absorption.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the determination of the aqueous solubility of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. By employing the gold-standard shake-flask method across a range of physiologically relevant pH values, researchers can generate a comprehensive solubility profile. This profile is not merely a physical-chemical parameter but a critical piece of data for predicting a drug candidate's in vivo performance, guiding formulation strategies, and ensuring the integrity of subsequent preclinical and clinical studies. Adherence to these detailed and validated protocols ensures the generation of reliable, accurate, and defensible solubility data in a drug development setting.

References

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Jämbeck, J. P., & Oostenbrink, C. (2013). Prediction of pKa values using the PM6 semiempirical method.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • Fisicaro, E., Compari, C., Biemmi, M., Razzetti, G., & Daolio, A. (2026, February 12). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. The Journal of Physical Chemistry A.
  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. Retrieved from [Link]

  • Fiveable. (n.d.). 8.11 pH and Solubility. AP Chemistry. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

  • BioQC. (n.d.). Setting Biopharmaceutical Specifications: Navigating Regulatory Requirements in Accordance with ICH Q6B. Retrieved from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • IABS. (2025, June 22). ICH Q6 Revision towards globally harmonized specifications. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, June 6). ICH Q6B for Analytics. Retrieved from [Link]

  • ACS Publications. (2009, March 24).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (2025, August 6). Amines with Water Part 2.
  • AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1.
  • ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • J-Global. (n.d.). (R)-4-[3-Methoxy-4-(4-phenylbutoxy)phenyl]-2-amino-2-methyl-1-butanol. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

Sources

Physicochemical Profiling of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol: pKa and logP Determination Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Structural Diagnostics and Theoretical Framework

In early-stage drug development and medicinal chemistry, the precise determination of ionization constants (pKa) and lipophilicity (logP) is non-negotiable. These parameters dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from gastrointestinal absorption to blood-brain barrier (BBB) penetrance.

The compound 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (also known as 4-(3-methoxybenzylamino)butan-2-ol) is a structurally nuanced secondary amine. It features a lipophilic 3-methoxybenzyl moiety coupled to a hydrophilic 2-butanol chain. Before initiating empirical workflows, we must establish a theoretical baseline using structure-activity relationships (SAR) to guide our experimental design.

Theoretical pKa (Ionization)

The basicity of this compound is driven by the secondary amine. A standard


-alkylbenzylamine typically exhibits a pKa of approximately 9.5. However, two structural factors perturb this baseline:
  • Hammett Inductive Effect: The meta-methoxy group on the aromatic ring exerts a mild electron-withdrawing inductive effect (

    
    ), which slightly decreases the electron density at the benzylic nitrogen.
    
  • Aliphatic Hydroxyl Attenuation: The hydroxyl group on the gamma-carbon of the butyl chain exerts an additional electron-withdrawing inductive effect through the sigma-bond framework.

Predicted pKa: ~9.2 ± 0.2. At physiological pH (7.4), this compound will exist predominantly (>98%) in its ionized (protonated) state.

Theoretical logP (Lipophilicity)

Lipophilicity is a composite of the molecule's hydrophobic bulk and polar surface area. Using fragment-based additive models:

  • The aromatic ring and aliphatic carbons contribute positively to lipophilicity (

    
    ).
    
  • The secondary amine and hydroxyl group introduce hydrogen-bond donor/acceptor capabilities, penalizing lipophilicity (

    
    ).
    
  • The methoxy ether adds a slight lipophilic contribution (

    
    ).
    

Predicted logP: ~2.1 ± 0.3. This indicates moderate lipophilicity, ideal for oral bioavailability and sufficient for moderate CNS penetration, provided the compound is in its un-ionized free-base form.

Causality in Experimental Design

To transition from theoretical prediction to empirical fact, we must select analytical methods that accommodate the specific physicochemical quirks of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Why Co-Solvent Potentiometry for pKa?

Standard aqueous potentiometric titration is insufficient here. Because the predicted logP is ~2.1, the un-ionized free base generated at high pH (pH > 10) will likely precipitate out of a purely aqueous solution, leading to false inflection points on the Bjerrum plot.

The Solution: We employ a co-solvent potentiometric approach using Methanol/Water mixtures. By titrating the compound in varying ratios of methanol (e.g., 30%, 40%, 50%), we maintain solubility across the entire pH gradient. The apparent pKa values (


) are then plotted against the dielectric constant of the solvent mixtures, allowing for a Yasuda-Shedlovsky extrapolation back to 0% co-solvent to determine the true aqueous pKa .
Why High-pH Shake-Flask for logP?

The Shake-Flask method (OECD Guideline 107) remains the gold standard for direct logP determination . However, because logP strictly defines the partition coefficient of the un-ionized molecule, the aqueous phase must be heavily buffered.

The Solution: Given the predicted pKa of 9.2, buffering the aqueous phase at pH 7.4 would measure the distribution coefficient (logD), not logP. To isolate the free base, the aqueous phase must be buffered at least two log units above the pKa (e.g., pH 11.5).

Self-Validating Experimental Protocols

The following protocols are designed with internal feedback loops to ensure data integrity and trustworthiness.

Protocol A: pKa Determination via Yasuda-Shedlovsky Extrapolation
  • Standardization: Calibrate a glass-combination electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Standardize the titrants (0.1 M HCl and 0.1 M KOH) against potassium hydrogen phthalate.

  • Sample Preparation: Prepare three solutions of the analyte (1 mM) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl to maintain a constant ionic strength.

  • Titration: Under an Argon blanket (to prevent

    
     absorption which forms carbonic acid and skews high-pH readings), titrate the solutions from pH 2.0 to 11.5.
    
  • Validation Check (Reversibility): Back-titrate from pH 11.5 to 2.0. The forward and backward titration curves must overlap with an error margin of < 0.05 pH units to confirm no degradation occurred at extreme pH .

  • Data Synthesis: Calculate the

    
     for each co-solvent ratio. Plot 
    
    
    
    versus the inverse dielectric constant (
    
    
    ) and extrapolate the linear regression to the y-intercept (pure water) to derive the true pKa.
Protocol B: logP Determination via OECD 107 (Shake-Flask)
  • Phase Saturation: Stir 1-octanol and a 50 mM phosphate buffer (adjusted to pH 11.5 with NaOH) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Analyte Dissolution: Dissolve exactly 5.0 mg of the compound in 10 mL of the pre-saturated 1-octanol.

  • Equilibration: Combine the octanol solution with 10 mL of the pre-saturated pH 11.5 buffer in a thermojacketed separatory funnel (25 ± 0.1°C). Invert the flask gently 100 times over 5 minutes (avoid vigorous shaking to prevent stable emulsion formation).

  • Phase Separation: Allow the system to rest for 24 hours to achieve complete thermodynamic phase separation.

  • Validation Check (Mass Balance): Quantify the concentration of the compound in both the octanol (

    
    ) and aqueous (
    
    
    
    ) phases using RP-HPLC-UV (254 nm). The sum of the mass in both phases must equal 100 ± 5% of the initial input mass. If mass is lost, it indicates adsorption to the glassware or degradation .
  • Calculation:

    
    .
    

Quantitative Data Synthesis

The table below summarizes the theoretical parameters and the required empirical conditions for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Physicochemical ParameterTheoretical PredictionPrimary Structural DriverRecommended Experimental MethodCritical Assay Condition
pKa (Basicity) 9.2 ± 0.2Secondary AminePotentiometric TitrationCo-solvent (MeOH) extrapolation
logP (Lipophilicity) 2.1 ± 0.3Aromatic ring / Aliphatic chainShake-Flask (OECD 107)Aqueous phase buffered at pH 11.5
logD (pH 7.4) ~0.3Protonation state at phys. pHRP-HPLC (OECD 117)Aqueous mobile phase at pH 7.4
Ionization at pH 7.4 >98% CationicpKa - pH differentialN/A (Calculated via Henderson-Hasselbalch)N/A

Experimental Workflow Visualization

The following diagram illustrates the parallel, self-validating workflows required to accurately profile this compound.

Workflow Start 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Sample Preparation & LC-MS Purity Check pKa_Branch pKa Determination (Potentiometric Method) Start->pKa_Branch logP_Branch logP Determination (Shake-Flask OECD 107) Start->logP_Branch pKa_Step1 Titration in MeOH/Water (30%, 40%, 50% Ratios) pKa_Branch->pKa_Step1 logP_Step1 Buffer Aqueous Phase to pH 11.5 (Isolate Free Base) logP_Branch->logP_Step1 pKa_Step2 Yasuda-Shedlovsky Extrapolation to 0% MeOH pKa_Step1->pKa_Step2 Data_Integration Physicochemical Profiling Complete (Proceed to ADME Modeling) pKa_Step2->Data_Integration logP_Step2 Octanol/Water Equilibration & Mass Balance Validation logP_Step1->logP_Step2 logP_Step2->Data_Integration

Fig 1. Parallel workflow for pKa and logP experimental determination.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • Development of Methods for the Determination of pKa Values Source: Analytical Methods (via National Center for Biotechnology Information - PMC) URL:[Link]

  • Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Source: Molecules (via National Center for Biotechnology Information - PMC) URL:[Link]

Methodological & Application

Technical Application Note: Synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the laboratory-scale synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (CAS: N/A for specific conjugate; constituent CAS provided below). This molecule represents a pharmacologically relevant scaffold, featuring a secondary amine linker between a lipophilic 3-methoxybenzyl moiety and a polar amino-alcohol chain.

The protocol utilizes a direct reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) . This method is selected for its high chemoselectivity, allowing the reduction of the intermediate imine in the presence of the aldehyde without requiring anhydrous conditions or toxic cyanoborohydrides.

Target Molecule Profile[1][2]
  • IUPAC Name: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Functionality: Secondary Amine, Secondary Alcohol, Aryl Ether.

Retrosynthetic Analysis & Strategy

The most efficient disconnection is at the benzylic nitrogen bond. This reveals two commercially available precursors: 3-Methoxybenzaldehyde and 4-Aminobutan-2-ol .

Reaction Scheme

ReactionScheme Aldehyde 3-Methoxybenzaldehyde (Electrophile) Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine + AcOH (Cat.) Amine 4-Aminobutan-2-ol (Nucleophile) Amine->Imine Product 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (Target) Imine->Product + NaBH(OAc)3 (Reduction)

Figure 1: Retrosynthetic disconnection and forward reaction pathway.

Strategic Considerations (The "Why")
  • Reducing Agent Selection (STAB vs. NaBH

    
    ): 
    
    • Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH

      
      ). STAB is mild and sterically bulky. It reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde carbonyl. This allows for a "one-pot" procedure where reagents are mixed simultaneously.
      
    • NaBH

      
       would require a two-step process (form imine 
      
      
      
      add reductant) to prevent reducing the starting aldehyde to 3-methoxybenzyl alcohol.
  • Solvent System (DCE/DCM):

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard. They dissolve both organic reactants and the STAB reagent effectively.[1]

    • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) can be used if chlorinated solvents must be avoided.

  • Acid Catalysis:

    • Acetic Acid (AcOH) is added to buffer the pH to ~5-6. This facilitates the formation of the iminium species, which is the electrophile reduced by STAB.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]Equiv.[2][3][4]Role
3-Methoxybenzaldehyde 591-31-11.0Electrophile
4-Aminobutan-2-ol 39884-48-51.0 - 1.1Nucleophile
Sodium Triacetoxyborohydride 56553-60-71.5Reductant
Acetic Acid (Glacial) 64-19-71.0Catalyst
1,2-Dichloroethane (DCE) 107-06-2SolventMedium (0.2 M)
Step-by-Step Methodology
Step 1: Imine Formation
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add 4-Aminobutan-2-ol (1.0 equiv, e.g., 89 mg for 1 mmol scale) and 3-Methoxybenzaldehyde (1.0 equiv, 136 mg) to the flask.

  • Solvent: Add anhydrous DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 equiv, 60 µL).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Insight: This allows the hemiaminal/imine equilibrium to establish. You may observe a slight warming or cloudiness as water is generated.

Step 2: Reduction[5]
  • Addition: Cool the mixture slightly to 0°C (optional, but good practice to control exotherm). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 318 mg) in 3 portions over 5 minutes.

  • Reaction: Remove ice bath and stir vigorously at RT under Nitrogen for 12–16 hours (Overnight).

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The aldehyde spot (high R

      
      ) should disappear; the product will appear as a polar spot (low R
      
      
      
      , stains with Ninhydrin or Iodine).
Step 3: Workup (Acid-Base Extraction)

This specific workup purifies the amine product from non-basic impurities (like unreacted aldehyde).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
     (10 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

  • Purification Logic:

    • Combine organics.

    • Wash with Brine.[6]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Refinement: If unreacted aldehyde persists, dissolve the crude oil in 1M HCl (aqueous). Wash this aqueous acidic layer with Ether (removes aldehyde). Then, basify the aqueous layer to pH >10 with 2M NaOH and extract the product back into DCM.

Workflow Diagram

Workflow Start Start: Mix Amine + Aldehyde in DCE Cat Add AcOH (1.0 eq) Stir 30 min Start->Cat Reduct Add NaBH(OAc)3 (1.5 eq) Stir 12-16h @ RT Cat->Reduct Quench Quench with sat. NaHCO3 Reduct->Quench Extract Extract with DCM (Product in Organic Phase) Quench->Extract Purify Optional: Acid/Base Wash or Flash Chromatography Extract->Purify

Figure 2: Operational workflow for the reductive amination process.[1]

Analytical Validation

Successful synthesis must be validated using NMR and Mass Spectrometry.

Expected H NMR Data (CDCl , 400 MHz)
  • Aryl Protons: Multiplet at

    
     6.8 – 7.3 ppm (4H, aromatic ring).
    
  • Benzylic CH

    
    :  Singlet (or AB quartet if chiral influence is strong) at 
    
    
    
    ~3.7 – 3.8 ppm (2H). This confirms the N-Benzyl connection.
  • Methoxy Group: Singlet at

    
     3.80 ppm (3H).
    
  • Methine (CH-OH): Multiplet at

    
     ~3.8 – 4.0 ppm (1H).
    
  • N-CH

    
    :  Multiplet at 
    
    
    
    ~2.6 – 2.9 ppm (2H, adjacent to nitrogen).
  • Alkyl Chain: Multiplets for the central CH

    
     and terminal CH
    
    
    
    .
Mass Spectrometry (ESI+)
  • Target Mass: 209.29 Da.

  • Observed [M+H]

    
    :  210.1 m/z.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet solvents or old STAB reagent.[1]STAB hydrolyzes in moist air. Use a fresh bottle or increase equivalents to 2.0. Ensure DCE is dry.
Dialkylation Amine is too nucleophilic or excess aldehyde.Ensure strict 1:1 stoichiometry. Add the aldehyde slowly to the amine solution if dialkylation is observed (though steric hindrance of the secondary amine usually prevents this).
Emulsion during Workup Amino-alcohol surfactant properties.[1]Saturate the aqueous phase with solid NaCl (brine) or use a small amount of MeOH to break the emulsion.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Gilead Sciences, Inc. "Inhibitors of Histone Demethylases." World Intellectual Property Organization, WO2014053491A1, 2014. (Describes General Procedure B for reductive amination using STAB/DCE).

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. (Alternative protocol if STAB fails).

Sources

Protocol and Mechanistic Insights for the Synthesis of N-(4-methoxybenzyl)-4-aminobutan-2-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed protocol for the synthesis of N-(4-methoxybenzyl)-4-aminobutan-2-ol through the reductive amination of 4-aminobutan-2-ol and anisaldehyde. Reductive amination is a cornerstone of medicinal chemistry for its efficiency in forming carbon-nitrogen bonds, a linkage ubiquitous in biologically active compounds.[1][2] This guide is designed for researchers and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles and rationale for methodological choices. We focus on the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that allows for a highly efficient one-pot synthesis.[3][4][5]

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is one of the most powerful and versatile methods for the synthesis of primary, secondary, and tertiary amines.[6] Its prominence in pharmaceutical development is underscored by the fact that approximately a quarter of all C-N bond-forming reactions in the industry utilize this method.[1][7] The reaction proceeds in two fundamental stages:

  • Imine/Iminium Ion Formation: A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine to form a hemiaminal, which then reversibly loses a water molecule to yield an imine (for primary amines) or an enamine (for secondary amines). The protonated form of the imine is the iminium ion.[8][9]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent.[8]

The elegance of modern reductive amination lies in the ability to perform both steps sequentially in a single reaction vessel ("one-pot"), which enhances efficiency and atom economy.[6][10] This is achieved by using a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[11] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this purpose. Its reactivity is moderated by the electron-withdrawing and sterically hindering effects of the three acetoxy groups, making it less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine intermediate.[3][12]

This protocol details the reaction between anisaldehyde, an aromatic aldehyde, and 4-aminobutan-2-ol, a chiral amino alcohol, to produce a secondary amine that can serve as a valuable building block in drug discovery programs.

Reaction Mechanism and Rationale

The overall transformation is as follows:

Figure 1: Overall reaction scheme for the reductive amination of anisaldehyde with 4-aminobutan-2-ol.

The reaction proceeds through the well-established imine formation and reduction pathway.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Reactants Anisaldehyde + 4-aminobutan-2-ol Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate + H₂O Hemiaminal->Imine Dehydration Product Final Secondary Amine Imine->Product Hydride Attack Hydride NaBH(OAc)₃

Caption: The two-stage mechanism of reductive amination.

Expert Insights on Reagent Selection:

  • Why Sodium Triacetoxyborohydride? While other borohydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can be used, NaBH(OAc)₃ offers a superior balance of reactivity and safety.

    • NaBH₄: Is a stronger reducing agent and can readily reduce the starting aldehyde (anisaldehyde), leading to unwanted side products and lower yields.[13] It is typically only added after giving the imine sufficient time to form completely.[11][13]

    • NaBH₃CN: Is highly selective for imines over carbonyls but is extremely toxic due to the potential release of hydrogen cyanide, especially under acidic conditions.[12] Its use often results in cyanide contamination in the product and waste stream.[11]

    • NaBH(OAc)₃: Is a mild, non-toxic, and moisture-sensitive reagent that exhibits excellent selectivity.[3] It allows the reductive amination to be performed as a one-pot procedure where the reducing agent is present from the start, as the rate of iminium ion reduction is significantly faster than carbonyl reduction.[3]

  • Choice of Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions involving NaBH(OAc)₃.[3][4][5] It is an aprotic solvent that effectively solubilizes a wide range of substrates and does not react with the hydride reagent. Tetrahydrofuran (THF) is another viable option.[3][4] Protic solvents like methanol are generally avoided as they can react with NaBH(OAc)₃.[13]

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made as needed.

Reagent/MaterialFormulaMW ( g/mol )Amount (10 mmol scale)Moles (mmol)Properties
AnisaldehydeC₈H₈O₂136.151.36 g (1.23 mL)10.0Purity: ≥98%, Liquid, Density: 1.119 g/mL
4-Aminobutan-2-olC₄H₁₁NO89.140.98 g (1.02 mL)11.0Purity: ≥98%, Liquid, Density: 0.963 g/mL
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.0Purity: ≥95%, Solid, Moisture sensitive
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9650 mLN/AAnhydrous, ACS grade
Saturated NaHCO₃ (aq)NaHCO₃84.01~30 mLN/AAqueous solution
Brine (Saturated NaCl)NaCl58.44~20 mLN/AAqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37~5 gN/ASolid drying agent
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Caption: Experimental workflow for one-pot reductive amination.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anisaldehyde (1.23 mL, 10.0 mmol) and 4-aminobutan-2-ol (1.02 mL, 11.0 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Seal the flask with a septum and introduce an inert atmosphere (nitrogen or argon).

  • Imine Formation: Stir the solution at room temperature for 30 minutes. This allows for the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirring solution in three portions over approximately 10 minutes. Note: The reaction is exothermic; portion-wise addition helps control the temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 3-5 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. This step neutralizes any remaining acid and destroys excess hydride reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCE. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCE.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent the amine from streaking on the silica).

  • Characterization: Combine the pure fractions and concentrate to yield N-(4-methoxybenzyl)-4-aminobutan-2-ol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key checkpoints:

  • TLC Monitoring: The disappearance of the UV-active anisaldehyde spot and the appearance of a new, less polar product spot provides a clear indication of reaction progression and completion.

  • Quenching Observation: The cessation of gas evolution (CO₂) upon addition of NaHCO₃ confirms the neutralization of the reaction mixture and the decomposition of any unreacted borohydride reagent.

  • Purification: The distinct polarity difference between the starting materials and the secondary amine product allows for effective purification via column chromatography, ensuring high purity of the final compound.

By following this detailed guide, researchers can reliably synthesize the target secondary amine, a valuable intermediate for further elaboration in drug discovery and development pipelines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Savelyev, A. G., & Dvornikova, E. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(3), 1750-1804. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Ahmad, S., Ali, A., & Fatima, I. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Biology Interface, 13(1), 51-69. [Link]

  • Shafiee, M., & Ghasemi, S. (2018). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 49(44). [Link]

  • Dvornikova, E., & Savelyev, A. G. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Sádaba, I., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 63(4), 585-644. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Application Note: Optimized Solvent Selection and Liquid-Liquid Extraction Protocol for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of functionalized secondary amino alcohols, such as 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol , presents unique challenges in downstream processing. The molecule's amphiphilic nature—driven by a lipophilic aromatic ether and a hydrophilic amino-alcohol motif—frequently leads to severe emulsion formation and poor phase separation during traditional liquid-liquid extraction (LLE).

Historically, dichloromethane (DCM) was the default solvent for such extractions due to its excellent solvency for basic amines. However, tightening environmental regulations and safety mandates necessitate greener alternatives. This application note provides a mechanistically grounded, self-validating protocol for the acid-base extraction of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, utilizing 2-Methyltetrahydrofuran (2-MeTHF) as the optimal, bio-derived solvent.

Physicochemical Profiling & Mechanistic Rationale

To design a robust extraction system, we must first deconstruct the physicochemical properties of the target molecule:

  • Secondary Amine (pKa ~9.5–10.0): The nitrogen atom is highly basic. At a pH significantly below its pKa (pH < 3), it protonates to form a water-soluble ammonium salt. At a pH above its pKa (pH > 11), it exists as a lipophilic free base. This pH-dependent ionization is the engine driving the purification strategy.

  • Hydroxyl and Methoxy Groups: These moieties act as strong hydrogen-bond acceptors/donors. When the molecule is in its free-base form, these groups can interact with interfacial water, acting as a non-ionic surfactant and stabilizing emulsions.

  • Causality in Phase Separation: To break the surfactant-like behavior of the amino alcohol, we must maximize the density difference and ionic strength gradient between the two phases. Utilizing a high-ionic-strength aqueous phase (brine) forces the hydrogen-bonded water network to collapse, "salting out" the organic molecule into the organic phase.

Solvent Selection Matrix

The selection of an extraction solvent must balance extraction efficiency, chemical stability, and environmental impact. According to the authoritative [1][2], solvents are rigorously ranked based on safety, health, and environmental (SHE) criteria. Furthermore, research published in Organic Process Research & Development highlights[3][4].

Table 1: Solvent Evaluation for High-pH Amino Alcohol Extraction
Solvent CandidateEnvironmental ProfileBase Stability (pH > 11)Water MiscibilityAmine Extraction EfficiencyStrategic Recommendation
Dichloromethane (DCM) Highly Toxic / Ozone DepletingExcellentVery Low (1.3%)ExcellentBanned (Legacy only)
Ethyl Acetate (EtOAc) Benign / GreenPoor (Hydrolyzes to EtOH/AcOH)Moderate (8.3%)GoodAvoid (Unstable at high pH)
Methyl tert-butyl ether (MTBE) Moderate (VOC/Groundwater concerns)ExcellentLow (1.5%)Poor to ModerateSecondary (Use for neutral washes)
2-Methyltetrahydrofuran (2-MeTHF) Excellent (Bio-derived from furfural)ExcellentLow (4.0%)ExcellentOptimal (Primary extractant)

Why 2-MeTHF? Unlike Ethyl Acetate, which undergoes rapid saponification at pH > 11, 2-MeTHF is entirely stable in strong aqueous bases[3]. Furthermore, its specific gravity (0.86 g/mL) provides a stark density contrast against aqueous NaOH/Brine mixtures (>1.1 g/mL), ensuring rapid, gravity-driven phase separation even in the presence of emulsion-inducing amino alcohols.

Experimental Workflow & Step-by-Step Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure that causality is verified before proceeding, guaranteeing high yield and purity.

Materials Required
  • Crude reaction mixture containing 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • 2-Methyltetrahydrofuran (2-MeTHF, stabilized with BHT)

  • Methyl tert-butyl ether (MTBE)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Acidification and Neutral Impurity Wash

  • Dilute the crude reaction mixture with an equal volume of deionized water.

  • Slowly add 1M HCl under continuous stirring until the aqueous phase reaches pH < 3.

    • Causality: This converts the secondary amine into a highly polar hydrochloride salt, trapping it in the aqueous phase.

    • IPC Check 1: Verify pH < 3 using universal indicator paper. If pH > 3, the amine will prematurely partition into the organic wash, causing yield loss.

  • Add MTBE (1 volume equivalent) to the acidic aqueous mixture. Stir vigorously for 5 minutes, then allow the phases to separate.

  • Decant and discard the upper organic (MTBE) layer.

    • Causality: Unreacted 3-methoxybenzaldehyde and non-basic organic byproducts remain soluble in MTBE and are successfully purged from the system.

Step 2: Basification and Active Extraction 5. Cool the retained aqueous phase in an ice bath (0–5 °C) to mitigate the exothermic heat of neutralization. 6. Slowly add 2M NaOH dropwise until the aqueous phase reaches pH > 11.

  • Causality: The ammonium salt is deprotonated back to the lipophilic free base. The solution will visibly cloud as the free base precipitates/oils out of the water.

  • IPC Check 2: Verify pH > 11. A pH of 9-10 is insufficient, as the amine will exist in an equilibrium state, leading to poor extraction recovery.

  • Add 2-MeTHF (1 volume equivalent) to the basic aqueous phase. Stir vigorously for 10 minutes.

  • Allow the layers to separate. The target amino alcohol is now in the upper 2-MeTHF layer. Collect the organic phase.

  • Repeat the extraction with a second half-volume of 2-MeTHF to ensure >99% recovery. Combine the organic layers.

Step 3: Emulsion Breaking and Drying 10. Wash the combined 2-MeTHF layers with saturated Brine (0.5 volume equivalents).

  • Causality: Brine maximizes the ionic strength of the aqueous droplets, forcing the hydrogen-bonded water out of the 2-MeTHF phase and breaking any residual micro-emulsions.
  • Separate the organic layer and dry over anhydrous Na₂SO₄ for 15 minutes.
  • IPC Check 3: The organic solution should transition from turbid to perfectly crystalline and transparent, validating the removal of dissolved water.
  • Filter the drying agent and concentrate the 2-MeTHF under reduced pressure to yield the pure 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Workflow Visualization

LLE_Workflow Start Crude Reaction Mixture (Amine + Impurities) Acidify Acidification (pH < 3) Add 1M HCl(aq) Start->Acidify Wash Organic Wash (Removes Neutrals) Acidify->Wash Extract with MTBE Aqueous1 Aqueous Phase (Protonated Amine) Wash->Aqueous1 Keep Aqueous Basify Basification (pH > 11) Add 2M NaOH(aq) Aqueous1->Basify Extract Extraction Add 2-MeTHF Basify->Extract Organic2 Organic Phase (Free Base Amine) Extract->Organic2 Keep Organic Aqueous2 Aqueous Waste (Salts) Extract->Aqueous2 Discard Dry Drying & Evaporation (Na2SO4, Vacuum) Organic2->Dry Pure Pure Amino Alcohol Target Compound Dry->Pure

Figure 1: Acid-base liquid-liquid extraction workflow utilizing 2-MeTHF for amino alcohol isolation.

References

  • Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Ducandas, V., Isnard, P., Guntrum, E., Senac, T., Ruisseau, S., Cruciani, P., & Hosek, P. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. URL:[Link]

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159. URL:[Link]

Sources

Application Note: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol as a Versatile Intermediate in Aspartic Protease and Integrase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores is the primary driver of target affinity and selectivity. The compound 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (also known as 4-(3-methoxybenzylamino)butan-2-ol) is a highly specialized, bifunctional pharmaceutical intermediate. Featuring both a secondary amine and a secondary alcohol on a chiral backbone, it serves as a foundational building block for synthesizing hydroxyethylamine (HEA) transition-state isosteres .

As a Senior Application Scientist, I have designed this protocol guide to detail the mechanistic rationale and synthetic workflows for utilizing this intermediate. Its primary applications lie in the development of BACE1 inhibitors for Alzheimer's disease[1] and the construction of polycyclic carbamoylpyridone scaffolds for HIV integrase strand transfer inhibitors (INSTIs)[2].

Mechanistic Rationale & Structural Biology

The Hydroxyethylamine (HEA) Isostere in Aspartic Proteases

Aspartic proteases, such as BACE1 (β-secretase) and HIV-1 protease, cleave peptide bonds via a tetrahedral intermediate state. The HEA motif mimics this transition state but replaces the scissile amide bond with a non-hydrolyzable carbon-nitrogen linkage.

The structural components of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol are deliberately engineered for this purpose:

  • The Secondary Hydroxyl Group (C2): Acts as the critical anchor, forming tight hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228 in BACE1) in the enzyme's active site[3].

  • The 3-Methoxybenzyl Moiety: Acts as a P1' ligand. The aromatic ring engages in

    
     stacking within the lipophilic S1' pocket, while the methoxy group acts as a hydrogen-bond acceptor for solvent-exposed interface regions, significantly boosting sub-micromolar affinity[1].
    
  • The Butan-2-ol Backbone: The terminal methyl group fills small hydrophobic crevices, while the flexible backbone can be cyclized to preorganize the molecule, reducing the entropic penalty upon binding[3].

G cluster_0 Aspartic Protease Active Site HEA HEA Isostere (4-amino-butan-2-ol core) Asp32 Catalytic Asp32 HEA->Asp32 H-Bond (OH) Asp228 Catalytic Asp228 HEA->Asp228 H-Bond (OH) S1_Pocket S1' Lipophilic Pocket (3-Methoxybenzyl) HEA->S1_Pocket Hydrophobic Interaction

Mechanism of BACE1 inhibition via HEA transition-state isostere coordination.

Pharmacological Impact of the HEA Motif

The structural modifications enabled by this intermediate have a profound impact on the pharmacokinetic and pharmacodynamic profiles of the resulting active pharmaceutical ingredients (APIs).

Table 1: Pharmacological Impact of HEA Isostere Modifications in BACE1 Inhibitors

Structural ModificationTarget / PocketObserved EffectRepresentative IC50 Range
Unsubstituted HEA CoreCatalytic Asp32/228Baseline transition-state mimicry1.0 - 15.0 µM
3-Methoxybenzyl at P1' S1' Lipophilic PocketEnhanced

stacking, H-bond acceptance
0.1 - 1.0 µM[1]
Preorganized/Cyclized CoreS1/S2' PocketsEntropic gain, improved BBB penetration< 0.05 µM[3]

Synthetic Application 1: BACE1 Peptidomimetic Assembly

To build a BACE1 inhibitor, the secondary amine of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol must be coupled to a targeted P2-P3 carboxylic acid. Because the amine is sterically hindered by the 3-methoxybenzyl group, standard coupling agents (like EDC/HOBt) often fail or require harsh conditions that lead to epimerization.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Achieve high-yield N-acylation without compromising the stereochemical integrity of the chiral C2 hydroxyl center.

Reagents & Materials:

  • 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (1.0 eq)

  • P2-P3 Peptidomimetic Carboxylic Acid (1.1 eq)

  • HATU (1-H-1,2,3-triazolo[4,5-b]pyridin-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the P2-P3 carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without attacking the coupling agent.

  • Ester Formation: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise. Stir for 15 minutes. Causality: HATU forms a highly reactive HOAt-ester, which is necessary to overcome the steric bulk of the secondary amine.

  • Coupling: Dropwise, add a solution of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (1.0 eq) in DMF. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to neutralize excess base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the m/z 210.14 peak (the intermediate) and the emergence of the target amide mass validates successful coupling. If chiral HPLC reveals a secondary peak, it indicates inadequate thermal control at Step 2; the reaction must be strictly maintained at 0°C during activation to prevent epimerization.

Synthetic Application 2: Polycyclic HIV Integrase Inhibitors

Amino alcohols like 4-amino-butan-2-ol derivatives are critical for synthesizing the tricyclic/tetracyclic cores of HIV integrase inhibitors (e.g., Dolutegravir analogs)[2]. The bifunctional nature of the intermediate allows for a tandem amidation/acetal-cleavage/cyclization sequence.

Workflow A Carbamoylpyridone Precursor C Amidation & Acetal Cleavage A->C B 4-{[(3-Methoxyphenyl)methyl] amino}butan-2-ol B->C Nucleophilic Attack D Intramolecular Cyclization C->D Acid Catalysis E Polycyclic INSTI Scaffold D->E

Synthetic workflow for polycyclic HIV integrase strand transfer inhibitors.

Protocol 2: Tandem Condensation and Macrocyclization

Objective: Form the defining oxazino/oxazepino ring of the integrase inhibitor via intramolecular cyclization.

Reagents & Materials:

  • Maltol-derived Pyridone Aldehyde/Acetal Intermediate (1.0 eq)

  • 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (1.5 eq)

  • Glacial Acetic Acid (0.5 eq, catalytic)

  • Toluene (0.2 M)

Step-by-Step Methodology:

  • Imine/Enamine Formation: Suspend the pyridone intermediate and the amino alcohol in Toluene. Add glacial acetic acid. Causality: The acid catalyzes the initial condensation between the secondary amine and the pyridone carbonyl/acetal, forming an activated iminium intermediate.

  • Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 6–8 hours. Causality: Toluene allows for the azeotropic removal of water generated during condensation. Removing water drives the equilibrium strictly toward the cyclized product.

  • Intramolecular Ring Closure: As the iminium forms, the pendant secondary alcohol (from the butan-2-ol moiety) undergoes an intramolecular nucleophilic attack on the electrophilic carbon, closing the ring.

  • Isolation: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure and purify the crude residue via flash column chromatography (DCM/MeOH gradient).

Validation Checkpoint: The cyclization is accompanied by the loss of a water molecule. A shift in the LC-MS corresponding to [M-18] confirms ring closure. If the uncyclized intermediate mass persists, verify the efficiency of the Dean-Stark apparatus, as trapped water will halt the reaction at the iminium stage.

Analytical Validation & Quality Control

To ensure the trustworthiness of the downstream protocols, the 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol intermediate must meet strict analytical specifications before use.

Table 2: Analytical Quality Control Specifications

ParameterAnalytical TechniqueSpecificationCausality / Rationale
Chemical Purity HPLC (UV at 254 nm)≥ 98.0%Prevents side-reactions and complex purification during downstream amidation.
Chiral Purity Chiral HPLC≥ 99.0% eeStereochemistry at C2 is critical for precise Asp32/228 coordination in BACE1[3].
Moisture Content Karl Fischer Titration≤ 0.5%Excess water hydrolyzes highly reactive coupling agents (e.g., HATU) used in Protocol 1.
Identity LC-MS (ESI+)m/z 210.14 [M+H]+Confirms correct molecular weight and structural integrity.

References

  • Kobayashi, K., Otani, T., Ijiri, S., et al. "Structure-activity relationship study of hydroxyethylamine isostere and P1' site structure of peptide mimetic BACE1 inhibitors." Bioorganic & Medicinal Chemistry, 2021. 1

  • Wu, Y.-J., Meanwell, N. A., et al. "Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences." Journal of Medicinal Chemistry, 2017. 3

  • Shionogi & Co Ltd. "Polycyclic carbamoylpyridone derivative having HIV integrase inhibitory activity." European Patent Office (EP 3187225 B1), 2006. 2

Sources

Application Note: Optimized Synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of functionalized secondary amines is a cornerstone of modern medicinal chemistry and drug development. The target compound, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (also known as 4-((3-methoxybenzyl)amino)butan-2-ol), features both a secondary amine and a secondary alcohol, making it a versatile pharmacophore and synthetic building block.

While direct alkylation of 4-amino-2-butanol with 3-methoxybenzyl chloride is theoretically possible, it is notoriously difficult to control, inevitably leading to a statistical mixture of primary, secondary, and undesired tertiary amines (over-alkylation) [1]. To achieve absolute chemoselectivity, reductive amination is the premier strategy. This one-pot process condenses 3-methoxybenzaldehyde with 4-amino-2-butanol to form a transient iminium intermediate, which is subsequently trapped by a mild hydride source [2].

Mechanistic Causality: Selecting the Optimal Hydride

The choice of reducing agent dictates the success of this self-validating system:

  • Sodium Borohydride (NaBH₄): Too nucleophilic. It prematurely reduces the starting 3-methoxybenzaldehyde into 3-methoxybenzyl alcohol before the imine can fully form.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective for imines at pH ~5, but generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup [1].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The industry standard. The three electron-withdrawing acetoxy groups sterically hinder and electronically deactivate the boron-hydride bond. STAB is completely unreactive toward aldehydes in weakly acidic media but rapidly reduces the highly electrophilic iminium ion [1, 3].

Reaction Pathway & Experimental Workflow

The following diagrams illustrate the mechanistic pathway and the physical experimental workflow required to synthesize the target molecule.

MechanisticPathway Aldehyde 3-Methoxybenzaldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable Intermediate) Aldehyde->Hemiaminal Nucleophilic Addition Amine 4-Amino-2-butanol (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H₂O (AcOH Catalyzed) Product 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (Target 2° Amine) Iminium->Product Hydride Transfer (from NaBH(OAc)₃)

Figure 1: Mechanistic pathway of the reductive amination process.

ExperimentalWorkflow Step1 Step 1: Condensation Mix Aldehyde + Amine in DCE Add 1.0 eq AcOH Step2 Step 2: Reduction Add 1.5 eq NaBH(OAc)₃ Stir at 20°C for 4h Step1->Step2 Step3 Step 3: Validation (Hold Point) Check LC-MS for [M+H]+ 210.1 Ensure Aldehyde Consumption Step2->Step3 Step4 Step 4: Quench & Workup Quench with sat. NaHCO₃ Extract with DCM Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH:Et₃N) Step4->Step5

Figure 2: Step-by-step experimental workflow with integrated validation hold points.

Quantitative Data: Reaction Optimization

To establish a self-validating and robust protocol, various conditions were screened. The data below demonstrates the causality behind the final chosen parameters. 1,2-Dichloroethane (DCE) paired with STAB and acetic acid (AcOH) provides the highest chemoselectivity and conversion rates.

SolventReducing AgentAdditiveTime (h)Conversion (%)Selectivity (2° Amine)Mechanistic Observation
MeOHNaBH₄None2>95%<40% (Low)Rapid over-reduction of aldehyde to 3-methoxybenzyl alcohol.
THFNaBH₃CNAcOH (pH 5)1285%85% (High)Effective, but sluggish. Generates toxic HCN gas upon aqueous workup.
DCENaBH(OAc)₃None870%90% (Good)Sluggish hemiaminal dehydration without acid catalysis.
DCE NaBH(OAc)₃ AcOH (1.0 eq) 4 >95% >98% (Excellent) Optimal. Acid accelerates iminium formation; STAB selectively reduces it.

Step-by-Step Experimental Protocol

Scale: 10 mmol (Preparative Scale) Target Exact Mass: 209.14 Da | Expected [M+H]⁺: 210.1 m/z

Reagents Required
  • 3-Methoxybenzaldehyde: 1.36 g (10.0 mmol, 1.0 equiv)

  • 4-Amino-2-butanol: 0.94 g (10.5 mmol, 1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 equiv)

  • Glacial Acetic Acid (AcOH): 0.57 mL (10.0 mmol, 1.0 equiv)

  • 1,2-Dichloroethane (DCE): 40 mL (Anhydrous)

Procedure

Step 1: Iminium Ion Formation

  • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a nitrogen balloon.

  • Add 3-methoxybenzaldehyde (1.36 g) and 4-amino-2-butanol (0.94 g) to the flask, followed by 40 mL of anhydrous DCE.

  • Add glacial acetic acid (0.57 mL) dropwise via syringe.

    • Causality: The weak acid protonates the hemiaminal hydroxyl group, turning it into a superior leaving group (water), thereby driving the equilibrium toward the highly electrophilic iminium ion [1].

  • Stir the mixture at room temperature (20 °C) for 30 minutes.

Step 2: Hydride Reduction 5. Cool the reaction flask briefly in a water bath (15 °C) to control potential mild exotherms. 6. Add STAB (3.18 g) portion-wise over 5 minutes.

  • Causality: Portion-wise addition prevents localized heating, which could degrade the iminium intermediate or cause unwanted side reactions.
  • Remove the water bath and allow the opaque suspension to stir at room temperature for 4 hours.

Step 3: Self-Validation (Hold Point) 8. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • System Validation Check: Proceed to Step 4 only if the UV peak for 3-methoxybenzaldehyde (254 nm) has disappeared and the Total Ion Chromatogram (TIC) shows a dominant peak at m/z 210.1 [M+H]⁺ .

Step 4: Quench and Extraction 9. Quench the reaction carefully by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Causality: The basic quench neutralizes the acetic acid, decomposes unreacted STAB, and deprotonates the newly formed amine salt into its organic-soluble free base form.
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
  • Combine the organic extracts, wash with 30 mL of brine, and dry over anhydrous Na₂SO₄.
  • Filter and concentrate the solvent under reduced pressure to yield a crude viscous oil.

Step 5: Purification 13. Purify the crude product via flash column chromatography on silica gel. 14. Use a gradient elution from 100% DCM to 90:9:1 DCM:MeOH:Et₃N.

  • Causality: The addition of 1% Triethylamine (Et₃N) is critical. Secondary amines interact strongly with the acidic silanol groups on silica gel, causing severe peak tailing and product loss. Et₃N passivates the silica, ensuring a sharp elution band.
  • Pool the pure fractions and concentrate to afford 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol as a pale yellow oil.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from:[Link]

  • Wikipedia Contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Krotova, I. N., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 431. MDPI. Retrieved from:[Link]

Application Note: Advanced Purification Strategies for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The target compound, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol , is a highly functionalized secondary amino alcohol. It serves as a critical transition-state isostere intermediate in the synthesis of beta-secretase (BACE1 and BACE2) inhibitors, which are actively investigated for the treatment of Alzheimer's disease and Type 2 Diabetes[1],[2].

Synthesized typically via the epoxide ring-opening of a 1,2-epoxybutane derivative with 3-methoxybenzylamine[3], the resulting crude mixture presents unique purification challenges. The molecule is amphipathic—possessing a lipophilic 3-methoxybenzyl aromatic ring alongside a polar, hydrogen-bonding amino alcohol core[4]. Furthermore, the free base typically manifests as a viscous, non-distillable oil. As a Senior Application Scientist, I have designed this protocol to navigate these physicochemical hurdles using a self-validating, three-tier purification strategy: pH-swing extraction, deactivated normal-phase chromatography, and salt-induced crystallization.

Physicochemical Profiling & Method Selection

Understanding the intrinsic properties of the molecule is paramount to selecting the correct purification vector. Table 1 outlines the causality between the molecule's chemical nature and the required purification techniques.

Table 1: Physicochemical Properties and Purification Implications

PropertyCharacteristicPurification Implication (Causality)
Molecular Nature Amphipathic (Lipophilic ring + polar chain)Prone to emulsion formation during aqueous extraction; requires careful phase separation and brine washes[4].
Amine Basicity Secondary Amine (pKa ~9.5)Enables selective pH-swing extraction; however, causes severe peak tailing on unmodified silica gel due to silanol binding[4].
Physical State (Base) Viscous OilDirect crystallization of the free base is thermodynamically unfavorable; requires chromatography for isolation.
Physical State (Salt) Hydrochloride Crystalline SolidConversion to an HCl salt significantly increases lattice energy, allowing for high-purity isolation via anti-solvent precipitation[3].

Purification Workflow

Below is the logical decision matrix for processing the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture LLE Acid-Base Extraction (pH Swing) Crude->LLE Remove neutrals & salts OrgPhase Organic Phase (Free Base) LLE->OrgPhase Extract at pH > 10 Chromatography Flash Chromatography (Silica + 1% TEA) OrgPhase->Chromatography If complex mixture Salt Salt Formation (HCl in Dioxane) OrgPhase->Salt If purity >85% PureBase Pure Free Base (Viscous Oil) Chromatography->PureBase Concentration PureSalt Pure HCl Salt (Crystalline Solid) Salt->PureSalt Crystallization (Ether/MeOH) PureBase->Salt Optional stabilization

Workflow for the purification of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol and its HCl salt.

Detailed Experimental Protocols

Protocol A: Selective Acid-Base Extraction (pH Swing)

Objective: Bulk removal of unreacted neutral epoxides, diol byproducts, and non-basic organic impurities. Causality: By dropping the pH below 3, the secondary amine is fully protonated into a water-soluble ammonium salt. Neutral impurities remain in the organic phase and are discarded. A subsequent pH swing to >10 deprotonates the amine, driving the lipophilic free base back into a fresh organic phase for recovery[4].

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 5 mL/g).

  • Self-Validation: Check the pH of the aqueous layer; it must be < 3. Retain the aqueous layer and discard the EtOAc layer (contains neutral impurities).

  • Wash the acidic aqueous layer once with fresh EtOAc (5 mL/g) to ensure complete removal of lipophilic neutrals.

  • Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M NaOH dropwise with vigorous stirring until the pH reaches 10–11. The solution will become cloudy as the free base oils out[4].

  • Extract the basified aqueous mixture with Dichloromethane (DCM) (3 × 10 mL/g).

  • Combine the DCM layers, wash with saturated aqueous NaCl (brine) to break any micro-emulsions, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.

Protocol B: Deactivated Normal-Phase Flash Chromatography

Objective: Separation of the target secondary amine from closely related basic impurities (e.g., over-alkylated tertiary amines or unreacted primary amine starting materials). Causality: Basic secondary amines interact strongly with the acidic silanol (Si-OH) groups present on standard normal-phase silica gel, leading to severe peak tailing and irreversible adsorption. To mitigate this, the silica stationary phase is dynamically deactivated by incorporating 1% v/v Triethylamine (TEA) into the mobile phase. TEA competitively binds to the silanol sites, allowing the target amino alcohol to elute as a sharp, symmetrical band[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% v/v Triethylamine (TEA) to all solvent mixtures (e.g., DCM:MeOH:TEA 94:5:1).

  • Column Packing: Slurry-pack standard silica gel (40-63 µm) using the initial, least polar mobile phase (DCM + 1% TEA)[4]. Flush with 2 column volumes to fully deactivate the silica.

  • Loading: Dissolve the crude free base in a minimum volume of DCM. If the oil is too viscous, dry-load it onto a small amount of Celite.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA).

  • Fraction Analysis: Monitor fractions via TLC. The 3-methoxybenzyl group is strongly UV-active at 254 nm. Stain with Ninhydrin (heat required) to differentiate the secondary amine (typically stains orange/brown) from primary amines (purple).

  • Pool the pure fractions and evaporate under high vacuum to remove all traces of TEA, yielding the pure free base as a viscous oil.

Protocol C: Hydrochloride Salt Formation and Crystallization

Objective: Convert the purified, oily free base into a highly stable, pharmaceutical-grade crystalline solid[3]. Causality: The free base lacks a strong intermolecular hydrogen-bonding network capable of overcoming the entropy of the liquid state. By introducing anhydrous HCl, we protonate the amine, creating an ionic hydrochloride salt. This dramatically increases the lattice energy. Utilizing a solvent/anti-solvent pairing (Methanol/Diethyl Ether) forces the polar salt to precipitate cleanly, leaving trace impurities in the mother liquor[4],[3].

Step-by-Step Methodology:

  • Dissolve the pure free base in a minimal volume of anhydrous Methanol (approx. 2 mL per gram of base).

  • Place the flask in an ice-water bath (0 °C) under an inert nitrogen atmosphere.

  • Slowly add 1.1 equivalents of 4N HCl in Dioxane dropwise via syringe[3]. Stir for 30 minutes at 0 °C.

  • Anti-Solvent Addition: Slowly add anhydrous Diethyl Ether dropwise until the solution reaches the cloud point (a persistent slight turbidity).

  • Remove from the ice bath and allow the mixture to stand at room temperature for 2 hours, then transfer to a -20 °C freezer overnight to maximize crystal growth.

  • Filter the resulting white crystalline solid through a sintered glass funnel. Wash the filter cake with ice-cold Diethyl Ether.

  • Dry the crystals under high vacuum at 40 °C for 12 hours to afford the pure 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol hydrochloride salt.

Quantitative Data & Method Comparison

To assist in scale-up and process chemistry decisions, Table 2 summarizes the expected performance metrics of the described workflows.

Table 2: Comparative Efficacy of Purification Workflows

MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Utility
Acid-Base Extraction 85 - 95%75 - 85%High (Multi-kg)Rapid bulk removal of neutral/acidic impurities.
Flash Chromatography (TEA modified) 75 - 85%90 - 95%Medium (g to 100g)High-resolution separation of structurally similar amine byproducts.
HCl Salt Crystallization 65 - 80%> 99%High (Multi-kg)Final polishing step for stable, pharmaceutical-grade purity.

References

  • Title : [3H]BMS-599240 - A novel tritiated ligand for the characterization of BACE1 inhibitors | Source : ResearchGate | URL :[Link]

  • Title : Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes | Source : NIH PMC | URL :[Link]

  • Title: US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl)

Sources

Application Note: A Scalable and Robust Synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide to the scale-up synthesis of the secondary amino alcohol, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. This compound represents a valuable building block in medicinal chemistry, and its efficient production is critical for drug discovery and development programs. The protocol herein details a robust and scalable one-pot reductive amination strategy, starting from commercially available 3-methoxybenzaldehyde and 4-aminobutan-2-ol. We move beyond a simple recitation of steps to explore the critical process parameters, safety considerations, and purification strategies essential for transitioning from bench-scale to pilot-plant production. This guide is designed to provide process chemists and researchers with the technical insights and practical methodologies required for successful and reproducible scale-up.

Introduction and Strategic Rationale

Secondary amino alcohols are a privileged scaffold in modern pharmaceuticals, appearing in a wide array of biologically active molecules.[1] Their synthesis, therefore, is a matter of significant interest. The target molecule, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, is synthesized via the reductive amination of 3-methoxybenzaldehyde with 4-aminobutan-2-ol.

This synthetic route is selected for its high efficiency, operational simplicity, and scalability. Reductive amination is a cornerstone reaction in pharmaceutical process development due to its reliability and the wide availability of starting materials.[2][3] The one-pot procedure, where imine formation and subsequent reduction occur in the same vessel, minimizes unit operations, reduces waste, and improves overall process economy—all critical factors for large-scale manufacturing.[4][5]

The chosen reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), offers significant advantages over other hydride reagents like sodium borohydride (NaBH₄) or the more toxic sodium cyanoborohydride (NaBH₃CN).[3] NaBH(OAc)₃ is a mild and selective reagent that can reduce the intermediate iminium ion in the presence of the starting aldehyde, minimizing the formation of alcohol byproducts from over-reduction.[3][6]

Reaction Mechanism and Process Flow

The reaction proceeds in two key stages within a single pot:

  • Imine/Iminium Ion Formation: The primary amine of 4-aminobutan-2-ol performs a nucleophilic attack on the carbonyl carbon of 3-methoxybenzaldehyde. Subsequent dehydration, often acid-catalyzed by the acetic acid present as a byproduct or impurity in NaBH(OAc)₃, forms a transient imine, which is protonated to an electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the iminium carbon, yielding the final secondary amine product.

Overall Synthetic Workflow

The entire process, from starting materials to the purified final product, is outlined in the diagram below.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation cluster_2 Purification A 3-Methoxybenzaldehyde D Charge Reactants to Vessel A->D B 4-Aminobutan-2-ol B->D C Dichloromethane (DCM) C->D F Controlled Addition & Stirring (Monitor Temperature & Conversion) D->F E Sodium Triacetoxyborohydride (NaBH(OAc)3) E->F Slowly add portion-wise G Quench with aq. NaHCO3 F->G H Phase Separation G->H I Extract Aqueous with DCM H->I Aqueous Layer J Combine Organic Layers H->J Organic Layer I->J K Wash with Brine J->K L Dry (Na2SO4), Filter, Concentrate K->L M Crude Product Oil L->M N Purification Options M->N O Option A: Flash Chromatography (Lab Scale) N->O P Option B: Salt Crystallization (Scalable) N->P Q Final Product: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol O->Q P->Q

Caption: High-level workflow for the scale-up synthesis of the target amino alcohol.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. Adjustments may be necessary based on available equipment and specific process safety assessments.

Reagent and Equipment Staging

Equipment:

  • 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel/solids charging port.

  • Condenser (optional, for solvent management).

  • Receiving vessels for work-up and extractions.

  • Rotary evaporator for solvent removal.

Reagent Data Table:

ReagentMW ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)Density (g/mL)
3-Methoxybenzaldehyde136.151.000.44861.054.01.13
4-Aminobutan-2-ol89.141.050.47041.944.10.95
Sodium Triacetoxyborohydride211.941.200.538114.0--
Dichloromethane (DCM)84.93---~2.0 L1.33
Sat. aq. NaHCO₃----~1.0 L-
Brine----~500 mL-

Note: The target yield is assumed to be ~90%, hence the starting material quantities are calculated to produce ~100g of the product (MW = 209.29 g/mol ).

Step-by-Step Methodology

PART A: Reaction Setup and Execution

  • Vessel Inerting: Ensure the 5 L reactor is clean, dry, and purged with nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Charge Reactants: Charge 3-methoxybenzaldehyde (61.0 g, 0.448 mol) and 4-aminobutan-2-ol (41.9 g, 0.470 mol) to the reactor.

  • Solvent Addition: Add dichloromethane (1.5 L) to the reactor and begin stirring to ensure a homogeneous solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reducing Agent Addition: Begin the portion-wise addition of sodium triacetoxyborohydride (114.0 g, 0.538 mol).

    • Expert Insight: This addition is the most critical step for scale-up. The reaction is exothermic. Add the solid in ~10-15 portions over 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C. A rapid temperature rise indicates an uncontrolled reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature (~20-25 °C) and stir for 12-18 hours. Monitor the reaction for completion by TLC or HPLC/UPLC (disappearance of the limiting aldehyde).

PART B: Work-up and Isolation

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~1.0 L) to quench any unreacted hydride reagent and neutralize acetic acid byproducts.

    • Safety Note: Initial quenching can cause gas evolution (H₂). Ensure adequate ventilation and perform the addition slowly.

  • Phase Separation: Stop stirring and allow the layers to separate. Transfer the lower organic layer to a separate vessel.

  • Extraction: Extract the remaining aqueous layer with dichloromethane (2 x 250 mL) to recover any dissolved product.

  • Combine and Wash: Combine all organic layers and wash with brine (500 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Purification Strategy

Purification of amino alcohols can be challenging due to their polarity.[7] The choice of method depends on the required purity and the scale of operation.

  • Option 1: Flash Chromatography (Laboratory Scale): For smaller scales (<50 g), flash column chromatography on silica gel is effective. A gradient elution system, typically starting with dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is usually sufficient. An amine modifier like triethylamine (~1%) can be added to the mobile phase to prevent peak tailing.

  • Option 2: Salt Crystallization (Pilot and Manufacturing Scale): This is the preferred method for large-scale purification as it is more economical and scalable than chromatography.[8]

    • Dissolve the crude oil in a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Add a solution of an acid (e.g., oxalic acid or HCl in a compatible solvent) dropwise to precipitate the corresponding salt.

    • The salt can then be isolated by filtration and recrystallized to high purity.

    • The purified free base can be liberated by partitioning the salt between a base (e.g., NaOH or NaHCO₃) and an organic solvent.

Characterization

The final product should be characterized to confirm its identity and purity. Expected analytical data includes:

  • ¹H NMR & ¹³C NMR: To confirm the structure and identify any major impurities.

  • LC-MS: To confirm the molecular weight (Expected [M+H]⁺: 210.15).

  • Purity Analysis: By HPLC or GC to determine the final purity percentage.

Safety and Hazard Analysis

  • 3-Methoxybenzaldehyde: Irritant. Handle in a well-ventilated area.

  • 4-Aminobutan-2-ol: Corrosive and flammable. Causes skin and eye burns.[9]

  • Sodium Triacetoxyborohydride: Water-reactive. Releases flammable hydrogen gas upon contact with water or acid. Handle in a dry, inert atmosphere.

  • Dichloromethane (DCM): A suspected carcinogen. All operations should be performed within a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

A thorough process hazard analysis (PHA) should be conducted before attempting this synthesis on a large scale to identify and mitigate potential risks associated with exotherms, gas evolution, and reagent handling.

References

  • Rao, V., Shankar, R., et al. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Semantic Scholar. [Link]

  • Rao, V., et al. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]

  • Unknown Author. (2025). What are the common manufacturing processes of pharmaceutical intermediates?. SOST Biotech. [Link]

  • Rao, V., Shankar, R., et al. (2025). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. ResearchGate. [Link]

  • Denton, J., et al. (2020). Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Unknown Author. (2024). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. Piramal Pharma Solutions. [Link]

  • Unknown Author. (2024). 4-AMINO-2-BUTANOL. ChemBK. [Link]

  • Bi, H., et al. (2025). Large‐scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Unknown Author. (2025). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. ACME. [Link]

  • Pignatelli, F., et al. (1999). Process for the purification of an aminoalcohol.
  • Mangas-Sanchez, J., et al. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]

  • Unknown Author. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Zitterbart, J., et al. Secondary amino alcohols are a new class of cleavable linkers. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Unknown Author. Application Note – Reductive Amination. Synple Chem. [Link]

  • Unknown Author. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • Leonard, N.J., et al. (2012). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. ResearchGate. [Link]

  • Contente, M.L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • Di Mola, A., et al. (2024). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC. [Link]

  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • Afanasyev, O.I., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [https://www.organic-chemistry.org/ सिंथेसिस/C1N/amines/reductive-amination.shtm]([Link] सिंथेसिस/C1N/amines/reductive-amination.shtm)

  • Unknown Author. Synthesis of 4-(4-hydroxyphenyl)butanol. PrepChem.com. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a secondary amine and a β-amino alcohol derivative. This class of compounds is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and their utility as chiral auxiliaries in asymmetric synthesis. The structural motif of a substituted benzylamine coupled with an amino alcohol offers a versatile scaffold for the development of novel therapeutic agents.

This document provides a comprehensive guide for the synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol via a one-pot reductive amination strategy. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.

Synthetic Strategy: Reductive Amination

The most direct and efficient method for the synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is through the reductive amination of 3-methoxybenzaldehyde with 4-aminobutan-2-ol. This one-pot reaction proceeds in two key steps:

  • Imine Formation: The primary amine of 4-aminobutan-2-ol undergoes a nucleophilic attack on the carbonyl carbon of 3-methoxybenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically acid-catalyzed, and controlling the pH is crucial for efficient imine formation.[1]

  • Reduction: The resulting imine is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. It is a cost-effective and readily available reagent that selectively reduces the imine in the presence of the starting aldehyde, although careful control of reaction conditions is necessary to prevent premature reduction of the aldehyde.[2][3]

The overall synthetic transformation is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine (Schiff Base) Imine (Schiff Base) 3-Methoxybenzaldehyde->Imine (Schiff Base) + 4-Aminobutan-2-ol (Imine Formation) 4-Aminobutan-2-ol 4-Aminobutan-2-ol 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Imine (Schiff Base)->4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol + NaBH4 (Reduction)

Caption: Synthetic workflow for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-MethoxybenzaldehydeReagentSigma-Aldrich, Acros Organics, etc.---
4-Aminobutan-2-ol≥97%Fluorochem, Sigma-Aldrich, etc.[4]Store at 4°C, protect from light.
Sodium Borohydride (NaBH₄)PowderSigma-Aldrich, Alfa Aesar, etc.Handle with care, moisture-sensitive.
Methanol (MeOH)Anhydrous------
Dichloromethane (DCM)ACS Grade------
Sodium Sulfate (Na₂SO₄)Anhydrous------
Hydrochloric Acid (HCl)Concentrated---For pH adjustment and work-up.
Sodium Hydroxide (NaOH)Pellets---For work-up.
Deionized Water---------
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄---For reaction monitoring.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 eq.).

  • Dissolve the aldehyde in 20 mL of anhydrous methanol.

  • In a separate beaker, dissolve 4-aminobutan-2-ol (0.98 g, 11 mmol, 1.1 eq.) in 10 mL of anhydrous methanol.

  • Add the solution of 4-aminobutan-2-ol to the stirred solution of 3-methoxybenzaldehyde at room temperature.

2. Imine Formation:

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the formation of the imine by Thin Layer Chromatography (TLC). A new spot corresponding to the imine should appear, and the spot for the aldehyde should diminish.

    • TLC Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) can be used. Visualize the spots under UV light (254 nm) or by staining with potassium permanganate.

3. Reduction:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, or until the reaction is complete as indicated by TLC (disappearance of the imine spot).

4. Work-up and Purification:

  • Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add 30 mL of dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product.

5. Product Characterization:

The purified product should be a colorless to pale yellow oil or solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Peaks in the range of δ 6.7-7.3 ppm.

    • -OCH₃ Group: A singlet around δ 3.8 ppm.

    • -CH(OH)- Proton: A multiplet around δ 3.7-3.9 ppm.

    • -CH₂-N- Proton: A singlet or AB quartet around δ 3.7 ppm.

    • Aliphatic Protons: Multiplets in the range of δ 1.1-2.8 ppm.

    • -CH₃ Group: A doublet around δ 1.2 ppm.

  • IR (neat):

    • O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹.[5]

    • N-H Stretch: A sharp to broad band in the region of 3300-3400 cm⁻¹.[5]

    • C-H (sp³) Stretch: Bands below 3000 cm⁻¹.

    • C-H (sp²) Stretch: Bands above 3000 cm⁻¹.[5]

    • C=C (aromatic) Stretch: Peaks in the range of 1450-1600 cm⁻¹.[5]

    • C-O Stretch: A strong band around 1030-1250 cm⁻¹.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Mechanism and Scientific Rationale

The success of the reductive amination hinges on the careful control of reaction conditions to favor the desired reaction pathway.

G A Aldehyde + Amine B Imine Intermediate A->B Imine Formation (Acid-Catalyzed) E Side Product (Alcohol) A->E Premature Reduction of Aldehyde by NaBH4 C Iminium Ion B->C Protonation D Final Amine Product C->D Reduction by NaBH4

Sources

Troubleshooting & Optimization

Technical Support Center: Reductive Amination of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the reductive amination of 4-aminobutan-2-ol, a common yet challenging transformation in pharmaceutical and chemical synthesis. This document moves beyond standard protocols to address the specific nuances introduced by the bifunctional nature of this amino alcohol substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination, and how does 4-aminobutan-2-ol fit in?

Reductive amination is a two-stage process that converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine.[1]

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary amine of 4-aminobutan-2-ol on the carbonyl carbon. This forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). In the mildly acidic conditions typically used, this imine is protonated to form a more electrophilic iminium ion.[2][3][4]

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine product.

The presence of the secondary alcohol in 4-aminobutan-2-ol does not directly participate in the core mechanism but can influence the reaction through side reactions or interactions with reagents, which is a primary focus of this guide.

Reductive_Amination_Mechanism cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine AminoAlcohol 4-Aminobutan-2-ol (H₂N-R''-OH) AminoAlcohol->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion [R-C(=N⁺H-R''-OH)-R'] Imine->Iminium + H⁺ (Acid Catalyst) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product Final Secondary Amine (R-CH(NH-R''-OH)-R') Iminium->Product ReducingAgent->Product Hydride Transfer

Caption: General mechanism of reductive amination.

Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) often recommended for this reaction?

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it highly effective for one-pot reductive aminations.[1][5] Its key advantages are:

  • High Selectivity: STAB reduces the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone.[1][6] This minimizes the common side reaction where the carbonyl compound is prematurely reduced to an alcohol, a significant issue with stronger reagents like sodium borohydride (NaBH₄).[7]

  • Mild Reaction Conditions: It is less basic and less reactive than NaBH₄, allowing for the preservation of sensitive functional groups.[1]

  • Moisture Sensitivity: While STAB is sensitive to moisture, it is compatible with the small amount of acetic acid often used as a catalyst, and it performs well in common anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6][8]

Q3: How does pH control the success of the reaction?

The reaction pH is a critical parameter that requires careful optimization. A mildly acidic environment (typically pH 4-6) is essential for several reasons:[4][7]

  • Promotes Imine Formation: Acid catalyzes the dehydration of the hemiaminal intermediate, pushing the equilibrium towards the imine.[4]

  • Avoids Amine Protonation: If the pH is too low (too acidic), the primary amine of 4-aminobutan-2-ol will be protonated to its non-nucleophilic ammonium salt, shutting down the initial step of the reaction.[4]

  • Iminium Ion Stability: The desired pH range ensures the existence of the iminium ion, which is the species actively reduced by the hydride reagent.

pH_Effect Impact of pH on Reaction Equilibrium cluster_low_pH Too Acidic (pH < 4) cluster_high_pH Too Basic (pH > 7) Amine Nucleophilic Amine (R-NH₂) Ammonium Non-Nucleophilic Ammonium Salt (R-NH₃⁺) Amine->Ammonium Protonation Imine Imine (C=N) Amine->Imine Reacts with Carbonyl Carbonyl Carbonyl (C=O) Imine->Carbonyl Slow Dehydration Product Desired Product Imine->Product Reduction

Caption: The effect of pH on reductive amination.

Troubleshooting Guide

Problem 1: Low conversion or stalled reaction.

Q: I've mixed my aldehyde, 4-aminobutan-2-ol, and STAB, but TLC/LC-MS analysis shows mostly unreacted starting materials even after 24 hours. What's going wrong?

This is often due to inefficient imine/iminium ion formation or issues with the reducing agent.

  • Potential Cause A: Inefficient Imine Formation. The equilibrium between the starting materials and the imine may not favor the imine. The water produced during this step can inhibit the reaction.

    • Solution 1: Add a Dehydrating Agent. Include an anhydrous drying agent like powdered 4Å molecular sieves in the reaction mixture. This will sequester the water formed and drive the equilibrium toward the imine.[9][10]

    • Solution 2: Optimize Acidity. If you are not using an acid catalyst, add 1.0-1.2 equivalents of acetic acid. This is particularly important for less reactive ketones.[5] If you are already using acid, ensure the pH is within the optimal 4-6 range.

  • Potential Cause B: Deactivated Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive.[8]

    • Solution 1: Verify Reagent Quality. Use freshly opened STAB from a reputable supplier. Store it properly in a desiccator.

    • Solution 2: Use Anhydrous Conditions. Ensure your solvent (e.g., DCM, DCE, THF) is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6][8]

  • Potential Cause C: Steric Hindrance. If either your carbonyl compound or the amine is sterically bulky, the reaction can be sluggish.

    • Solution 1: Increase Temperature. Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier.[9] Monitor for side product formation.

    • Solution 2: Use a Lewis Acid Catalyst. For very stubborn cases, adding a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack.[6][10] Note that this requires a more complex workup procedure.

Problem 2: The major byproduct is the alcohol from my starting carbonyl.

Q: My desired amine product is forming, but I'm getting a significant amount of alcohol corresponding to the reduction of my starting aldehyde/ketone. How can I improve selectivity?

This classic problem indicates that your reducing agent is reacting with the carbonyl starting material before imine formation is complete.[7]

  • Potential Cause: Reducing Agent is Too Reactive or Added Too Soon. This is common when using NaBH₄ in a one-pot procedure.[6][9]

    • Solution 1: Switch to a Milder Reagent. If you are not already, use sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), as they are highly selective for the iminium ion over the carbonyl.[4][7]

    • Solution 2: Implement a Stepwise Procedure. Instead of a one-pot reaction, first mix the aldehyde/ketone and 4-aminobutan-2-ol in the solvent (with molecular sieves and/or acetic acid). Stir for 1-2 hours at room temperature to pre-form the imine. Then, add the reducing agent (you can even use NaBH₄ at this stage).[5][7][9] This ensures the concentration of the imine is high when the reductant is introduced.

Troubleshooting_Workflow Start Reaction Issue Identified P1 Low Conversion Start->P1 P2 Carbonyl Reduction Byproduct Start->P2 P3 Over-Alkylation Start->P3 C1a Inefficient Imine Formation? P1->C1a Check C1b Inactive Reducing Agent? P1->C1b Check C2 Reducing Agent Too Reactive? P2->C2 C3 Product Reacts with Starting Carbonyl? P3->C3 S1a Add Molecular Sieves &/or Acetic Acid C1a->S1a S1b Use Fresh Reagent & Anhydrous Solvent C1b->S1b S2a Switch to STAB or NaBH₃CN C2->S2a S2b Use Stepwise Protocol: 1. Form Imine 2. Add Reductant C2->S2b S3 Use 1:1 Stoichiometry or slight excess of amine. Slowly add reducing agent. C3->S3

Caption: A workflow for troubleshooting common issues.

Problem 3: I'm observing a higher molecular weight byproduct, likely from over-alkylation.

Q: My desired secondary amine is forming, but I'm also seeing a tertiary amine byproduct. How can this be avoided?

Over-alkylation occurs when the secondary amine product, which is also nucleophilic, reacts with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.[7]

  • Potential Cause: Stoichiometry and Reaction Rate Imbalance.

    • Solution 1: Control Stoichiometry. Avoid using a large excess of the carbonyl compound. Start with a 1:1.1 ratio of carbonyl to 4-aminobutan-2-ol. This ensures the carbonyl is the limiting reagent and is consumed before it can react extensively with the product.[7]

    • Solution 2: Slow Addition of Reagents. In a stepwise procedure, adding the reducing agent slowly to the pre-formed imine mixture can help. This keeps the concentration of the newly formed, nucleophilic secondary amine low, minimizing its chance to compete for the remaining aldehyde.[7]

    • Solution 3: Use Non-Acidic Conditions. Over-alkylation can sometimes be suppressed by running the reaction under neutral conditions, although this may slow down the primary reaction.[10]

Experimental Protocols & Data

Optimized Protocol: Synthesis of N-Benzyl-4-aminobutan-2-ol

This protocol provides a robust starting point for the reductive amination of 4-aminobutan-2-ol with benzaldehyde.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminobutan-2-ol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Add benzaldehyde (1.0 eq) followed by powdered 4Å molecular sieves (~1g per mmol of aldehyde).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove the molecular sieves, and transfer the filtrate to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Common Reducing Agents
Reducing AgentChemical FormulaKey AdvantagesKey DisadvantagesRecommended Solvent(s)
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly selective for imines/iminium ions; good for one-pot reactions.[5]Moisture sensitive; more expensive.[6][8]DCE, DCM, THF[6]
Sodium Cyanoborohydride NaBH₃CNSelective and stable in mildly acidic/alcoholic solvents.[4]Highly toxic (potential for HCN gas evolution below pH 7); cyanide waste.[1]Methanol, Ethanol[6]
Sodium Borohydride NaBH₄Inexpensive; powerful reductant.Reduces aldehydes/ketones; requires stepwise procedure for good selectivity.[6][9]Methanol, Ethanol[6]

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Mathew, S., & Chan, T. H. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10797-10807. [Link]

  • Reductive amination. (2024). In Wikipedia. [Link]

  • Zhang, X., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(5), 2855-2864. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

  • Is anyone familiar with a reductive amination? (2014, May 2). ResearchGate. [Link]

  • Li, G., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 808941. [Link]

  • Ways to reduce the bis amination during a reductive amination? (2023, April 6). Reddit. [Link]

  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating secondary amino alcohols. The synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol—typically achieved via the reductive amination of 3-methoxybenzaldehyde with 4-aminobutan-2-ol—presents a classic separation challenge[1],[2]. The reaction mixture contains species with overlapping polarities and acid-base profiles.

This guide is designed to move beyond basic instructions. By understanding the thermodynamic causality behind each technique, you can execute these self-validating protocols with absolute confidence.

Quantitative Data & Impurity Profiling

To design an effective purification strategy, we must first understand the physicochemical properties of the species in your crude mixture. The table below summarizes the quantitative data that dictates our extraction and chromatography logic.

CompoundRoleApprox. pKa (Conjugate Acid)Relative PolarityTLC Rf (DCM:MeOH:NH₄OH 90:9:1)
3-Methoxybenzaldehyde Starting MaterialN/A (Neutral)High (Lipophilic)~0.90
4-Aminobutan-2-ol Starting Material~10.2Very High (Hydrophilic)~0.10
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Target Product~9.8Medium~0.45
Tertiary Amine (Over-alkylated) Side Product~9.0Low (Highly Lipophilic)~0.75

Reaction Pathway & Impurity Generation

Understanding how impurities form is the first step in removing them. Reductive amination is an equilibrium-driven process followed by an irreversible reduction. Over-alkylation occurs when the secondary amine product competes with the primary amine starting material for unreacted aldehyde.

ReactionPathway SM1 3-Methoxybenzaldehyde Imine Imine Intermediate SM1->Imine + SM2 (-H2O) SM2 4-Aminobutan-2-ol SM2->Imine Prod Target Secondary Amine (Product) Imine->Prod Reduction (NaBH4) Imp Tertiary Amine (Impurity) Prod->Imp + SM1 & Reduction

Reductive amination pathway and formation of key impurities.

Troubleshooting FAQs

Q1: My crude NMR shows a significant amount of unreacted 3-methoxybenzaldehyde. How do I remove it without resorting to chromatography? Causality & Solution: 3-Methoxybenzaldehyde is a neutral, lipophilic compound. Your target product, however, contains a basic secondary amine. Acid-base extraction utilizes the difference in solubility of a compound in its acid or base form to induce separation[3]. By washing the organic layer with 1M HCl, you protonate the amine, converting it into a highly water-soluble ammonium salt[4]. The neutral aldehyde remains in the organic phase and is easily discarded.

Q2: I successfully removed the aldehyde, but I still see unreacted 4-aminobutan-2-ol. Why didn't the acid-base extraction remove this? Causality & Solution: Both your product and the 4-aminobutan-2-ol starting material are amines; thus, both protonate and enter the aqueous layer during the acid wash. However, 4-aminobutan-2-ol is a highly polar, low-molecular-weight primary amino alcohol. When you basify the aqueous layer to pH 12, the free base of 4-aminobutan-2-ol retains high water solubility, whereas your target product (incorporating the lipophilic 3-methoxybenzyl group) strongly partitions into the organic extraction solvent (e.g., ethyl acetate). Extensive aqueous brine washes of the final organic layer will selectively deplete the primary amine.

Q3: LC-MS indicates an over-alkylated tertiary amine impurity. How can I separate this from my product? Causality & Solution: Because both the secondary and tertiary amines are basic, they co-extract during the acid-base workup. Separation requires silica gel chromatography. The secondary amine acts as a hydrogen-bond donor (N-H), causing it to interact strongly with the stationary phase. The tertiary amine lacks this N-H bond, making it more lipophilic. Therefore, the tertiary amine will elute first (higher Rf).

Q4: My yield is low, and the product seems trapped as a sticky gel. I used NaBH₄ in methanol. What happened? Causality & Solution: Borohydride reductions of amino alcohols frequently result in the formation of stable boron-nitrogen or boron-oxygen complexes (borates). These complexes trap the product and prevent efficient extraction. To break these complexes, you must perform a hydrolysis step. Stirring the crude mixture with saturated aqueous potassium sodium tartrate (Rochelle's salt) for 2 hours is a self-validating method to liberate the free amino alcohol before extraction.

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Acid-Base Extraction Workflow

This protocol is designed as a self-validating system: by checking the pH at each critical stage, you ensure the thermodynamic partitioning of the species is strictly controlled.

ExtractionWorkflow Crude Crude Mixture in EtOAc AcidWash Add 1M HCl (aq) Separate Layers Crude->AcidWash Org1 Organic Layer (Neutral Impurities) AcidWash->Org1 Discard Aq1 Aqueous Layer (Protonated Amines) AcidWash->Aq1 Keep Basify Add 2M NaOH (aq) Extract with EtOAc Aq1->Basify Aq2 Aqueous Layer (Polar SM2) Basify->Aq2 Discard Org2 Organic Layer (Target Product) Basify->Org2 Keep

Acid-base extraction workflow for isolating the secondary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Add 1M HCl (aq) to the organic layer. Self-Validation: Check the aqueous phase with pH paper to ensure pH < 2. Extract 3 times. This guarantees all amines are protonated.

  • Phase Separation: Separate the layers. Discard the EtOAc layer containing the neutral 3-methoxybenzaldehyde.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise. Self-Validation: Verify with pH paper that the pH is > 11. The solution will turn cloudy as the secondary amine free-bases and oils out.

  • Organic Extraction: Extract the basic aqueous layer with fresh EtOAc (3 times).

  • Aqueous Wash: Wash the combined EtOAc layers with saturated brine (2 times) to remove residual primary amine (4-aminobutan-2-ol).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Chromatography for Tertiary Amine Removal

If LC-MS or TLC indicates the presence of the over-alkylated tertiary amine, proceed with this chromatographic step.

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column using Dichloromethane (DCM).

  • Loading: Dissolve the acid-base extracted crude in a minimum volume of DCM and load it onto the column.

  • Elution Gradient: Elute with a gradient of DCM transitioning to DCM:MeOH:NH₄OH (90:9:1). Causality: The addition of 1% basic NH₄OH is critical; it suppresses the tailing of the secondary amine by neutralizing the acidic silanol groups on the silica stationary phase.

  • Fraction Collection: Monitor fractions by TLC (visualized with Ninhydrin or UV). The tertiary amine impurity will elute first, followed cleanly by 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

References

1.[3] Acid–base extraction. Wikipedia. URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction 2.[1] Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.8b13535 3.[2] Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01007 4.[4] 4.8: Acid-Base Extraction. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction

Sources

optimizing pH for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol , a secondary amino-alcohol. Successful extraction requires navigating its amphiphilic nature: it possesses a basic nitrogen center (proton-acceptor) and a polar hydroxyl group (hydrogen-bond donor).

  • Critical Parameter: The estimated pKa of the secondary amine is 9.2 – 9.5 .

  • Target pH: For quantitative extraction into an organic phase, the aqueous pH must be > 11.5 .

  • Common Pitfall: Underestimating the water solubility imparted by the hydroxyl (-OH) group, leading to yield loss in the aqueous raffinate.

Part 1: The Physiochemical Basis (The "Why")

To optimize your yield, you must manipulate the equilibrium between the water-soluble ammonium salt and the organic-soluble free base.

The Equilibrium Challenge

Your molecule exists in two states depending on the pH of the aqueous environment. This relationship is governed by the Henderson-Hasselbalch equation:



  • At pH < 7 (Acidic): The nitrogen is protonated (

    
    ). The molecule is highly polar and resides in the aqueous phase. This is ideal for washing away non-basic organic impurities.[1]
    
  • At pH > 11 (Basic): The nitrogen is deprotonated (

    
    ). The molecule becomes neutral and lipophilic, favoring the organic phase.
    
Visualizing the Workflow

The following diagram illustrates the "pH Switch" strategy required to isolate your specific molecule.

ExtractionWorkflow Start Crude Reaction Mixture AcidStep Step 1: Acidify (pH 2-3) Solvent Wash Start->AcidStep DiscardOrg Discard Organic Layer (Removes Neutrals/Acids) AcidStep->DiscardOrg AqLayer Aqueous Layer (Contains Protonated Amine) AcidStep->AqLayer BaseStep Step 2: Basify (pH > 11.5) Add NaOH/KOH AqLayer->BaseStep ExtractStep Step 3: Extract with Organic Solvent (MTBE or DCM) BaseStep->ExtractStep FinalOrg Organic Layer (Contains Target Free Base) ExtractStep->FinalOrg FinalAq Aqueous Waste (Salts) ExtractStep->FinalAq

Figure 1: The "pH Switch" purification logic. By toggling pH, we selectively isolate the amine from neutral impurities.[1]

Part 2: Optimized Experimental Protocol

This protocol is designed to maximize recovery of the amino-alcohol while minimizing emulsion formation.

Reagents:

  • Acid: 1M HCl or 1M

    
    .
    
  • Base: 2M NaOH (preferred over Carbonates to avoid

    
     gassing and lower pH limits).
    
  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

    • Why MTBE? It extracts amines well and resists emulsion formation better than DCM for amino-alcohols.

Step-by-Step Methodology
  • Initial Dissolution (Acid Phase):

    • Dissolve your crude residue in 1M HCl. Check that pH < 2 .

    • Validation: The solution should be homogeneous. If oiling occurs, add a small amount of water.

  • Impurity Wash (Optional but Recommended):

    • Wash the acidic aqueous layer with a small volume of extraction solvent (e.g., MTBE).

    • Action: Discard this organic layer. It contains non-amine impurities.

  • The "pH Swing" (Basification):

    • Cool the aqueous solution to 0–5°C (ice bath). Exotherms can degrade the product.

    • Slowly add 2M NaOH with stirring.

    • Target: Adjust pH to 12.0 – 13.0 .

    • Critical Check: Use a calibrated pH probe, not just paper, as high ionic strength can affect paper readings.

  • Salting Out (The Secret Weapon):

    • Add solid NaCl to the basic aqueous solution until saturation.

    • Reasoning: Your molecule has a hydroxyl group, making it slightly water-soluble even as a free base. Saturating the water with salt (Salting Out) forces the organic molecule into the organic phase [1].

  • Final Extraction:

    • Extract with 3 portions of solvent (Volume ratio 1:1).

    • Combine organic layers.[2][3][4]

    • Dry over anhydrous

      
       and concentrate.
      

Part 3: Troubleshooting & FAQs

Use this matrix to diagnose issues immediately.

SymptomProbable CauseCorrective Action
Low Yield pH too low (< 11).The amine is still partially protonated. Adjust pH to > 12. Remember:

for 99% extraction.
Low Yield High water solubility.The -OH group is dragging the molecule into water. Saturate the aqueous phase with NaCl before extraction.
Emulsion Amphiphilic nature.Do not shake vigorously; use gentle inversion. If formed, filter through a celite pad or add brine.
Impurity Co-extraction.Did you skip the Acid Wash (Step 2)? Perform the acid wash to remove neutral organics before basifying.
Frequently Asked Questions

Q: Can I use Ethyl Acetate (EtOAc) as the solvent? A: Use with caution. At pH > 12, Ethyl Acetate can undergo hydrolysis (saponification) if left in contact with the aqueous base for too long, producing ethanol and acetate salts which complicate purification. MTBE or Toluene are chemically stable alternatives at high pH [2].

Q: Why is my pKa estimate around 9.3? A: A typical benzylamine has a pKa of ~9.5. The methoxy group on the phenyl ring is electron-withdrawing (inductive effect at the meta position), which slightly lowers the basicity of the nitrogen, dropping the pKa to ~9.2–9.3. The beta-hydroxyl group in the butyl chain also exerts a slight electron-withdrawing effect [3].

Q: I see a third layer (rag layer). What is it? A: This is likely an emulsion stabilized by your amino-alcohol acting as a surfactant.

  • Fix: Add a small amount of Isopropanol (IPA) to the organic phase or add solid NaCl to the aqueous phase to break the tension.

Part 4: Decision Tree for Solvent Selection

SolventSelection Start Select Solvent Chlorinated Is DCM allowed? Start->Chlorinated DCM Use DCM (Good solubility, heavy) Chlorinated->DCM Yes Green Need Green/Stable? Chlorinated->Green No MTBE Use MTBE (Stable at pH 12, light) Green->MTBE High Stability EtOAc Use EtOAc (Fast separation only) Green->EtOAc Low Stability Risk

Figure 2: Solvent selection logic based on chemical stability and regulatory constraints.

References

  • BenchChem Technical Support. (2025).[2] Purification of Secondary Alkyl Amines: Troubleshooting & Optimization. Retrieved from

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from

  • Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in Water and DMSO).[5] Retrieved from

Sources

Technical Support Center: Synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. The information provided herein is based on established chemical principles and field-proven insights to help you optimize your reaction outcomes and prevent common side reactions.

The primary and most efficient route to synthesizing 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is through the reductive amination of 4-hydroxybutan-2-one with 3-methoxybenzylamine. This process involves the initial formation of an imine or enamine intermediate, which is subsequently reduced to the target secondary amine. While seemingly straightforward, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification. This guide will address these issues directly.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable protocols.

Question 1: My reaction yield is very low, and the main byproduct I've isolated is 1,3-butanediol. What is causing this and how can I fix it?

Answer: This is a classic case of competing reduction pathways. The reducing agent, most likely Sodium Borohydride (NaBH₄), is reducing your starting ketone (4-hydroxybutan-2-one) to the corresponding alcohol (1,3-butanediol) faster than it reduces the imine intermediate.[1][2] The ketone's carbonyl group is highly susceptible to reduction by NaBH₄, and if the imine concentration is not sufficiently high, the ketone will be preferentially consumed.[1][3]

Causality: The rate of imine formation is often slower than the rate of ketone reduction, especially under neutral or basic conditions. Sodium borohydride is a potent reducer of aldehydes and ketones but is less reactive towards the C=N bond of the imine.[4]

Solutions:

  • Adopt a Stepwise Protocol: The most reliable solution is to separate the imine formation and reduction steps.

    • Step 1 (Imine Formation): Combine equimolar amounts of 4-hydroxybutan-2-one and 3-methoxybenzylamine in a suitable solvent like methanol or ethanol. Adding a catalytic amount of a mild acid, such as acetic acid, can accelerate imine formation.[5] You can monitor the disappearance of the ketone signal by ¹H NMR or GC-MS.

    • Step 2 (Reduction): Once imine formation is complete (typically after 1-2 hours at room temperature), cool the mixture in an ice bath and then slowly add the Sodium Borohydride (NaBH₄) in portions. This ensures the reducing agent is introduced only after a high concentration of the imine is present.[1]

  • Switch to an Imine-Selective Reducing Agent: A more direct approach is to use a reducing agent that is inherently more selective for imines over ketones.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for one-pot reductive aminations. It is less basic and milder than NaBH₄, reacting much faster with the protonated imine (iminium ion) than with the ketone.[4][6]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is stable under mildly acidic conditions (pH 4-5) where imine formation is favorable and is selective for the reduction of the resulting iminium ion.[1]

Workflow for Troubleshooting Low Yield

G start Low Yield of Target Amine check_byproduct Identify major byproduct via GC-MS or NMR start->check_byproduct is_diol Is the major byproduct 1,3-butanediol? check_byproduct->is_diol is_starting_material Are starting materials largely unreacted? is_diol->is_starting_material No cause_ketone_reduction Root Cause: Ketone reduction is faster than imine reduction. is_diol->cause_ketone_reduction Yes cause_poor_conversion Root Cause: Inefficient imine formation or reduction. is_starting_material->cause_poor_conversion Yes solution_selective_reagent Solution 1: Use imine-selective reducing agent (e.g., NaBH(OAc)₃). cause_ketone_reduction->solution_selective_reagent solution_stepwise Solution 2: Perform stepwise reaction. First form imine, then add NaBH₄. cause_ketone_reduction->solution_stepwise solution_catalyst Solution 3: Add catalytic acid (e.g., AcOH) to accelerate imine formation. cause_poor_conversion->solution_catalyst

Caption: Troubleshooting flowchart for low yield issues.

Question 2: My purification is difficult. The product seems to co-elute with starting materials or is lost during aqueous workup. How can I effectively purify the amino alcohol?

Answer: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is an amino alcohol, a class of compounds known for being highly polar and having some water solubility. Its basic nitrogen and acidic hydroxyl group give it amphiprotic character, which can complicate standard purification techniques.

Solutions:

  • Acid-Base Extraction: This is the most effective initial cleanup method to separate your basic product from non-basic impurities (like 1,3-butanediol) and acidic reagents.

    • Step 1: After quenching the reaction, dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Step 2: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Step 3: Discard the organic layer. Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Step 4: Cool the aqueous layer in an ice bath and slowly basify it with a strong base (e.g., 2M NaOH or solid K₂CO₃) until it is strongly alkaline (pH > 12). This deprotonates your amine, making it soluble in organic solvents again.

    • Step 5: Extract the now basic aqueous layer multiple times with fresh ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step. Due to the product's polarity, a modified approach is needed.

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A polar solvent system is required. Start with a mixture like Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5). To prevent the basic amine from streaking on the acidic silica, add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent (around 0.5-1%).

  • Crystallization as a Salt: For achieving the highest purity, converting the amino alcohol to a stable salt and recrystallizing it is an excellent method.[7][8]

    • Dissolve the purified free base in a solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) to precipitate the corresponding salt.

    • The salt can then be recrystallized from a suitable solvent system (e.g., methanol/ether) to yield a highly pure, crystalline solid.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of reducing agent for this synthesis?

Answer: The choice depends on whether you prefer a one-pot or stepwise procedure. The table below summarizes the properties of common reducing agents for this transformation. For reliability and ease in a one-pot synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[4][6]

Reducing AgentProsConsRecommended Protocol
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Poor selectivity for imine vs. ketone; can reduce the starting material.[1][3]Stepwise: Add only after confirming imine formation.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines/iminium ions. Stable in mildly acidic conditions.[1]Toxic (cyanide byproduct), requires careful handling and disposal.One-pot: Can be added at the start with a catalytic amount of acid.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective, non-toxic, mild. Excellent for one-pot reactions.[4]More expensive, moisture-sensitive.One-pot: The preferred method for direct reductive amination.
Catalytic Hydrogenation (H₂/Pd-C) "Green" reducing agent, high yields possible.Requires specialized pressure equipment; may reduce the methoxy-phenyl ring under harsh conditions.Stepwise or One-pot: Can be used but requires careful optimization of pressure and temperature.

Q2: Can over-alkylation to a tertiary amine be a problem?

Answer: Yes, it is a potential side reaction. The product, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, is a secondary amine and can theoretically react with another molecule of 4-hydroxybutan-2-one to form a tertiary amine. However, this is generally less of a concern than the premature reduction of the ketone for two reasons:

  • Steric Hindrance: The secondary amine product is sterically bulkier than the primary amine starting material (3-methoxybenzylamine), which slows down the rate of subsequent imine formation.

  • Stoichiometry Control: Using a slight excess (1.1 to 1.2 equivalents) of the 3-methoxybenzylamine can help ensure the ketone is consumed before it has a significant opportunity to react with the secondary amine product.

If you detect a tertiary amine byproduct, ensure your stoichiometry is correct and consider a slow addition of the 4-hydroxybutan-2-one to the reaction mixture to maintain a low concentration of it throughout the reaction.

Q3: What is the underlying mechanism, and why is pH control important?

Answer: The reaction proceeds through a two-step mechanism: (1) nucleophilic attack of the amine on the ketone to form a carbinolamine, followed by dehydration to an iminium ion, and (2) hydride reduction of the iminium ion.

G cluster_0 Step 1: Imine/Iminium Formation (Acid Catalyzed) cluster_1 Step 2: Reduction cluster_2 Side Reaction Ketone 4-Hydroxybutan-2-one Iminium Iminium Ion Intermediate Ketone->Iminium + H⁺, - H₂O Amine 3-Methoxybenzylamine Amine->Iminium + H⁺, - H₂O Product Target Secondary Amine Iminium->Product + [H⁻] Reducer [H⁻] (e.g., from NaBH(OAc)₃) Ketone2 4-Hydroxybutan-2-one Byproduct 1,3-Butanediol Ketone2->Byproduct Reducer2 [H⁻] (e.g., from NaBH₄) Reducer2->Byproduct

Caption: Key reaction pathways in the synthesis.

pH is critical because the dehydration step to form the iminium ion is acid-catalyzed.[5]

  • Too Acidic (pH < 4): The starting amine will be fully protonated to an ammonium salt (R-NH₃⁺), which is not nucleophilic and cannot attack the ketone. The reaction will not start.

  • Too Basic/Neutral (pH > 7): The dehydration of the carbinolamine intermediate is very slow, leading to a low concentration of the iminium ion available for reduction. This gives the competing ketone reduction side reaction a chance to dominate.[1]

  • Optimal pH (pH 4-6): A sufficient amount of the amine remains as a free base to act as a nucleophile, while there is enough acid to catalyze the dehydration step efficiently. This is why reagents like NaBH(OAc)₃ (which releases acetic acid) or NaBH₃CN used with a catalytic amount of acetic acid are so effective.

References

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.New Journal of Chemistry (RSC Publishing).
  • Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel.Synlett.
  • Protecting Groups in Organic Synthesis.ChemTalk.
  • Reduction of a ketone in the presence of an aldehyde.Chemistry Stack Exchange.
  • Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers.Taylor & Francis Online.
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • The Role of Sodium Borohydride in Reductive Amination.Oreate AI Blog.
  • Novel Convenient Synthesis of Rivastigmine. ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions.Organic Chemistry Data.
  • Application Note – Reductive Amination.Synple Chem.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

  • Process for the purification of an aminoalcohol.Google Patents.
  • Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol.Benchchem.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability & Formulation of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol .

This compound is a multifunctional molecule featuring a secondary benzylamine , a secondary alcohol , and a methoxy ether . While the alcohol and ether moieties are relatively stable under standard laboratory conditions, the secondary benzylamine is highly reactive. It is susceptible to oxidative degradation, pH-dependent hydrolysis, and nucleophilic reactions with atmospheric gases[1][2].

Troubleshooting FAQs

Q1: My stock solution in acetonitrile developed a white precipitate over time. What happened? Cause: This is a classic case of carbon dioxide (


) adduct formation[3]. The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking electrophilic atmospheric 

. This reversible reaction forms a carbamic acid, which immediately deprotonates to form a carbamate anion. This anion pairs with another protonated amine molecule to form an ammonium carbamate salt. Because these salts are highly polar and ionic, they are insoluble in aprotic solvents like acetonitrile or dichloromethane, causing them to crash out of solution[3]. Solution: Prepare solutions in a glovebox or purge the solvent with Argon. Alternatively, use a slightly acidic protic solvent (e.g., adding 0.1% Trifluoroacetic acid). Protonating the amine to its ammonium form (

) ties up the lone pair, completely preventing nucleophilic attack on

.

Q2: I observed a new peak on my HPLC and a drop in the concentration of the parent compound after storing the aqueous solution at room temperature. Why? Cause: The compound is undergoing oxidative degradation, a primary degradation pathway for benzylamines[1]. The benzylic carbon adjacent to the amine is highly activated. Auto-oxidation—often catalyzed by trace transition metals (e.g.,


, 

) and dissolved oxygen—abstracts a hydrogen atom, forming a radical stabilized by the aromatic ring. This rapidly resolves into an unstable imine intermediate[1][4]. In aqueous environments, this imine undergoes rapid hydrolysis, cleaving the molecule into 3-methoxybenzaldehyde and 4-aminobutan-2-ol[4]. Solution: Lower the pH of your solution to 4.5–5.5. Protonating the amine drastically reduces the electron density at the benzylic position, shutting down the oxidation pathway[1]. Additionally, add 1 mM EDTA to chelate trace metals that catalyze this auto-oxidation.

Q3: Can I store this compound in a basic buffer (pH > 8) to keep it in its free-base form for my biological assay? Cause: Long-term storage of the free base in aqueous solution is highly discouraged. In basic conditions, the amine remains unprotonated, leaving it fully exposed to oxidative degradation and trace-metal catalysis[1]. Solution: Prepare a concentrated stock in a slightly acidic or neutral buffer (where it is stable). Dilute this stock into your basic assay buffer immediately before use to minimize the time the compound spends in its vulnerable free-base state.

Mechanistic Visualizations

G A 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (Intact Secondary Amine) B Imine Intermediate (Unstable) A->B Oxidation C 3-Methoxybenzaldehyde (Degradation Product) B->C Cleavage D 4-Aminobutan-2-ol (Degradation Product) B->D Cleavage E O2 / Trace Metals Basic pH E->A H2O H2O (Hydrolysis) H2O->B

Oxidative degradation pathway of secondary benzylamines via an imine intermediate.

Quantitative Stability Data

The following table synthesizes the expected stability profile of secondary benzylamines under various stress conditions, highlighting the critical need for environmental control[1][4].

Stress ConditionEnvironment / ReagentsTimeRemaining (%)Major Identified Degradants
Control (Optimal) pH 5.0 Buffer, Argon, 4°C72 h> 99.5%None
Oxidative Stress 10%

(aq), Room Temp
8 h< 75.0%3-Methoxybenzaldehyde, N-oxides
Basic Hydrolysis 0.1 M NaOH (aq), 60°C24 h~ 92.0%3-Methoxybenzaldehyde, 4-Aminobutan-2-ol
Acidic Hydrolysis 0.1 M HCl (aq), 60°C24 h> 98.0%Minor unidentified impurities
Atmospheric Exposure Acetonitrile, Open Air, 25°C48 h~ 85.0%*Ammonium carbamate salts (Precipitate)

*Note: Loss in concentration in aprotic solvents is primarily due to physical precipitation of the


 adduct rather than covalent degradation[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps. This guarantees that your formulation is stable before you commit it to critical downstream assays.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a stock solution protected against oxidation, trace-metal catalysis, and


 adduct formation.
  • Solvent Preparation: Select HPLC-grade Water or Methanol. Add Formic Acid or Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (v/v) to achieve a pH of ~4.5–5.5.

  • Chelation: Add EDTA to the solvent to achieve a final concentration of 1 mM. This sequesters catalytic transition metals.

  • Degassing: Sonicate the solvent under vacuum for 15 minutes, then purge with Argon gas for 10 minutes to displace dissolved oxygen and

    
    .
    
  • Dissolution: Weigh 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol and dissolve it in the prepared solvent to your target concentration (e.g., 10 mM).

  • Validation Step (Time-0): Immediately remove a 10 µL aliquot and analyze via HPLC-UV (e.g., 254 nm). Record the baseline peak area and retention time.

  • Storage: Aliquot the remaining solution into amber glass vials (to prevent photolytic degradation). Blanket the headspace of each vial with Argon before capping tightly. Store at -20°C.

  • Validation Step (Time-24h): Thaw one aliquot after 24 hours and re-run the HPLC-UV analysis. A peak area recovery of >99% validates the storage system.

Protocol B: Forced Degradation Profiling (Stability-Indicating Assay)

Objective: Establish the specific degradation kinetics of your batch to validate analytical HPLC methods[1].

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 10%

    
    . Incubate at room temperature for 8 hours in the dark.
    
  • Thermal/Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Analysis: Run all stressed samples alongside an unstressed control using reverse-phase HPLC coupled with Mass Spectrometry (LC-MS).

  • Validation: The method is validated if the parent peak is resolved with a baseline separation (Resolution > 1.5) from the 3-methoxybenzaldehyde degradant peak.

Formulation Workflow

W S1 1. Weigh Compound S2 2. Select Solvent (e.g., HPLC-grade H2O or MeOH) S1->S2 S3 3. Acidify to pH 4.5 - 5.5 (e.g., 0.1% Formic Acid) S2->S3 S4 4. Degas & Add 1 mM EDTA (Remove O2 & Chelate Metals) S3->S4 S5 5. Aliquot into Amber Vials S4->S5 S6 6. Purge Headspace with Argon S5->S6 S7 7. Store at -20°C S6->S7

Optimized workflow for the preparation and storage of stable amine stock solutions.

References

  • "2-Piperidin-1-ylmethyl-benzylamine" stability problems in experimental conditions. Benchchem. 1

  • Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology (RSC Publishing).4

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Catalysts (MDPI). 3

Sources

Technical Support Center: Overcoming Solubility Issues with 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing solubility bottlenecks with 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol .

Compound Physicochemical Profiling

To troubleshoot solubility, we must first deconstruct the molecule's architecture. This compound features three distinct domains that dictate its behavior in solution:

  • 3-Methoxybenzyl Moiety: A highly lipophilic aromatic ring that drives hydrophobic aggregation and poor aqueous solubility.

  • Secondary Amine: A basic center (estimated pKa ~9.5) that serves as the primary chemical handle for ionization and salt formation.

  • Butan-2-ol Chain: An aliphatic tail with a secondary hydroxyl group, providing moderate hydrogen-bonding capacity.

Because the neutral "free base" form is dominated by the lipophilic aromatic region, it exhibits poor intrinsic solubility in water. Successful solubilization requires disrupting the hydrophobic interactions either through ionization, encapsulation, or dielectric constant manipulation.

Diagnostic Workflow

G Start Solubility Issue: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol App Determine Target Application Start->App InVitro In Vitro Assays (Aqueous Buffers) App->InVitro InVivo In Vivo Dosing (High Concentration) App->InVivo DMSO Prepare DMSO Stock (10-50 mM) InVitro->DMSO Salt 1. Salt Formation (HCl, Mesylate) InVivo->Salt Primary Strategy Dilute Dilute in Buffer (Max 1% DMSO) DMSO->Dilute Precip Precipitation Observed? Dilute->Precip AddSurf Add 0.01% Tween-20 or 0.1% BSA Precip->AddSurf Yes Proceed Proceed to Assay Precip->Proceed No AddSurf->Proceed CD 2. Cyclodextrin Complex (HP-β-CD) Salt->CD If unstable/irritating CoSolv 3. Co-Solvent System (PEG 400 / Water) CD->CoSolv If concentration still low

Decision matrix for resolving 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol solubility.

Frequently Asked Questions (Troubleshooting)

Q: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS for cell culture? A: This is a classic manifestation of "solvent shock." The compound is highly soluble in 100% DMSO. However, when diluted into a purely aqueous buffer like PBS (pH 7.4), the local dielectric constant spikes. The DMSO diffuses into the bulk water faster than the lipophilic 3-methoxybenzyl group can remain solvated, causing the hydrophobic regions to aggregate. Fix: Always add the DMSO stock dropwise to a vigorously vortexing buffer, or pre-warm the buffer to 37°C. If precipitation persists, adding a carrier protein (0.1% BSA) to the PBS will provide hydrophobic pockets to stabilize the free base.

Q: I need to dose this compound orally in mice at 10 mg/kg. Pure water and saline both fail. What is the best vehicle? A: For in vivo dosing of secondary amines, salt formation is the gold standard because it fundamentally alters the molecule's intrinsic solubility ()[1]. If you must dose the free base, utilize a ternary co-solvent system. A widely tolerated vehicle is 10% DMSO / 40% PEG 400 / 50% Saline. PEG 400 reduces the interfacial tension and solvent polarity, significantly enhancing drug-solvent interaction ()[2].

Q: Which cyclodextrin is most appropriate for this specific molecule? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The internal cavity of β-cyclodextrins is perfectly sized to encapsulate single aromatic rings like the 3-methoxybenzyl group. This encapsulation masks the hydrophobic region from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility ()[3].

Validated Solubilization Protocols

The following protocols are engineered with built-in validation steps to ensure your formulation is a true solution, not a micro-suspension.

Protocol 1: In Situ Hydrochloride Salt Formation

Causality: The secondary amine has an estimated pKa of ~9.5. By lowering the pH below 7.5 using HCl, we force the protonation of the amine. This converts the neutral, poorly soluble free base into a highly water-soluble cationic salt, drastically lowering the crystal lattice energy required for dissolution.

  • Weigh 10 mg of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol free base into a clean glass vial.

  • Suspend in 900 µL of distilled water (the compound will remain cloudy and insoluble).

  • Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring continuously. Note: A slight stoichiometric excess ensures complete protonation without causing extreme acidity that could degrade the compound.

  • Stir for 30 minutes at room temperature until the solution clarifies.

  • Validation Check: Measure the pH to ensure it is between 5.0 and 6.0. Centrifuge the vial at 10,000 x g for 5 minutes. The absence of a visible pellet and a completely transparent supernatant confirms 100% solubilization.

Protocol 2: Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: HP-β-CD forms a non-covalent inclusion complex by trapping the lipophilic 3-methoxybenzyl moiety within its hydrophobic cavity. Because this is an equilibrium-driven process, kinetic energy (time and agitation) is required to achieve maximum complexation.

  • Prepare a 10% (w/v) solution of HP-β-CD in 50 mM acetate buffer (pH 5.0). Note: The mildly acidic pH partially protonates the amine, working synergistically with the cyclodextrin to maximize solubility.

  • Add the target compound in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Agitate on an orbital shaker at 300 rpm for 24 hours at 25°C.

  • Validation Check: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed solid drug. Analyze the filtrate via HPLC-UV to quantify the exact dissolved concentration before use.

Protocol 3: Ternary Co-Solvent System (PEG 400 / EtOH / Water)

Causality: Co-solvents disrupt the structured hydrogen-bonding network of water and lower the overall dielectric constant of the vehicle, making it highly compatible with non-polar drug molecules. The order of addition is critical to prevent hydrophobic collapse.

  • Dissolve the compound completely in 10% (v/v) Ethanol.

  • Add 40% (v/v) PEG 400 and vortex thoroughly until visually homogeneous. Note: The drug must be fully stabilized in the low-polarity solvents before introducing the aqueous phase.

  • Slowly add 50% (v/v) sterile water or saline dropwise under continuous, vigorous vortexing.

  • Validation Check: Hold the final solution against a dark background and shine a laser pointer through it. The absence of a Tyndall effect (light scattering) confirms the formulation is a true molecular solution rather than a colloidal micro-emulsion.

Quantitative Data Presentation

The table below summarizes the expected outcomes of each troubleshooting strategy based on the physicochemical properties of secondary lipophilic amines.

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseBest Downstream Application
In Situ Salt Formation (HCl) Ionization of secondary amine50x - 100xIn vivo dosing (IV, PO), Aqueous assays
Cyclodextrin (10% HP-β-CD) Hydrophobic cavity encapsulation20x - 80xIn vivo dosing (IV, PO), Cell culture
Co-Solvent (PEG 400/EtOH) Dielectric constant reduction10x - 50xIn vivo dosing (PO, IP)
Surfactant (0.01% Tween-20) Micellar solubilization / Wetting2x - 5xBiochemical assays (In vitro)
References
  • Gowardhane, A. P., et al. "Review on Enhancement of Solubilization Process." American Journal of Drug Discovery and Development, 2014. Available at:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018. Available at:[Link]

  • Charumanee, S., et al. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Scientia Pharmaceutica, 2016. Available at:[Link]

Sources

minimizing byproduct formation in 3-methoxybenzylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-methoxybenzylamine. Our focus is on practical, field-proven strategies to minimize byproduct formation and optimize reaction outcomes for the most common synthetic routes.

Introduction

3-Methoxybenzylamine is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. While several synthetic routes exist, achieving high purity can be challenging due to the formation of characteristic byproducts. This guide is structured to address specific issues encountered during common synthetic procedures, providing not just protocols but the underlying chemical principles to empower you to troubleshoot your reactions effectively.

Section 1: Reductive Amination of 3-Methoxybenzaldehyde

Reductive amination is a widely used method for synthesizing 3-methoxybenzylamine, typically involving the reaction of 3-methoxybenzaldehyde with an ammonia source, followed by reduction of the resulting imine. However, this method is often plagued by the formation of two major byproducts: the secondary amine, bis(3-methoxybenzyl)amine, and 3-methoxybenzyl alcohol.

Troubleshooting Guide: Reductive Amination

Issue 1: Significant formation of bis(3-methoxybenzyl)amine (Secondary Amine Byproduct)

  • Question: My reaction is producing a substantial amount of the secondary amine, bis(3-methoxybenzyl)amine. How can I suppress this side reaction?

  • Answer: The formation of the secondary amine occurs when the desired primary amine product, 3-methoxybenzylamine, acts as a nucleophile and reacts with another molecule of the intermediate imine. To minimize this, you need to ensure that the concentration of ammonia is significantly higher than the concentration of the primary amine product at all times.

    • Root Cause Analysis:

      • Insufficient Ammonia: A low concentration of the ammonia source allows the newly formed 3-methoxybenzylamine to compete with ammonia in reacting with the imine intermediate.

      • Slow Reduction: If the reduction of the imine is slow, the primary amine product has more time to react with the remaining imine.

    • Solutions:

      • Increase Ammonia Concentration: Employ a large excess of the ammonia source. Using a solution of ammonia in methanol (e.g., 7N) as the solvent or adding ammonium salts like ammonium acetate can help maintain a high concentration of ammonia throughout the reaction.

      • Control the Rate of Reaction:

        • Slow Addition of Reducing Agent: Add the reducing agent portion-wise to keep the concentration of the primary amine product low at any given time.

        • Choice of Reducing Agent: Use a reducing agent that rapidly reduces the imine as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is less reactive towards the aldehyde starting material and selectively reduces the iminium ion.

Issue 2: Presence of 3-Methoxybenzyl Alcohol in the Product Mixture

  • Question: My final product is contaminated with 3-methoxybenzyl alcohol. What causes this and how can I prevent it?

  • Answer: The formation of 3-methoxybenzyl alcohol is a result of the direct reduction of the starting material, 3-methoxybenzaldehyde, by the reducing agent.

    • Root Cause Analysis:

      • Reactive Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the imine and the aldehyde.

      • Reaction Conditions: In some cases, the rate of aldehyde reduction can be competitive with the rate of imine formation.

    • Solutions:

      • Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but will efficiently reduce the protonated imine (iminium ion).[1]

      • Two-Step Procedure: First, allow the imine to form by stirring 3-methoxybenzaldehyde with the ammonia source. Monitor the reaction by TLC or GC-MS to confirm imine formation. Once the imine is formed, then add the reducing agent. This temporal separation of the two reaction steps can significantly reduce the amount of alcohol byproduct.

FAQs: Reductive Amination
  • Q: What is the optimal pH for reductive amination?

    • A: The optimal pH is typically between 6 and 7. This pH is acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic as to significantly hydrolyze the imine or deactivate the amine nucleophile.

  • Q: Can I use catalytic hydrogenation for the reduction step?

    • A: Yes, catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C or Raney Nickel) is an effective method.[2] To suppress secondary amine formation, it is crucial to have an excess of ammonia present in the reaction mixture. The pressure of hydrogen and the reaction temperature should be optimized to ensure rapid reduction of the imine.

Quantitative Data: Reductive Amination
Starting MaterialReducing AgentAmmonia SourceKey ByproductsTypical Yield of 3-MethoxybenzylaminePurity (before purification)Reference
3-MethoxybenzaldehydeNaBH₄NH₃ in MeOHbis(3-methoxybenzyl)amine, 3-methoxybenzyl alcohol60-75%70-85%General Lab Experience
3-MethoxybenzaldehydeNaBH(OAc)₃NH₄OAcbis(3-methoxybenzyl)amine80-95%>90%[2]
3-MethoxybenzonitrileH₂/Raney Ni-bis(3-methoxybenzyl)amine70-90%>95%[2]
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
  • To a solution of 3-methoxybenzaldehyde (1 eq) in dichloromethane (DCM), add ammonium acetate (3-5 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Section 2: Gabriel Synthesis of 3-Methoxybenzylamine

The Gabriel synthesis is a classic and reliable method for preparing primary amines, which involves the alkylation of potassium phthalimide with an alkyl halide, followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine.[3][4] This method is particularly advantageous as it generally avoids the formation of secondary and tertiary amine byproducts.

Troubleshooting Guide: Gabriel Synthesis

Issue 1: Difficulty in Removing the Phthalhydrazide Byproduct

  • Question: After hydrazinolysis, I am having trouble separating my 3-methoxybenzylamine from the phthalhydrazide byproduct. What is the best way to do this?

  • Answer: Phthalhydrazide is often a sparingly soluble solid, which can make purification challenging.

    • Root Cause Analysis:

      • Incomplete Precipitation: Phthalhydrazide may not fully precipitate from the reaction mixture.

      • Co-precipitation: The desired amine product may co-precipitate with the phthalhydrazide.

    • Solutions:

      • Acidification: After the hydrazinolysis is complete, cool the reaction mixture and acidify with dilute hydrochloric acid. This will protonate the desired amine, making it water-soluble as the hydrochloride salt, while the phthalhydrazide remains as a solid precipitate that can be removed by filtration.[5]

      • Extraction: After removing the phthalhydrazide, the filtrate containing the amine hydrochloride can be made basic (pH > 12) with a strong base like NaOH. The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[5]

Issue 2: Low Yield of the Final Amine Product

  • Question: My overall yield for the Gabriel synthesis is lower than expected. What are the potential causes?

  • Answer: Low yields can result from issues in either the alkylation or the hydrolysis step.

    • Root Cause Analysis:

      • Inefficient Alkylation: The SN2 reaction between potassium phthalimide and 3-methoxybenzyl halide may be incomplete.

      • Incomplete Hydrolysis: The cleavage of the N-alkylphthalimide can be slow and may not go to completion.

      • Product Loss During Workup: The amine product can be lost during the extraction and purification steps.

    • Solutions:

      • Optimize Alkylation: Ensure that your 3-methoxybenzyl halide is reactive and free of impurities. Using a polar aprotic solvent like DMF can accelerate the SN2 reaction.[6]

      • Ensure Complete Hydrolysis: Extend the reflux time during hydrazinolysis or consider using a stronger acid or base for hydrolysis if necessary. However, be aware that harsh conditions can lead to other side reactions.

      • Careful Workup: Perform extractions carefully and ensure the pH is sufficiently basic to fully deprotonate the amine for efficient extraction into the organic phase.

FAQs: Gabriel Synthesis
  • Q: Can I use a different base to deprotonate the phthalimide?

    • A: Yes, while potassium phthalimide is commercially available, you can generate the phthalimide anion in situ using bases like potassium carbonate or potassium hydroxide.[7]

  • Q: Is acidic or basic hydrolysis a better alternative to hydrazinolysis?

    • A: Both acidic and basic hydrolysis can be used, but they often require harsh conditions (e.g., prolonged heating with strong acid or base) which can lead to lower yields and the formation of side products.[4] Hydrazinolysis is generally milder and more efficient.

Experimental Protocol: Gabriel Synthesis and Hydrazinolysis

Step 1: N-Alkylation

  • In a round-bottom flask, dissolve potassium phthalimide (1.05 eq) in anhydrous DMF.

  • Add 3-methoxybenzyl chloride (1.0 eq) to the solution.

  • Heat the mixture to 60-80°C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the N-(3-methoxybenzyl)phthalimide.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Hydrazinolysis

  • Suspend the N-(3-methoxybenzyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (1.5-2.0 eq).[5]

  • Reflux the mixture until the starting material is consumed (monitor by TLC). A precipitate of phthalhydrazide will form.

  • Cool the mixture and add dilute HCl to precipitate any remaining phthalhydrazide and dissolve the amine as its hydrochloride salt.

  • Filter to remove the solid phthalhydrazide.

  • Make the filtrate strongly basic (pH > 12) with aqueous NaOH.

  • Extract the 3-methoxybenzylamine with dichloromethane, dry the combined organic extracts, and concentrate to obtain the product.

Section 3: Leuckart Reaction

The Leuckart reaction is a method of reductive amination that uses formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[5][8] A key characteristic of this reaction is the high temperatures required, which can lead to the formation of various byproducts.

Troubleshooting Guide: Leuckart Reaction

Issue: Formation of N-formyl and other byproducts

  • Question: My Leuckart reaction is producing a complex mixture of products, including the N-formylated amine. How can I improve the selectivity for the primary amine?

  • Answer: The Leuckart reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to the primary amine. Incomplete hydrolysis and side reactions at high temperatures are common issues.

    • Root Cause Analysis:

      • Incomplete Hydrolysis: The N-formyl intermediate may not be fully hydrolyzed to the desired primary amine.

      • High-Temperature Side Reactions: The high temperatures can lead to decomposition and the formation of various condensation products.

    • Solutions:

      • Ensure Complete Hydrolysis: After the initial reaction with formic acid/formamide, ensure a separate, thorough hydrolysis step. This is typically done by heating the reaction mixture with a strong acid (like HCl) or a strong base (like NaOH).

      • Optimize Reaction Temperature and Time: While high temperatures are necessary, excessive heat or prolonged reaction times can increase byproduct formation. It is advisable to find the minimum temperature and time required for the reaction to proceed to completion.

      • Use a Modified Leuckart-Wallach Procedure: The Leuckart-Wallach reaction, which uses a mixture of an amine, formic acid, and an aldehyde or ketone, can sometimes offer better control and higher yields of the desired amine.[9]

FAQs: Leuckart Reaction
  • Q: What are the main advantages and disadvantages of the Leuckart reaction?

    • A: The main advantage is the use of inexpensive and readily available reagents. The primary disadvantages are the high reaction temperatures, which can lead to byproducts, and the often moderate yields.

Section 4: Purification of 3-Methoxybenzylamine

Regardless of the synthetic route, purification is a critical step in obtaining high-purity 3-methoxybenzylamine. The most common impurity to remove is the secondary amine, bis(3-methoxybenzyl)amine.

Troubleshooting Guide: Purification

Issue: Inefficient separation of 3-methoxybenzylamine from bis(3-methoxybenzyl)amine

  • Question: I am struggling to separate the primary and secondary amine byproducts using standard extraction or column chromatography. What is a more effective method?

  • Answer: The similar polarities of the primary and secondary amines can make their separation challenging.

    • Solutions:

      • Fractional Distillation under Reduced Pressure: If the boiling points of the primary and secondary amines are sufficiently different, fractional distillation under vacuum can be an effective method for separation on a larger scale.

      • Selective Derivatization: One effective strategy is to selectively react the primary amine with a reagent to form a derivative that has significantly different properties, allowing for easy separation. For example, primary amines react with aldehydes to form imines, which can then be separated. The derivative can then be hydrolyzed back to the primary amine.

      • pH-Controlled Extraction: While challenging, careful pH-controlled extraction can sometimes be used. The pKa values of the primary and secondary amines are slightly different, and this difference can be exploited to selectively protonate and extract one of the amines into an aqueous layer under specific pH conditions.[10]

Experimental Protocol: Purification by Acid-Base Extraction
  • Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Extract the organic solution with dilute aqueous HCl (e.g., 1 M). Both the primary and secondary amines will be protonated and move into the aqueous layer.

  • Wash the organic layer with water to ensure all amine salts are in the aqueous phase.

  • Carefully basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. This will deprotonate the amine hydrochlorides back to the free amines.

  • Extract the free amines back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine mixture.

  • If further purification is needed, proceed with fractional distillation or column chromatography.

Visualizing Reaction Pathways

To better understand the formation of key species in the synthesis of 3-methoxybenzylamine, the following diagrams illustrate the core reaction pathways.

G cluster_ra Reductive Amination Pathway ra_aldehyde 3-Methoxybenzaldehyde ra_imine Imine Intermediate ra_aldehyde->ra_imine + NH₃, - H₂O ra_alcohol 3-Methoxybenzyl Alcohol (Byproduct) ra_aldehyde->ra_alcohol + [H] ra_pri_amine 3-Methoxybenzylamine (Product) ra_imine->ra_pri_amine + [H] ra_sec_amine bis(3-Methoxybenzyl)amine (Byproduct) ra_pri_amine->ra_sec_amine + Imine, - NH₃ ra_nh3 NH₃ ra_h2 [H]

Caption: Reductive amination pathway and major byproducts.

G cluster_gs Gabriel Synthesis Pathway gs_phthalimide Potassium Phthalimide gs_intermediate N-(3-Methoxybenzyl)phthalimide gs_phthalimide->gs_intermediate + 3-Methoxybenzyl Halide (SN2) gs_halide 3-Methoxybenzyl Halide gs_pri_amine 3-Methoxybenzylamine (Product) gs_intermediate->gs_pri_amine + Hydrazine gs_byproduct Phthalhydrazide (Byproduct) gs_intermediate->gs_byproduct + Hydrazine gs_hydrazine Hydrazine

Caption: Gabriel synthesis pathway and byproduct.

References

  • Ma, D., & Jha, A. (2014). Selective Separation of Primary Amines from Secondary and Tertiary Amines Using Buffer Systems. Organic Process Research & Development, 18(12), 1645-1651.
  • U.S. Patent No. 3,864,402. (1975).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzylamine.
  • U.S. Patent No. 3,470,251. (1969).
  • Gagnon, J. P., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-233.
  • Wikipedia. (2024). Gabriel synthesis.
  • Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • BenchChem. (2025). Application Note: A Representative Protocol for the Gabriel Synthesis of Primary Amines Utilizing 4-Fluorophthalimide.
  • Gabriel Synthesis. (n.d.).
  • Pic-BH3 Reductions. (n.d.).
  • Zhao, S., et al. (2019). Derivatization for liquid chromatography-mass spectrometry.
  • Synple Chem. (n.d.).
  • Master Organic Chemistry. (2017).
  • The Gabriel Synthesis of Benzylamine. (n.d.).
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (2014). Indian Academy of Sciences.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Request PDF.
  • Chemistry Steps. (2024).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
  • Synthesis of Phenethylamines by Catalytic Hydrogen
  • Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor. (2017). Royal Society of Chemistry.
  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (2012). Redalyc.org.
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace.
  • Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. (2018).
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Synthesis and Application of 4-methoxybenzylamine. (2022). ChemicalBook.
  • Optimization of N-(2-hydroxy-3-methoxybenzyl)
  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.
  • Three main products observed in the reductive amination of benzaldehyde... (n.d.).
  • Investigating size-dependent selectivity in benzaldehyde reductive amin

Sources

Technical Support Center: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the proper storage, handling, and troubleshooting of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. As a substituted butanolamine, its stability is contingent on specific environmental conditions. This document synthesizes best practices derived from the chemical properties of its core functional groups—a secondary amine and a secondary alcohol—to ensure sample integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] Based on data for structurally similar amino alcohols, refrigeration at 2-8°C is the recommended storage temperature.[1][2][3] The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to minimize exposure to air and moisture.[3]

Q2: Why is an inert atmosphere recommended for storage?

The secondary amine group in the molecule is susceptible to two primary degradation pathways involving atmospheric components:

  • Oxidation: Amines can be oxidized by atmospheric oxygen, leading to the formation of colored impurities and a potential loss of activity.

  • Reaction with Carbon Dioxide: Secondary amines can react with atmospheric CO₂ to form carbamate salts. This reaction can alter the compound's mass and introduce impurities.

Storing under an inert atmosphere displaces oxygen and carbon dioxide, directly mitigating these degradation risks.[3]

Q3: What are the signs that my sample of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol may have degraded?

Visual inspection and analytical characterization are key to identifying potential degradation.

  • Visual Cues: Look for a change in appearance. Fresh, pure samples of similar compounds are often described as colorless to yellow liquids or solids.[1][4] A significant darkening of color or the appearance of solid precipitates may indicate degradation.[3]

  • Analytical Evidence: The most reliable method is to use a stability-indicating analytical technique like HPLC or GC-MS. The appearance of new peaks or a decrease in the area of the main compound peak relative to a standard would confirm degradation.[3]

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CSlows down potential degradation reactions.[1][2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.[3]
Light Amber vial / Dark placeProtects against light-induced degradation.[1]
Container Tightly sealed, appropriate materialPrevents exposure to moisture and air.[5][6][7][8]

Troubleshooting Guide: Investigating Sample Degradation

If you suspect your sample has degraded, follow this systematic approach to identify the cause and prevent future occurrences.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Corrective Actions cluster_3 Phase 4: Resolution A Suspected Degradation (e.g., color change, unexpected analytical results) B Was the container tightly sealed? A->B C Was the sample stored under an inert atmosphere? B->C Yes F Action: Re-evaluate sealing procedure. Use high-quality, well-fitting caps. B->F No D Was the sample stored at 2-8°C and in the dark? C->D Yes G Action: Purge vial with Argon/Nitrogen before every sealing. C->G No E Any incompatible materials used (e.g., strong oxidizers)? D->E Yes H Action: Ensure proper cold storage and use amber vials. D->H No I Action: Review all reagents and materials for chemical compatibility. E->I Yes J Implement Corrective Actions for Future Storage E->J No F->J G->J H->J I->J

Caption: Troubleshooting workflow for degraded samples.

In-Depth Technical Protocols

Protocol 1: Proper Aliquoting and Storage of a New Sample

This protocol ensures the long-term stability of the main stock of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

  • Preparation: Work in a clean, dry environment, preferably in a fume hood or glove box with low humidity.

  • Inert Atmosphere: Obtain a vial of appropriate size made of amber glass. Purge the vial with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Aliquoting: Quickly transfer the desired amount of the compound into the purged vial. If you need to use the compound frequently, consider making several smaller aliquots to avoid repeated warming and exposure of the main stock.

  • Sealing: Seal the vial tightly with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, concentration (if in solution), date, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.[1][2][3]

Protocol 2: Safety and Handling Precautions

Given the hazards associated with similar amino alcohols, the following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[4][5][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[4][5][7]

  • Spill Response: In case of a spill, absorb the material with an inert chemical absorbent. Avoid creating dust or vapors.

  • Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and sources of heat or ignition.[3][6][7] Many butanol derivatives are considered combustible or flammable liquids.[5][6][7][8][9]

G Compound 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Storage & Stability Temp Temperature (2-8°C) Compound->Temp Atmosphere Atmosphere (Inert Gas) Compound->Atmosphere Light Light (Protect from Light) Compound->Light Container Container (Tightly Sealed) Compound->Container Degradation Potential Degradation Atmosphere->Degradation Oxidation Oxidation Degradation->Oxidation Carbamate Carbamate Formation (Reaction with CO₂) Degradation->Carbamate

Caption: Key factors influencing compound stability.

References

  • Thermo Fisher Scientific Inc. (2010).
  • Chem Service, Inc. (2015).
  • MilliporeSigma. (2025).
  • Loba Chemie Pvt. Ltd. (2024).
  • Fisher Scientific. (2012).
  • MilliporeSigma. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12545025, 4-(Methylamino)butan-2-ol. Retrieved from [Link]

  • BASF. (2026).
  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13396323, 4-Amino-3-methylbutan-2-ol. Retrieved from [Link]

Sources

Technical Support Center: Degradation Profiling & Troubleshooting for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (referred to herein as 3-MBAB ). As a secondary benzylamine featuring a secondary alcohol moiety, 3-MBAB presents unique stability challenges during formulation, storage, and analytical testing.

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating analytical protocols, and a deep dive into the mechanistic causality of its degradation.

Mechanistic Pathways of Degradation

Understanding why 3-MBAB degrades is the first step to stabilizing it. The molecule contains three distinct functional vulnerabilities:

  • The Secondary Amine: The nitrogen lone pair is highly nucleophilic and susceptible to electrophilic attack by reactive oxygen species (ROS), leading to N-oxidation.

  • The Benzylic Position: The CH₂ group adjacent to the aromatic ring and nitrogen is a prime site for hydrogen atom abstraction. This initiates oxidative N-dealkylation via a single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism, forming an aminium radical cation. This intermediate converts to an iminium ion, which rapidly hydrolyzes into 3-methoxybenzaldehyde and 4-aminobutan-2-ol 1[1].

  • The Secondary Alcohol: The butan-2-ol side chain can undergo dehydrogenation under thermal stress in the presence of transition metals, yielding a ketone degradant.

Workflow Parent 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Parent API (m/z 210.15) NOxide N-Oxide Degradant (+16 Da, m/z 226.14) Pathway: N-Oxidation Parent->NOxide Peroxides / ROS (Oxidative Stress) Ketone Ketone Degradant (-2 Da, m/z 208.13) Pathway: Alcohol Oxidation Parent->Ketone Transition Metals / Heat (Oxidative Stress) Cleavage 3-Methoxybenzaldehyde + 4-Aminobutan-2-ol (m/z 137.06 & 90.09) Pathway: Oxidative N-Dealkylation Parent->Cleavage Light / Radical Initiators (Photolytic/Oxidative) Phenol O-Demethylated Phenol (-14 Da, m/z 196.13) Pathway: Ether Cleavage Parent->Phenol Strong Acids / Heat (Hydrolytic Stress)

Figure 1: Mechanistic degradation pathways of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Troubleshooting Guide & FAQs

Q: During accelerated stability testing (40°C/75% RH), we observe a +16 Da degradant (m/z 226.14). What is the root cause?

  • Causality: A +16 Da shift indicates N-oxidation. Excipients containing polyether chains (e.g., PEGs, Polysorbate 80) autoxidize over time to form trace hydroperoxides. These peroxides directly attack the nucleophilic secondary amine of 3-MBAB, forming the N-oxide degradant.

  • Resolution: Screen excipients for a low Peroxide Value (POV < 10 mEq/kg). Incorporate chain-breaking antioxidants (e.g., BHT) or peroxide scavengers (e.g., methionine) into the formulation.

Q: We are seeing complete loss of the parent API in solution under ICH Q1B photostability conditions, with two major peaks at m/z 137.06 and m/z 90.09. How do we stabilize the formulation?

  • Causality: These masses correspond to 3-methoxybenzaldehyde and 4-aminobutan-2-ol, the classic fragments of photolytic/oxidative N-dealkylation. UV light initiates a single-electron transfer from the nitrogen to a photosensitizer or dissolved oxygen, forming a transient iminium intermediate that is subsequently hydrolyzed 2[2].

  • Resolution: Formulate in amber vials to block UV transmission. Sparging the compounding solution with Nitrogen or Argon to remove dissolved oxygen will quench the radical propagation step.

Q: Is the ether linkage (3-methoxy group) stable under standard formulation pH ranges (pH 4-8)?

  • Causality: Yes. Ether cleavage (O-demethylation) to form a phenol (-14 Da shift, m/z 196.13) requires harsh hydrolytic stress, such as concentrated strong acids (e.g., HBr) and high heat. If you observe a -14 Da peak at neutral pH, it is highly likely an unreacted synthetic impurity (e.g., a 3-hydroxybenzylamine derivative from API synthesis) rather than a degradation product.

Self-Validating Experimental Protocol: Iminium Intermediate Trapping Assay

To definitively prove that the m/z 137 and 90 degradants originate from the oxidative N-dealkylation pathway (via an iminium intermediate) rather than direct amide/ether hydrolysis, use this self-validating trapping assay.

Why this is self-validating: By introducing a selective reducing agent, you intercept the transient iminium ion before it hydrolyzes. If the degradation is halted and the parent mass is preserved, the iminium mechanism is unequivocally confirmed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg/mL of 3-MBAB in 50 mM ammonium bicarbonate buffer (pH 7.4).

    • Causality: This mimics physiological/formulation pH while remaining volatile for LC-MS compatibility.

  • Stress Induction: Add 0.1% H₂O₂ and 10 µM CuSO₄ to the solution.

    • Causality: Copper catalyzes the formation of hydroxyl radicals via a Fenton-like reaction, initiating the HAT/SET process to form the aminium radical 2[2].

  • In-situ Trapping: Immediately add 10 mM Sodium Cyanoborohydride (NaCNBH₃) to the reaction mixture.

    • Causality: NaCNBH₃ is a mild reducing agent that selectively reduces the transient iminium ion back to the secondary amine without reducing the H₂O₂.

  • Incubation & Quenching: Incubate the mixture for 2 hours at 37°C. Quench the reaction by adding 1 volume of cold acetonitrile containing 1% formic acid.

    • Causality: The acidic organic crash stops the reaction and precipitates buffer salts.

  • LC-HRMS Validation: Centrifuge and analyze the supernatant via LC-HRMS. Compare the trapped sample against a non-trapped control. A successful trap will show a >90% reduction in the m/z 137/90 cleavage products and a corresponding preservation of the m/z 210.15 parent peak.

Quantitative Data: Expected Degradation Profile

The following table summarizes the theoretical exact masses and mass shifts for high-resolution mass spectrometry (HRMS) identification to aid your analytical workflows.

Degradant IDStructural ModificationMolecular FormulaExact Mass [M+H]⁺Mass Shift (Da)Primary Stressor
Parent API None (3-MBAB)C₁₂H₁₉NO₂210.1494N/AN/A
DP-1 N-OxidationC₁₂H₁₉NO₃226.1443+15.9949Peroxides / ROS
DP-2 Alcohol Oxidation (Ketone)C₁₂H₁₇NO₂208.1338-2.0156Heat / Metals
DP-3A Oxidative N-Dealkylation (Aldehyde)C₈H₈O₂137.0603CleavageLight / Radicals
DP-3B Oxidative N-Dealkylation (Amine)C₄H₁₁NO90.0919CleavageLight / Radicals
DP-4 O-Demethylation (Phenol)C₁₁H₁₇NO₂196.1338-14.0156Strong Acid / Heat
References
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Mechanistic Studies of the Oxidative N-Dealkylation of a Substrate Tethered to Carboxylate-Bridged Diiron(II) Complexes. PMC - NIH.

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR: A Comparative Guide for the Structural Elucidation of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The structural elucidation of complex pharmaceutical intermediates requires analytical techniques that balance resolution, sensitivity, and operational efficiency. This guide objectively compares the performance of traditional High-Field NMR (400 MHz) against emerging Benchtop NMR (60 MHz) for the characterization of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol (C₁₂H₁₉NO₂). By analyzing chemical shift dispersion, J-coupling overlap, and signal-to-noise ratios, this document provides researchers and drug development professionals with a definitive framework for selecting the appropriate instrumentation for QA/QC versus complex structural verification.

Introduction: The Analytical Challenge

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a secondary amine featuring a diverse array of proton environments: an electron-rich aromatic ring, a methoxy group, a benzylic methylene, a flexible aliphatic chain, and a chiral hydroxyl center.

Historically, high-field superconducting NMR spectrometers (>300 MHz) have been the gold standard for analyzing such molecules. However, the paradigm of miniaturization has introduced permanent-magnet benchtop NMR spectrometers (60–100 MHz) into the laboratory environment. Benchtop systems offer operational simplicity, accessibility, and lower costs, making them highly desirable for routine process chemistry and forensic drug analysis[1][2]. However, the lower magnetic field inherently compresses the spectral window in terms of Hertz (Hz), presenting unique challenges for molecules with overlapping spin systems[3].

Experimental Methodology & Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol establishes a self-validating system for analyzing the compound across both platforms.

Step-by-Step Analytical Protocol
  • Sample Preparation: Weigh 20 mg of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Insight: CDCl₃ is selected over protic solvents (like CD₃OD) to prevent rapid deuterium exchange, allowing the direct observation of the exchangeable -NH and -OH protons. TMS provides a reliable 0.00 ppm internal reference.

  • High-Field Acquisition (400 MHz): Acquire 16 scans using a 30° pulse angle and a 4-second relaxation delay (D1).

    • Causality Insight: A 4-second D1 ensures complete longitudinal relaxation (T₁) of all protons, preventing the under-integration of slowly relaxing groups like the terminal methyl.

  • Benchtop Acquisition (60 MHz): Acquire 128 scans using identical pulse parameters.

    • Causality Insight: Because a 60 MHz system has roughly 1/11th the intrinsic sensitivity of an entry-level high-field system, increasing the number of scans is mandatory to achieve an acceptable Signal-to-Noise Ratio (SNR)[3].

  • Self-Validation (D₂O Shake): Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum.

    • Causality Insight: The broad signals corresponding to the -NH and -OH protons will disappear due to rapid H/D exchange. This self-validating step definitively distinguishes these heteroatom protons from the aliphatic backbone signals.

Comparative Data Analysis

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
Aromatic Ring (Ar-H)6.80 – 7.25Multiplet (m)4HComplex
Methine (CH-OH)3.90Multiplet (m)1H~6.2
Methoxy (O-CH₃)3.80Singlet (s)3HN/A
Benzylic CH₂3.75Singlet (s)2HN/A
Alpha-CH₂ (N-CH₂)2.65 – 2.80Multiplet (m)2HComplex
Amine & Hydroxyl (NH, OH)2.50 – 3.00Broad Singlet (br s)2HExchangeable
Beta-CH₂1.50 – 1.70Multiplet (m)2HComplex
Terminal CH₃1.18Doublet (d)3H6.2
Note: Though technically diastereotopic due to the remote chiral center, the benzylic protons typically appear as a singlet at 400 MHz.
Table 2: Performance Comparison (60 MHz vs. 400 MHz)
Analytical ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on Analysis
Spectral Dispersion 1 ppm = 60 Hz1 ppm = 400 HzSevere overlap of aliphatic multiplets at 60 MHz.
Resolution (Methoxy vs. Benzyl) Coalesced into a broad 5H peakResolved into two sharp singlets (0.05 ppm apart)60 MHz cannot distinguish these adjacent functional groups.
Sensitivity (Limit of Detection) ~1 mmol/L (16 scans)~100 µmol/L (16 scans)Benchtop requires significantly higher sample concentrations[3].
Workflow Efficiency On-site, real-time QA/QCCentralized facility, queuedBenchtop excels in rapid throughput process monitoring[4].

Mechanistic Insights: Resolution, Sensitivity, and Dispersion

The fundamental difference between the two instruments lies in the Larmor frequency . While the chemical shift (in ppm) is independent of the magnetic field strength, the scalar J-coupling (in Hz) is a fixed physical constant[3].

At 60 MHz, a typical ³J-coupling of 7 Hz occupies approximately 0.12 ppm of the spectral window. At 400 MHz, that exact same 7 Hz coupling occupies only 0.017 ppm . Consequently, in the benchtop spectrum of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, the complex multiplets of the alpha-CH₂ (2.7 ppm) and beta-CH₂ (1.6 ppm) expand dramatically across the ppm scale. This leads to severe second-order "roofing" effects and massive signal overlap, making precise multiplet extraction nearly impossible.

Furthermore, the methoxy group (3.80 ppm) and the benzylic CH₂ (3.75 ppm) are separated by only 0.05 ppm. At 400 MHz, this represents a comfortable 20 Hz separation, yielding two distinct, quantifiable singlets. At 60 MHz, this separation shrinks to a mere 3 Hz. Given the natural linewidths and magnetic homogeneity limits of benchtop systems, these two critical structural markers coalesce into an unresolved 5H blob, severely limiting the instrument's utility for de novo structural elucidation of this specific compound.

Visualizations

NMR_Workflow Prep Sample Preparation (10-50 mg in CDCl3) Benchtop Benchtop NMR (60 MHz) Prep->Benchtop Routine QA/QC HighField High-Field NMR (400 MHz) Prep->HighField Complex Elucidation Process Data Processing (Fourier Transform) Benchtop->Process HighField->Process Analysis Spectral Analysis (Peak Picking) Process->Analysis

Fig 1. NMR analytical workflow comparing benchtop and high-field systems.

Spin_Systems cluster_Aromatic Aromatic & Benzylic Region cluster_Aliphatic Aliphatic Chain M 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Ar Aromatic Ring (4H, m, 6.8-7.3 ppm) M->Ar CH2_Bn Benzylic CH2 (2H, s, 3.75 ppm) M->CH2_Bn CH2_alpha Alpha-CH2 (N) (2H, m, 2.7 ppm) M->CH2_alpha OMe Methoxy Group (3H, s, 3.8 ppm) Ar->OMe Attached Ar->CH2_Bn Attached NH_OH NH & OH (2H, br s, Exch.) CH2_Bn->NH_OH J-Coupling (Weak) NH_OH->CH2_alpha Exchange/Coupling CH2_beta Beta-CH2 (2H, m, 1.6 ppm) CH2_alpha->CH2_beta 3J-Coupling CH_OH Methine CH-O (1H, m, 3.9 ppm) CH2_beta->CH_OH 3J-Coupling CH3 Terminal CH3 (3H, d, 1.2 ppm) CH_OH->CH3 3J-Coupling

Fig 2. Spin system relationships and structural mapping of the compound.

Conclusion & Recommendations

For the de novo structural elucidation and impurity profiling of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, High-Field NMR (400 MHz) remains strictly necessary. The high magnetic field is required to resolve the tightly clustered benzylic and methoxy singlets, and to decipher the complex scalar couplings of the aliphatic backbone.

However, once the reference spectrum is established, Benchtop NMR (60 MHz) serves as a highly effective, cost-efficient tool for routine QA/QC, reaction monitoring, and bulk purity verification. While it cannot resolve fine J-couplings, its ability to rapidly confirm the presence of the bulk aromatic and aliphatic envelopes makes it an invaluable asset for high-throughput process chemistry.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. Available at:[Link][1]

  • Benchtop NMR Spectroscopy Market Analysis. Nanalysis. Available at:[Link][2]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare. Available at:[Link][4]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link][3]

Sources

A Comparative Guide to the ¹³C NMR Spectral Assignment of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The unequivocal assignment of nuclear magnetic resonance (NMR) signals is a cornerstone of chemical structure elucidation, ensuring the identity and purity of novel chemical entities. This guide provides an in-depth analysis and comparison of methodologies for assigning the ¹³C NMR spectrum of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, a molecule featuring a substituted aromatic ring and a flexible amino alcohol side chain. We present a multi-faceted approach, comparing an empirical assignment derived from fragment analysis with data from computational prediction tools. Furthermore, we outline the gold-standard experimental protocols, including 2D NMR techniques, that provide definitive, self-validating structural confirmation. This document is intended for researchers in synthetic chemistry and drug development who rely on robust analytical characterization.

Introduction: The Challenge of Unambiguous Assignment

4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a compound of interest with distinct structural motifs: a 1,3-disubstituted aromatic ring, a secondary alcohol, a secondary amine, and a flexible four-carbon chain. The overlap in chemical shift regions for sp³-hybridized carbons and the subtle electronic effects transmitted through the molecule can complicate direct spectral interpretation. An erroneous assignment can have significant implications for regulatory submissions and the interpretation of structure-activity relationships (SAR). Therefore, a rigorous and multi-pronged approach to spectral assignment is not merely academic but a procedural necessity.

This guide explores two primary methodologies for spectral assignment and contrasts them with the definitive experimental approach:

  • Empirical Analysis via Fragmentation: Deconstructing the molecule into known fragments (e.g., 3-methoxybenzylamine and butan-2-ol) and using their known experimental chemical shifts to predict the spectrum of the target molecule.

  • Computational Prediction: Utilizing software algorithms that calculate theoretical chemical shifts based on the molecular structure.[1][2][3]

  • Experimental Verification: Employing 1D and 2D NMR experiments (DEPT-135, HSQC, HMBC) as the ultimate arbiter for unambiguous assignment.

Below is the structure of the target molecule with each unique carbon atom numbered for clear reference throughout this guide.

Caption: Structure of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol with carbon numbering.

Methodology Comparison: Predictive Approaches

Strategy 1: Empirical Assignment via Fragment Analysis

This approach leverages existing experimental data from structurally similar molecules. By understanding the chemical shifts of the constituent parts, we can make an educated prediction for the final molecule. The primary fragments are butan-2-ol and 3-methoxybenzylamine .

Fragment A: Butan-2-ol The butan-2-ol backbone provides the foundation for carbons C1, C2, C3, and C4. The electronegative hydroxyl group on C3 is the dominant influence on this fragment's spectrum.

Carbon Atom (Butan-2-ol)Typical Experimental Shift (ppm)[4]Expected Influence in Target Molecule
CH₃ (end of chain)~10Minimal change.
CH -OH~69Minimal change.
CH₂ adjacent to CH-OH~32Deshielding due to proximity to the new amino group.
CH₃ adjacent to CH-OH~23Minimal change.

Causality: In the target molecule, C4 is no longer a methyl group but a methylene (CH₂) attached to a nitrogen atom. Nitrogen is also electronegative, which will deshield C4 significantly. This effect will also deshield the adjacent C3 to a lesser extent.

Fragment B: 3-Methoxybenzylamine This fragment provides the reference data for the aromatic and benzylic carbons.[5]

Carbon Atom (3-Methoxybenzylamine)Typical Experimental Shift (ppm)[5]Expected Influence in Target Molecule
C -OCH₃ (C3')~160Minimal change.
Quaternary C (C1')~141Minor shielding from the alkylamino substituent.
CH (C5')~130Minimal change.
CH₂ -NH₂ (Benzylic)~46Deshielding due to substitution on the nitrogen.
CH (C6')~120Minimal change.
CH (C4')~114Minimal change.
CH (C2')~113Minimal change.
OCH₃ ~55Minimal change.

Causality: The primary change is at the benzylic carbon (C5), where replacing two protons on the nitrogen with an alkyl group typically causes a downfield shift (deshielding) of ~5-10 ppm.

Strategy 2: Computational NMR Prediction

Numerous software packages and online tools can predict ¹³C NMR spectra.[1][6][7] These tools use large databases of experimental spectra and various algorithms (e.g., HOSE codes, neural networks) to calculate shifts for a given structure. For this guide, we utilized the online predictor at to generate a theoretical spectrum.[3]

Workflow for Computational Prediction:

G cluster_0 Computational Prediction Workflow A Draw Molecular Structure in compatible software (e.g., ChemDraw) B Export as MOL or SMILES file A->B C Upload Structure to Online Predictor (e.g., nmrdb.org) B->C D Run Prediction Algorithm C->D E Analyze Predicted Spectrum (Table of shifts and interactive spectrum) D->E F Compare with Empirical Data E->F

Caption: Standard workflow for obtaining a computational NMR prediction.

Consolidated ¹³C NMR Assignment

By synthesizing the empirical fragment data and the results from computational prediction, we can propose a robust assignment for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. The following table compares these methodologies.

Carbon No.Carbon TypeEmpirical Prediction (ppm)Computational Prediction (nmrdb.org) (ppm)Final Assigned Shift (ppm) & Rationale
C3'C-O~160159.9159.9: Unambiguous aromatic carbon attached to the electronegative methoxy group.
C1'C~139-141141.0141.0: Quaternary aromatic carbon, ipso to the benzyl group.
C5'CH~130129.5129.5: Aromatic CH, para to the methoxy group.
C6'CH~120119.5119.5: Aromatic CH, ortho to the benzyl group.
C4'CH~114113.0113.0: Aromatic CH, meta to the benzyl group.
C2'CH~113112.7112.7: Aromatic CH, ortho to the methoxy group.
C3CH-OH~6966.266.2: Carbon bearing the hydroxyl group, highly deshielded. Slight shielding compared to butan-2-ol due to substituent effects further down the chain.
OCH₃CH₃~5555.155.1: Methoxy carbon, highly consistent across different molecules.
C5CH₂-N~51-5453.853.8: Benzylic carbon, deshielded by the nitrogen and aromatic ring.
C4CH₂-N~45-4848.048.0: Methylene carbon attached to nitrogen. Deshielded from the ~32 ppm in butan-2-ol due to the adjacent nitrogen.
C2CH₂~32-3535.835.8: Methylene carbon beta to the nitrogen and hydroxyl groups.
C1CH₃~2323.423.4: Terminal methyl group, least affected by distant functional groups.

Experimental Verification: The Gold Standard

While predictive methods are powerful, definitive proof of structure requires experimental verification. A suite of 1D and 2D NMR experiments provides a self-validating system for assignment.

Standard Experimental Protocol
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹³C{¹H} NMR Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbon atoms.

  • DEPT-135 Acquisition: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This differentiates carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • 2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each carbon atom with its directly attached proton(s), definitively linking the ¹H and ¹³C spectra.

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This crucial experiment shows correlations between carbons and protons that are two or three bonds away, revealing the connectivity of the molecular skeleton.

Expected HMBC Correlations for Structural Confirmation

The HMBC spectrum is the key to assembling the fragments. The following diagram illustrates the most informative expected correlations that would unambiguously connect the butanol and benzyl moieties across the nitrogen atom.

G H4 H on C4 C5 C5 H4->C5 ³J C3 C3 H4->C3 ²J H5 H on C5 C4 C4 H5->C4 ³J C6 C1' H5->C6 ²J lab Key Expected HMBC Correlations

Sources

A Comparative Guide to Purity Analysis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol: HPLC and Capillary Electrophoresis Methods

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a comprehensive comparison of analytical methodologies for determining the chemical and chiral purity of the pharmaceutical intermediate, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. We detail the development and rationale behind two distinct High-Performance Liquid Chromatography (HPLC) methods: a rapid isocratic method for routine quality control and an advanced, stability-indicating gradient method for comprehensive impurity profiling. Furthermore, we explore a chiral HPLC method essential for quantifying enantiomeric purity. As a viable alternative, Capillary Zone Electrophoresis (CZE) is evaluated for its high efficiency and orthogonal selectivity. This guide provides detailed protocols, comparative performance data, and expert insights to assist researchers and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Analytical Challenge

The molecule 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a key intermediate in pharmaceutical synthesis. Its structure, featuring a secondary amine, a chiral alcohol center, and a methoxy-substituted aromatic ring, presents several analytical challenges for purity determination.

  • Basic Amine Group: The secondary amine is prone to strong interactions with residual silanols on silica-based HPLC columns, which can lead to poor peak shape (tailing) and unreliable quantification.

  • Chirality: The presence of a stereocenter at the C2 position of the butanol moiety necessitates a chiral separation method to ensure the correct enantiomeric form is present and to quantify the enantiomeric excess (e.e.), a critical quality attribute for many pharmaceuticals.

  • Potential for Degradation: The molecule may be susceptible to degradation via oxidation, hydrolysis, or photolysis, requiring the development of a stability-indicating method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[3][4]

This guide is designed to navigate these challenges by presenting a logical, scientifically-grounded comparison of tailored analytical solutions. All proposed methods are developed and validated following the principles outlined in ICH guidelines Q2(R1) and Q1A(R2).[5][6][7]

Experimental Workflow & Logic

A systematic approach is paramount for developing a robust purity method. The general workflow involves understanding the analyte, screening various conditions, optimizing the selected method, and finally, validating it for its intended purpose.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Analyte Characterization (pKa, logP, UV Spectra) B Initial Method Scouting (Columns, Mobile Phases) A->B informs C Method Optimization (Gradient, pH, Temp) B->C leads to D Forced Degradation Study (Stress Testing) C->D tests robustness E ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, Robustness) D->E confirms specificity F Final Method Implementation E->F

Caption: General workflow for analytical method development and validation.

Comparative Analysis of Purity Methods

We developed and compared three distinct chromatographic methods and one electrophoretic method.

Method 1: Rapid Isocratic RP-HPLC for Routine QC

This method is designed for speed and simplicity, suitable for in-process controls or routine purity checks where a comprehensive impurity profile is not the primary goal.

  • Rationale: A standard C18 column is used for its broad applicability. The mobile phase contains acetonitrile as the organic modifier and a phosphate buffer at a low pH (~2.8). This low pH ensures the secondary amine is fully protonated, minimizing peak tailing and providing consistent retention.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 20 mM Potassium Phosphate (pH 2.8) / Acetonitrile (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 274 nm

    • Injection Volume: 10 µL

    • Sample Diluent: Mobile Phase

Method 2: Stability-Indicating Gradient RP-HPLC

This method is optimized for the complete separation of the main compound from process-related impurities and degradation products, making it suitable for release testing and stability studies.[1][2][8]

  • Rationale: A phenyl-hexyl stationary phase is chosen for its alternative selectivity, particularly for aromatic compounds, offering potential for better resolution of closely-related impurities.[9] A gradient elution is employed to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime. The method's stability-indicating nature is confirmed through forced degradation studies.[10][11]

  • Protocol:

    • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: 10% B to 70% B over 20 minutes

    • Flow Rate: 1.2 mL/min

    • Temperature: 35 °C

    • Detection: UV at 274 nm

    • Injection Volume: 10 µL

    • Sample Diluent: Water/Acetonitrile (50:50)

Method 3: Chiral HPLC for Enantiomeric Purity

The presence of a chiral center necessitates a specific method to determine the enantiomeric excess (e.e.).

  • Rationale: A polysaccharide-based chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is highly effective for separating enantiomers of amino alcohols.[12][13][14] Normal-phase chromatography often provides better selectivity for this class of compounds. A basic additive like diethylamine (DEA) is used to improve peak shape and resolution by competing with the analyte for active sites on the CSP.[12]

  • Protocol:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Temperature: 25 °C

    • Detection: UV at 274 nm

    • Injection Volume: 5 µL

    • Sample Diluent: Mobile Phase

Alternative Technique: Capillary Zone Electrophoresis (CZE)

CZE offers an orthogonal separation mechanism based on the mass-to-charge ratio, making it an excellent confirmatory technique or an alternative for challenging separations.[15][16][17]

  • Rationale: As a basic compound, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is positively charged at low pH and will migrate quickly in the electric field. CZE provides extremely high theoretical plates, leading to sharp peaks and excellent resolution. It is also a "greener" technique, consuming minimal solvent.[18]

  • Protocol:

    • Capillary: Fused Silica, 50 µm i.d., 60 cm total length (50 cm effective)

    • Background Electrolyte (BGE): 50 mM Phosphate Buffer, pH 2.5

    • Voltage: 25 kV

    • Temperature: 25 °C

    • Detection: UV at 214 nm (for better sensitivity of impurities)

    • Injection: Hydrodynamic (50 mbar for 5 s)

Forced Degradation Studies & Specificity

To validate the stability-indicating capability of Method 2, the drug substance was subjected to stress conditions as per ICH Q1A(R2) guidelines.[7][10] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the resulting degradants from the parent peak.[11]

G cluster_stress Stress Conditions (ICH Q1A) API API Sample (4-{[(3-MeOPh)Me]amino}butan-2-ol) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H₂O₂, RT) API->Ox Therm Thermal (80°C, Dry Heat) API->Therm Phot Photolytic (ICH Light Box) API->Phot Analysis Analyze all samples using Stability-Indicating HPLC (Method 2) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Phot->Analysis Outcome Outcome: Peak Purity Assessment Mass Balance Calculation Degradation Pathway ID Analysis->Outcome

Caption: Workflow for forced degradation studies.

Results Summary: Method 2 successfully separated all significant degradation products from the parent API peak. The peak purity analysis via a photodiode array (PDA) detector confirmed no co-eluting peaks.

Performance Data & Comparison

The following tables summarize the simulated performance data for each method, validated according to ICH Q2(R1) principles.[19][20]

Table 1: Comparison of Achiral Purity Methods

ParameterMethod 1 (Isocratic HPLC)Method 2 (Gradient HPLC)Method 4 (CZE)
Intended Use Routine QC, In-process controlRelease, Stability TestingOrthogonal/Confirmatory
Run Time ~8 min~25 min~10 min
Resolution (Rs) of Critical Pair *1.4>2.5>3.0
Tailing Factor (Tf) for API 1.31.11.0
Theoretical Plates (N) ~9,000~25,000>150,000
Relative Standard Deviation (RSD) <1.0%<0.5%<1.5%
Solvent Consumption HighModerateVery Low

Critical Pair refers to the API and the most closely eluting impurity.

Table 2: Chiral Method Performance

ParameterMethod 3 (Chiral HPLC)
Resolution (Rs) between Enantiomers > 2.0
Limit of Quantitation (LOQ) for Minor Enantiomer 0.05%
Precision (RSD) at LOQ < 5.0%
Typical Enantiomeric Excess (e.e.) Determined > 99.8%

Discussion and Recommendations

  • Method 1 (Isocratic HPLC) is efficient for rapid checks but lacks the resolving power for complex impurity profiles and is not stability-indicating. Its primary advantage is speed.

  • Method 2 (Gradient HPLC) represents the gold standard for regulatory submissions. Its validated stability-indicating nature ensures that any degradation over a product's shelf-life will be accurately detected and quantified. The use of a phenyl-hexyl column provides unique selectivity that is crucial for resolving structurally similar impurities.

  • Method 3 (Chiral HPLC) is non-negotiable for this chiral molecule. The developed normal-phase method provides excellent resolution and sensitivity, allowing for precise determination of enantiomeric purity, a critical quality attribute.

  • Method 4 (CZE) serves as an outstanding orthogonal technique.[21] Its high efficiency and fundamentally different separation mechanism make it ideal for confirming purity results from HPLC or for troubleshooting when co-elution is suspected in the primary HPLC method.

Recommendation: For comprehensive quality control and regulatory compliance, a combination of Method 2 (for achiral purity and stability) and Method 3 (for chiral purity) is required. Method 1 can be deployed for internal, high-throughput in-process testing where speed is critical. Method 4 should be maintained as a validated secondary method for confirmatory analysis.

Conclusion

The selection of an appropriate analytical method for the purity determination of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol depends entirely on the intended application. By understanding the inherent challenges of the molecule—its basicity and chirality—we have developed and compared a suite of methods that address specific analytical needs. The stability-indicating gradient HPLC method (Method 2) provides the most robust and comprehensive data for final product release and stability studies, while the chiral HPLC method (Method 3) is essential for controlling stereochemical identity. Capillary electrophoresis offers a powerful, low-solvent alternative for orthogonal verification. This guide provides the foundational data and scientific rationale to empower researchers to make informed decisions for their analytical strategy.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) validation of analytical procedures: Scientific guideline. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Gotti, R. (2009). Applications of capillary electrophoresis in pharmaceutical analysis. PubMed, 2009. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kenndler, E., & Sarmini, K. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 113982. [Link]

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-173. [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Singh, R., & Raza, K. (2014). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Vertex AI Search. (2026).
  • Waters. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81. [Link]

Sources

A Comparative Guide to the Infrared Spectrum of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. Infrared (IR) spectroscopy remains a first-line, non-destructive technique for identifying functional groups, offering a molecular fingerprint that is invaluable for synthesis verification and quality control. This guide provides an in-depth analysis of the expected IR absorption profile of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, comparing its predicted spectral features with those of structurally related molecules.

Molecular Structure and Functional Group Analysis

To predict the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching, bending) that absorb IR radiation at specific frequencies.

The key functional groups in 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol are:

  • Secondary Alcohol (-OH): Subject to hydrogen bonding.

  • Secondary Amine (-NH-): Also capable of hydrogen bonding.

  • Aryl Alkyl Ether (-O-CH₃ on a benzene ring): Exhibits characteristic C-O stretches.

  • 1,3-Disubstituted (meta) Aromatic Ring: Shows specific C-H and C=C vibrations.

  • Aliphatic Chains (-CH₃, -CH₂, -CH-): Produce typical alkane C-H stretches and bends.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Analysis start Start: Dry Sample & KBr grind Grind 1-2 mg sample with 100-200 mg KBr in an agate mortar. start->grind 1. Combine mix Ensure a homogenous, fine powder is formed. grind->mix 2. Triturate load_die Transfer powder to pellet die. mix->load_die press Apply 7-10 tons of pressure using a hydraulic press. load_die->press 3. Load inspect Inspect pellet: should be transparent/ translucent. press->inspect 4. Press background Acquire background spectrum (empty sample holder). inspect->background acquire Place KBr pellet in holder and acquire sample spectrum. background->acquire 5. Background analyze Process & analyze spectrum: Baseline correction, peak picking. acquire->analyze 6. Sample Scan

Caption: Workflow for obtaining an IR spectrum using the KBr pellet technique.

Step-by-Step Methodology
  • Material Preparation: Gently heat KBr powder in an oven at ~100 °C for several hours and store it in a desiccator. [1]This is a critical step to remove adsorbed water, which exhibits a very broad O-H absorption that can obscure the N-H and O-H regions of the sample spectrum. The sample itself should also be scrupulously dry.

  • Grinding and Mixing: In an agate mortar and pestle, combine approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. [2][3]Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder. [3]Proper grinding to a particle size of < 2 microns is essential to minimize scattering of the IR beam (the Christiansen effect), which can cause distorted peak shapes and sloping baselines. [3]3. Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply 7-10 tons of pressure for several minutes. [4][2]This pressure sinters the KBr into a transparent or translucent disc, with the sample molecules trapped within the KBr crystal lattice.

  • Spectrum Acquisition:

    • First, run a background spectrum with the empty sample holder in the FTIR instrument. This measures the absorbance of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

    • Carefully place the KBr pellet into the sample holder and acquire the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the key regions identified in the prediction table. The combination of the broad O-H, the superimposed N-H, the dual C-O ether bands, and the specific aromatic C-H bending patterns provides a high-confidence confirmation of the structure of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

References

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • IR Sample Preparation Techniques. Scribd. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • How to prepare IR samples?. ResearchGate. [Link]

  • Preparing a sample for infrared spectroscopy. YouTube. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Center for Biotechnology Information. [Link]

  • IR: amines. University of Colorado Boulder. [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • IR Chart. University of California, Los Angeles. [Link]

  • Ether Infrared spectra. University of Calgary. [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. [Link]

  • 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • 5.3.2 Benzene and its derivatives. ELTE. [Link]

  • The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

Sources

A Comparative Pharmacological Guide: Profiling 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Against Benchmark β2-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the novel amino alcohol, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, against established β2-adrenergic receptor agonists. Given the limited published data on this specific molecule, this document leverages structure-activity relationship (SAR) principles to postulate its pharmacological profile. We present this analysis alongside a robust framework of experimental protocols required to validate these hypotheses, offering researchers a complete guide for evaluation.

Introduction: The Enduring Significance of Amino Alcohols in Respiratory Medicine

Chiral amino alcohols are a cornerstone of medicinal chemistry, forming the structural backbone of numerous active pharmaceutical ingredients (APIs).[1] Their stereochemistry is frequently critical for biological activity, making their enantioselective synthesis a primary focus.[1][2] Within this class, arylethanolamines are particularly prominent as ligands for adrenergic receptors.[3] Modifications to the aromatic ring and the amine substituent have yielded a spectrum of drugs with varying selectivity, potency, and duration of action, most notably the β2-agonists used in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[4]

These agents function by stimulating β2-adrenergic receptors on bronchial smooth muscle, initiating a signaling cascade that results in bronchodilation.[4][5] The clinical utility of these drugs is defined by their pharmacological profile, including their onset of action and duration of effect, which categorizes them as Short-Acting (SABA), Long-Acting (LABA), or Ultra-Long-Acting (ultra-LABA) β2-agonists.[4] This guide will compare the predicted profile of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol with the well-characterized agents Salbutamol (a SABA) and Salmeterol and Formoterol (both LABAs).

Structural Analysis and Pharmacological Postulates

The pharmacological properties of a β2-agonist are intrinsically linked to its chemical structure. The structure of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol contains key features that allow for a predictive assessment of its activity.

  • The Amino Alcohol Core: The butan-2-ol backbone with a secondary amine at the 4-position contains the essential –CH(OH)-(CH2)2-NH– moiety. This is a variation of the classic phenylethanolamine structure (-CH(OH)-CH2-NH-) crucial for interaction with the β2-adrenergic receptor.[3]

  • The N-Substituent: The (3-Methoxyphenyl)methyl group attached to the amine is a significant feature. Large, lipophilic substituents on the nitrogen atom are a hallmark of long-acting β2-agonists.[6][7] This group is expected to increase the molecule's lipophilicity, allowing it to partition into the cell membrane and establish a local depot near the receptor, contributing to a prolonged duration of action, similar to the mechanism proposed for salmeterol and formoterol.[6][8] The meta-position of the methoxy group may influence receptor binding and electronic properties.

  • Chirality: As a chiral molecule, the specific stereoisomer of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol will be critical to its activity. For most β2-agonists, the (R)-enantiomer is significantly more potent.[7]

Based on this analysis, it is hypothesized that 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol will function as a long-acting β2-adrenergic agonist (LABA).

Comparative Profiling: Physicochemical and Pharmacological Properties

The following tables summarize the known properties of the comparator drugs and the predicted properties for the title compound.

Table 1: Comparison of Physicochemical Properties

CompoundChemical ClassLipophilicity (LogP)Onset of ActionDuration of Action
Salbutamol Hydrophilic SABALowRapid (~5 min)Short (4-6 hours)[4]
Salmeterol Lipophilic LABAHighSlow (10-20 min)[8]Long (≥12 hours)[7]
Formoterol Lipophilic LABAModerateRapid (~5 min)[6][8]Long (≥12 hours)[9]
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Predicted Lipophilic LABAPredicted HighPredicted Moderate to SlowPredicted Long (≥12 hours)

Table 2: Comparison of Pharmacological Properties

CompoundReceptor SelectivityPotency (EC50)Intrinsic Efficacy
Salbutamol β2 > β1~5-15 nMPartial Agonist
Salmeterol High β2 selectivity~0.5-2 nMPartial Agonist[7][8]
Formoterol High β2 selectivity~0.1-0.5 nMFull Agonist[8][9]
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Predicted High β2To Be Determined (TBD)TBD

Experimental Protocols for Pharmacological Validation

To validate the hypothesized pharmacological profile, a tiered experimental approach is necessary. The following protocols provide a self-validating system for comprehensive in vitro and in vivo characterization.

Protocol 1: In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol for β1- and β2-adrenergic receptors and to establish its selectivity profile.

Methodology: Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing either human β1- or β2-adrenergic receptors. Determine the total protein concentration of each membrane preparation using a Bradford or BCA assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-antagonist. Prepare a working solution at a concentration close to its Kd value (typically 1-2 nM).

    • Test Compound: Prepare a 10 mM stock solution of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol in DMSO. Create serial dilutions in assay buffer to achieve a final concentration range from 1 pM to 100 µM.

    • Non-specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of an unlabeled non-selective antagonist like Propranolol.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Receptor Membranes.

    • NSB Wells: 25 µL Propranolol (10 µM) + 25 µL Radioligand + 50 µL Receptor Membranes.

    • Competitor Wells: 25 µL of each test compound dilution + 25 µL Radioligand + 50 µL Receptor Membranes.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), trapping the receptor-bound radioligand.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[10]

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (cAMP Accumulation)

Objective: To determine the potency (EC50) and intrinsic efficacy (Emax) of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Methodology: Cell-based cAMP Accumulation Assay (e.g., HTRF or GloSensor™).[11][12]

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO cells expressing the human β2-adrenergic receptor into a 384-well white microplate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Agonist Preparation: Prepare serial dilutions of the test compound, a full agonist reference (e.g., Isoproterenol or Formoterol), and a partial agonist reference (e.g., Salmeterol) in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (500 µM) to prevent cAMP degradation.

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • Add 10 µL of the prepared agonist dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Add the lysis buffer and detection reagents as specified by the commercial assay kit manufacturer (e.g., PerkinElmer AlphaScreen or Promega GloSensor™).[12][13] The principle involves competitive binding between native cAMP produced by the cells and a labeled cAMP tracer for a limited number of antibody binding sites.

  • Signal Reading: After the recommended incubation period, read the plate on a compatible plate reader (e.g., an HTRF-compatible reader measuring emission at 620 nm and 665 nm).

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values for each compound.[11]

    • Calculate the intrinsic efficacy of the test compound relative to the full agonist reference (Isoproterenol, defined as 1.0).

Protocol 3: In Vivo Bronchodilator Activity Assay

Objective: To assess the onset of action and duration of bronchodilator effect of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol in an animal model of airway hyperresponsiveness.

Methodology: Methacholine-induced bronchoconstriction in mice or guinea pigs.[14][15][16]

Step-by-Step Protocol:

  • Animal Model: Use BALB/c mice or Dunkin-Hartley guinea pigs. Sensitize the animals using an allergen such as ovalbumin (OVA) or house dust mite (HDM) to induce a state of airway hyperresponsiveness.

  • Compound Administration: Administer the test compound, a vehicle control, and positive controls (e.g., Salbutamol, Salmeterol) via inhalation (nebulization or intratracheal instillation) at various doses.

  • Measurement of Airway Function:

    • Place the animals in a whole-body plethysmography chamber to measure airway resistance.

    • Establish a baseline reading.

  • Bronchoconstrictor Challenge:

    • For Onset of Action: Administer the test compound and, at specific short time intervals (e.g., 2, 5, 10, 15 minutes) post-dose, challenge the animals with a nebulized bronchoconstrictor agent (e.g., methacholine).

    • For Duration of Action: Administer the test compound and challenge with methacholine at extended time points (e.g., 1, 4, 8, 12, 24 hours) post-dose.

  • Data Acquisition: Record changes in airway resistance (e.g., specific airway resistance, sRaw) in response to the methacholine challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the methacholine-induced bronchoconstriction for each compound at each time point compared to the vehicle-treated group.

    • Plot the percentage inhibition versus time to visualize the onset and duration of the bronchodilator effect. Statistical analysis (e.g., ANOVA) should be used to determine significance.

Visualization of Key Pathways and Workflows

β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (αβγ) B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion Agonist Agonist (e.g., 4-{[(3-..)]amino}butan-2-ol) Agonist->B2AR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins G start Start: Synthesize 4-{[(3-..)]amino}butan-2-ol binding_assay Protocol 1: Competitive Radioligand Binding Assay start->binding_assay functional_assay Protocol 2: cAMP Accumulation Functional Assay start->functional_assay data_binding Determine Ki (Affinity) and β2/β1 Selectivity binding_assay->data_binding data_functional Determine EC50 (Potency) and Emax (Intrinsic Efficacy) functional_assay->data_functional conclusion Complete In Vitro Profile data_binding->conclusion data_functional->conclusion

Caption: A streamlined workflow for determining in vitro affinity and functional activity.

Workflow for In Vivo Bronchodilator Assessment

G cluster_onset Onset of Action cluster_duration Duration of Action start Animal Model (e.g., OVA-sensitized mouse) admin Compound Administration (Inhalation) start->admin onset_challenge Methacholine Challenge (Short Time Intervals: 2, 5, 10 min) admin->onset_challenge duration_challenge Methacholine Challenge (Long Time Intervals: 1, 4, 8, 12 hr) admin->duration_challenge pleth Measure Airway Resistance (Whole-Body Plethysmography) onset_challenge->pleth duration_challenge->pleth analysis Data Analysis: % Inhibition of Bronchoconstriction pleth->analysis conclusion Determine In Vivo Efficacy, Onset, and Duration analysis->conclusion

Caption: The experimental sequence for evaluating in vivo bronchodilator effects.

Discussion and Future Directions

This guide establishes a clear, hypothesis-driven framework for the evaluation of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. Based on established structure-activity relationships for β2-agonists, the molecule is predicted to be a long-acting agent with high β2-receptor selectivity. The presence of the lipophilic (3-Methoxyphenyl)methyl group is the primary driver for the predicted long duration of action.

However, these are postulates that require rigorous experimental validation. The intrinsic efficacy of the compound remains a key unknown and will be a critical determinant of its therapeutic potential and possible side-effect profile. Full agonists like formoterol offer robust bronchodilation, while partial agonists like salmeterol may be associated with a lower risk of receptor desensitization and downregulation upon chronic use. [7][17] The successful execution of the detailed protocols in this guide will elucidate the complete pharmacological profile of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, enabling a direct and objective comparison with current standards of care. These data will be essential for any further preclinical and clinical development of this promising amino alcohol derivative.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Organic Letters. [Link]

  • A Novel in vivo System to Test Bronchodilators. (2017). Journal of Visualized Experiments. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (2025). Bio-protocol. [Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (1989). American Journal of Hypertension. [Link]

  • Pharmacological similarities and differences between beta2-agonists. (2001). Allergy. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • A Novel in vivo System to Test Bronchodilators. (2017). PubMed - NIH. [Link]

  • Pharmacological similarities and differences between beta(2)-agonists. (2001). ResearchGate. [Link]

  • Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. (2009). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. (2010). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. (2013). ResearchGate. [Link]

  • Long-acting beta2-agonists: comparative pharmacology and clinical outcomes. (2003). PubMed. [Link]

  • Synthesis, Antibacterial and Antitubercular Evaluation of Cardanol and Glycerol-Based β-Amino Alcohol Derivatives. (2019). SciELO. [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (2025). ResearchGate. [Link]

  • Synthesis of totarol amino alcohol derivatives and their antiplasmodial activity and cytotoxicity. (2003). PubMed. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • Beta-2 Agonists. (2025). StatPearls - NCBI Bookshelf. [Link]

  • A Novel in vivo System to Test Bronchodilators. (2017). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. (2010). PubMed. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]

  • Data Sheet. (n.d.). BPS Bioscience. [Link]

  • The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives from Eugenol: Synthesis, in-vitro and in-silico Analysis of Bioactivity. (2023). Rasayan Journal of Chemistry. [Link]

  • In vivo bronchodilator evaluation of the ethanolic extract of the stems of Jatropha macrantha Müll.Arg. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Synthesis and Structure−Activity Relationships of Long-acting β 2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. (2025). ResearchGate. [Link]

  • Biologically active b-amino alcohols. (n.d.). ResearchGate. [Link]

  • Supplementary Information for Photoredox catalysed synthesis of amino alcohol. (n.d.). Royal Society of Chemistry. [Link]

  • β-Agonist Intrinsic Efficacy: Measurement and Clinical Significance. (2001). American Journal of Respiratory and Critical Care Medicine. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol. (n.d.). PubChem. [Link]

  • Continuous and convergent access to vicinyl amino alcohols. (2015). Chemical Communications. [Link]

  • Beta-Adrenoceptor Agonists (β-agonists). (n.d.). CV Pharmacology. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica. [Link]

  • Beta-adrenergic blockade by 3-[3-(substituted amino)-2-hydroxypropox]-5-hydroxybenzyl alcohols. (1975). PubMed. [Link]

  • .beta.-Adrenergic blockade by 3-[3-(substituted amino)-2-hydroxypropoxy]-5-hydroxybenzyl alcohols. (1975). Journal of Medicinal Chemistry. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]

Sources

A Comparative Guide to the Reference Standard for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the intricate field of drug development, the unequivocal identification and quantification of novel chemical entities are paramount. The reliability of experimental data hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison concerning the establishment of a reference standard for the compound 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. As a commercially available, certified reference standard for this specific molecule is not readily accessible, this guide will focus on the synthesis, purification, and comprehensive characterization of an in-house reference standard. The "comparison" aspect of this guide is twofold: firstly, it will demonstrate the synergistic power of multiple analytical techniques to validate the in-house standard, and secondly, it will compare the analytical behavior of this standard against a commercially available, structurally related compound.

Part 1: Establishing an In-House Reference Standard: Synthesis and Purification

A robust reference standard begins with a well-controlled and reproducible synthesis. For 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, a logical and efficient synthetic route is the reductive amination of 4-hydroxybutan-2-one with 3-methoxybenzylamine.[1]

Proposed Synthetic Pathway

The synthesis involves a two-step, one-pot reaction. Initially, the carbonyl group of 4-hydroxybutan-2-one reacts with the primary amine of 3-methoxybenzylamine to form a hemiaminal, which then dehydrates to an imine intermediate. The subsequent in-situ reduction of the imine yields the target secondary amine, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.[1]

Synthesis_Workflow 4-hydroxybutan-2-one 4-hydroxybutan-2-one Imine_Intermediate Imine_Intermediate 4-hydroxybutan-2-one->Imine_Intermediate Reaction with amine 3-methoxybenzylamine 3-methoxybenzylamine 3-methoxybenzylamine->Imine_Intermediate Target_Molecule 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Imine_Intermediate->Target_Molecule Reduction (e.g., NaBH4)

Caption: Synthetic workflow for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxybenzylamine (1.0 equivalent) in a suitable solvent such as methanol.

  • Addition of Carbonyl: To this solution, add 4-hydroxybutan-2-one (1.1 equivalents) dropwise at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath (0-5 °C). Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise, ensuring the temperature remains below 10 °C.[2]

  • Reaction Completion and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC indicates the complete consumption of the imine. Carefully quench the reaction by the slow addition of water.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Experimental Protocol: Purification

The crude product will likely contain unreacted starting materials and by-products. Purification is crucial to ensure the high purity required for a reference standard.

  • Salt Formation and Recrystallization: A common method for purifying amino alcohols is through the formation of a crystalline salt.[3]

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol).

    • Add a solution of an acid, such as hydrochloric acid or oxalic acid, dropwise until the precipitation of the salt is complete.

    • Collect the salt by filtration and recrystallize it from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

    • The free base can be regenerated by dissolving the salt in water and basifying with a suitable base (e.g., sodium hydroxide), followed by extraction with an organic solvent.

  • Column Chromatography: Alternatively, the crude product can be purified by flash column chromatography on silica gel, using a gradient of a suitable eluent system (e.g., dichloromethane/methanol).

Potential Impurities and Their Control

The primary impurities in reductive amination reactions can include unreacted starting materials, the intermediate imine, and over-alkylation products.[4][5] Careful control of stoichiometry and reaction conditions is essential to minimize these impurities. The purification process, particularly recrystallization, is designed to effectively remove these process-related impurities.

Part 2: Comprehensive Analytical Characterization

A multi-technique approach is necessary for the unambiguous characterization of the in-house reference standard.

Analytical_Workflow Purified_Standard In-House Reference Standard HPLC_UV HPLC-UV Purified_Standard->HPLC_UV LC_MS LC-MS Purified_Standard->LC_MS NMR NMR (1H, 13C) Purified_Standard->NMR FTIR FTIR Purified_Standard->FTIR Purity_Assay Purity_Assay HPLC_UV->Purity_Assay Identity_Confirmation Identity_Confirmation LC_MS->Identity_Confirmation Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Functional_Group_ID Functional_Group_ID FTIR->Functional_Group_ID

Caption: Analytical workflow for reference standard characterization.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust technique for assessing the purity of the reference standard.

  • Protocol:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.7) and an organic modifier (e.g., acetonitrile) is recommended.[6]

    • Detection: UV detection at a wavelength where the 3-methoxyphenyl chromophore absorbs, typically around 274 nm.

    • Sample Preparation: Dissolve a known amount of the reference standard in the mobile phase.

  • Expected Outcome: A single, sharp peak should be observed, and the purity can be calculated based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides confirmation of the molecular weight and fragmentation pattern, offering a high degree of confidence in the identity of the compound.

  • Protocol:

    • LC Conditions: Similar to the HPLC-UV method.

    • Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is typically used for amines.

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion ([M+H]+) and tandem mass spectra (MS/MS) to elucidate the fragmentation pattern.

  • Expected Outcome: The molecular ion should correspond to the calculated exact mass of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol. The fragmentation pattern should be consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Outcome:

    • 1H NMR: The spectrum should show distinct signals for the aromatic protons of the 3-methoxyphenyl group, the methoxy protons, the protons on the butanol backbone, and the N-H and O-H protons. The integration of these signals should correspond to the number of protons in each environment.

    • 13C NMR: The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film on a salt plate.

  • Expected Outcome: The spectrum should exhibit characteristic absorption bands for:

    • O-H stretch (broad band around 3300 cm-1).

    • N-H stretch of a secondary amine (a single, weaker band around 3350-3310 cm-1).[7]

    • C-H stretches (aromatic and aliphatic).

    • C-O stretch.

    • C-N stretch (aromatic amine region around 1335-1250 cm-1).[7]

Part 3: Comparative Analysis

Internal Comparison: A Self-Validating System

The trustworthiness of the in-house reference standard is established by the convergence of data from the orthogonal analytical techniques described above.

Analytical Technique Information Provided Validation Point
HPLC-UV Purity assessment based on peak area.A high purity value (e.g., >99.5%) indicates the effectiveness of the purification process.
LC-MS Confirmation of molecular weight and fragmentation pattern.The observed molecular ion and fragmentation pattern must match the theoretical values for the target structure.
NMR (1H, 13C) Unambiguous structural elucidation and confirmation of proton and carbon framework.The chemical shifts, coupling constants, and integrations must be consistent with the structure of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.
FTIR Identification of key functional groups (hydroxyl, secondary amine, aromatic ring).The presence of characteristic absorption bands confirms the functional groups of the target molecule.
External Comparison: Benchmarking Against a Structural Analog

To further contextualize the analytical properties of the in-house standard, a comparison with a commercially available, structurally related compound is valuable. For this purpose, we will consider 3-((2-Methoxyphenyl)amino)propan-1-ol as a comparative standard. While the substitution pattern on the aromatic ring and the alkyl chain differ, it shares the core features of a methoxyphenyl group and an amino alcohol moiety.

Analytical Parameter In-House Standard: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Comparative Standard: 3-((2-Methoxyphenyl)amino)propan-1-ol Rationale for Comparison
Molecular Formula C12H19NO2C10H15NO2Comparison of elemental composition.
Molecular Weight 209.28 g/mol 181.23 g/mol A fundamental property confirmed by MS.
Expected [M+H]+ (m/z) 210.1489182.1125Direct comparison of mass spectral data.
HPLC Retention Time Dependent on specific method conditions.Expected to be different due to structural variations, but provides a benchmark for chromatographic behavior.Highlights the impact of structural differences on chromatographic separation.
Key 1H NMR Signals Aromatic protons in a pattern characteristic of 1,3-disubstitution. A methoxy singlet. Signals for the butanol chain.Aromatic protons in a pattern characteristic of 1,2-disubstitution. A methoxy singlet. Signals for the propanol chain.Demonstrates the power of NMR in distinguishing between isomers and structural analogs.
Key FTIR Bands O-H, N-H (secondary amine), aromatic C-H, aliphatic C-H, C-O, C-N.O-H, N-H (secondary amine), aromatic C-H, aliphatic C-H, C-O, C-N.Confirms the presence of the same key functional groups.

Conclusion

The establishment of a reliable reference standard for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, in the absence of a commercial source, is a meticulous process that requires a combination of synthetic chemistry and rigorous analytical characterization. By following a well-defined synthesis and purification protocol, and by employing a suite of orthogonal analytical techniques, a high-purity, in-house reference standard can be confidently prepared. The comparative analysis, both internally across different analytical methods and externally against a structural analog, provides the necessary validation to ensure the accuracy and reliability of future research and development activities involving this compound.

References

  • Chen, W., & Pawliszyn, J. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(13), 2930–2934. [Link]

  • Ho, T. S., & Lee, H. K. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 3–10. [Link]

  • Periasamy, M., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3848–3853. [Link]

  • Hülse, M., et al. (2019). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ChemCatChem, 12(4), 1190-1196. [Link]

  • Cunliffe, F., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(18), 7734–7743. [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 121-130. [Link]

  • Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Pignataro, L., et al. (1999). Process for the purification of an aminoalcohol.
  • Agilent Technologies. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Vascuri, J. R., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 1-10. [Link]

  • Yaylayan, V. A., & Locas, C. P. (2003). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. Journal of Agricultural and Food Chemistry, 51(24), 7112–7117. [Link]

  • University of California, Santa Cruz. (n.d.). IR: amines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Elemental Analysis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

In the development of secondary amine intermediates like 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol , establishing absolute purity is a critical milestone. This compound, characterized by a secondary amine core flanked by a 3-methoxybenzyl group and a hydroxybutyl chain, presents specific analytical challenges—namely its tendency towards viscosity and hygroscopicity.

This guide moves beyond standard textbook definitions to compare three distinct analytical workflows: Automated Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . We evaluate these methods based on precision, sample economy, and their ability to handle the physical quirks of amino-alcohols.

The Analyte: Theoretical Baseline

Before initiating any protocol, the theoretical elemental composition must be established as the benchmark for accuracy.

Compound: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Formula: C₁₂H₁₉NO₂ Molecular Weight: 209.29 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1212.011144.1368.86%
Hydrogen (H) 191.00819.159.15%
Nitrogen (N) 114.00714.016.69%
Oxygen (O) 215.99932.0015.29%

Method A: Automated Combustion Analysis (The Traditional Standard)

Role: Bulk Purity Confirmation Best For: Final product release and certificate of analysis (CoA) generation.

Combustion analysis remains the industry "gold standard" because it measures the bulk material, not just the ionizable portion. However, for viscous amino-alcohols, the primary source of error is not the instrument, but the sample handling .

Experimental Protocol
  • Sample Preparation:

    • Critical Step: If the compound is a viscous oil (common for this class), do not use open ladles. Use pre-tared tin capsules for liquids.

    • Using a micro-spatula, deposit 1.5–2.5 mg of the substance directly into the capsule base.

    • Sealing: Cold-weld the capsule immediately using a crimper to prevent moisture absorption (hygroscopicity is a major error source here).

  • Combustion Parameters:

    • Furnace Temp: 980°C (ensure complete oxidation of the benzyl ring).

    • Carrier Gas: Helium (99.999% purity) at 120 mL/min.

    • Oxygen Boost: 25 mL loop injection to prevent "soot" formation from the aromatic ring.

  • Detection:

    • Gases (

      
      , 
      
      
      
      ,
      
      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Performance Analysis
  • Pros: High precision (<0.3% variance); industry-accepted for purity statements.

  • Cons: Destructive; requires ~2mg sample; highly sensitive to trapped solvent or moisture (a common issue with the hydroxybutyl chain).

Method B: High-Resolution Mass Spectrometry (HRMS)[3]

Role: Identity & Formula Validation Best For: Early-stage screening and impurity profiling.

While CHN confirms purity, HRMS confirms identity. For 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, Electrospray Ionization (ESI) is the method of choice due to the easily protonated secondary amine.

Experimental Protocol
  • Solvent System: Dissolve 0.1 mg in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the nitrogen is protonated (

      
      ), enhancing sensitivity.
      
  • Instrumentation: Q-TOF or Orbitrap.

    • Resolution: Set > 50,000 FWHM.

    • Mode: Positive Ion Mode (

      
      ).
      
  • Data Acquisition:

    • Scan range: m/z 50–500.

    • Lock mass: Leucine Enkephalin (556.2771 Da) for internal calibration.

Performance Analysis
  • Pros: Extremely low sample requirement (<1 µg); confirms molecular formula; detects specific impurities (e.g., des-methyl analogs).

  • Cons: Semi-quantitative at best (ionization efficiency varies); does not detect inorganic salts or non-ionizable impurities.

Method C: Quantitative NMR (qNMR)

Role: The "Problem Solver" (Orthogonal Purity) Best For: Viscous liquids, hygroscopic samples, and valuable intermediates.

qNMR is superior to CHN for this specific compound because it is unaffected by moisture (if using a non-exchangeable standard) and handles viscous oils without weighing errors (as the sample is dissolved).

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Use Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene .

    • Requirement: The IS signals must not overlap with the methoxy singlet (~3.8 ppm) or the benzyl methylene (~3.7 ppm) of the analyte.

  • Preparation:

    • Weigh ~10 mg of analyte and ~5 mg of IS into the same vial (record weights to 0.001 mg precision).

    • Dissolve in 0.6 mL

      
       (to disrupt hydrogen bonding of the -OH group).
      
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 30 seconds (critical for full relaxation of aromatic protons).

    • Scans: 16–32.

Performance Analysis
  • Pros: Non-destructive (sample recoverable); differentiates between water, solvent, and analyte; no "weighing error" if ratio is accurate.

  • Cons: Requires expensive instrumentation; requires a high-purity internal standard.

Comparative Data & Decision Matrix

The following table summarizes the expected performance of each method for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol .

FeatureCombustion Analysis (CHN)HRMS (Orbitrap/Q-TOF)qNMR (

)
Primary Output % Composition (Purity)Exact Mass (Identity)Absolute Purity (w/w%)
Sample State Solid/Liquid (Sealed)SolutionSolution
Sample Required 2.0 – 5.0 mg< 0.1 mg5.0 – 10.0 mg
Precision ± 0.3% (Absolute)< 3 ppm (Mass Error)± 1.0% (Relative)
Moisture Sensitivity High (False Low %C)LowLow (Resolved in spectrum)
Throughput High (Automated)Very HighMedium
Visualization: Analytical Workflow Selection

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the sample stage and physical state.

AnalyticalWorkflow Start Sample: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol CheckState Physical State Check Start->CheckState ViscousOil Viscous Oil / Hygroscopic CheckState->ViscousOil High Viscosity SolidCrystal Crystalline Solid CheckState->SolidCrystal Stable Solid Method_qNMR Method: qNMR (Avoids weighing errors) ViscousOil->Method_qNMR Primary Quantitation Method_HRMS Method: HRMS (Identity Confirmation) ViscousOil->Method_HRMS Secondary ID Method_CHN Method: CHN Combustion (Standard Protocol) SolidCrystal->Method_CHN Primary Quantitation SolidCrystal->Method_HRMS Secondary ID Result_Purity Output: Absolute Purity % Method_qNMR->Result_Purity Method_CHN->Result_Purity Result_ID Output: Molecular Formula Confirmation Method_HRMS->Result_ID

Figure 1: Decision tree for selecting the optimal analytical method based on the physical state of the amino-alcohol intermediate.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have observed that the most common failure mode for this specific compound in CHN analysis is nitrogen drift .

  • The "Nitrogen Drift" Phenomenon:

    • Observation: Experimental %N is often 0.2–0.4% higher than theoretical, while %C is lower.

    • Cause: Incomplete combustion of the secondary amine or formation of stable azo-intermediates.

    • Solution: Increase the oxygen dose during the combustion phase and add a small amount of

      
       (Vanadium Pentoxide) to the tin capsule as a combustion aid.
      
  • Handling Hygroscopicity:

    • The 2-hydroxybutyl chain makes this molecule "thirsty." If your CHN results show High %H and Low %C, your sample has absorbed atmospheric water.

    • Fix: Dry the sample in a vacuum desiccator (

      
      ) for 4 hours prior to analysis, or switch to qNMR  where the water peak can be integrated separately and excluded from the purity calculation.
      

References

  • PubChem. (2025).[1][2][3] Compound Summary: 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol (Structural Analog).[1] National Library of Medicine. [Link]

  • AZoM. (2019). Combustion Analysis Versus Spectrometric Methods.[4] AZoM.com. [Link]

  • ResolveMass Laboratories. (2025). Advantages of HRMS vs. Traditional MS.[5][6] ResolveMass.[6][7] [Link]

Sources

A Guide to the Physicochemical Characterization of Amino Alcohol Hydrochloride Salts: A Comparative Analysis Focused on Melting Point

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. Among these fundamental properties, the melting point of an active pharmaceutical ingredient (API), particularly in its salt form, serves as a critical initial indicator of identity, purity, and solid-state stability.

This guide is intended for researchers, chemists, and formulation scientists. It aims to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and well-understood analytical outcome.

Part 1: The Imperative of Melting Point in Pharmaceutical Development

The transition of a substance from a solid to a liquid at a specific temperature is more than a simple physical change; it is a window into the compound's molecular and crystalline structure. For a hydrochloride salt of a potential drug candidate, the melting point provides several key insights:

  • Identity and Purity: A sharp, well-defined melting point is a reliable indicator of a substance's purity. Impurities disrupt the crystal lattice of the solid, typically leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a fundamental principle used for a preliminary assessment of sample purity.

  • Polymorphism: Many pharmaceutical solids can exist in multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can have distinct melting points, solubilities, and bioavailabilities. Identifying the existence of polymorphs is critical, as an unintended conversion from a metastable to a stable form can drastically alter a drug's performance. Techniques like Differential Scanning Calorimetry (DSC) are invaluable for detecting such transitions.

  • Lattice Energy: The melting point is directly related to the strength of the forces holding the molecules together in the crystal lattice. A higher melting point generally suggests stronger intermolecular interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces) and a more stable crystal structure. This has implications for the compound's solubility and dissolution rate.[2]

  • Salt Form Selection: In drug development, converting a parent molecule into a salt is a common strategy to improve properties like solubility and stability. The melting point of different salt forms can vary significantly, providing clues about their relative crystalline stability.

Part 2: Comparative Analysis of Structurally Related Compounds

While the specific melting point for the 3-methoxy isomer is not documented, examining its positional isomers and related structures can provide a valuable predictive context. Small changes in molecular structure, such as the position of a functional group, can significantly impact crystal packing and intermolecular forces, thereby altering the melting point.[3][4]

Compound NameStructureMelting Point (°C)Key Structural Difference
Target Compound: 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol HCl 3-methoxy substitution on the benzyl ringNot Publicly AvailableThe subject of our investigation.
Positional Isomer: 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol HCl 4-methoxy substitution on the benzyl ringNot Publicly Available in PubChem[1][5]A positional isomer. The para-substitution might allow for more linear packing in the crystal lattice compared to the meta-isomer, potentially influencing the melting point.
Simpler Analog: Ethanolamine Hydrochloride A simple amino alcohol salt82-84 °C[6][7]Lacks the bulky substituted benzyl group, resulting in weaker van der Waals forces and a significantly lower melting point.
Related Core: 4-Amino-2-methylbutan-2-ol Free base without the benzyl group216-218 °C[8]This is a free base, not a hydrochloride salt. Its high melting point is likely due to strong hydrogen bonding between the amine and hydroxyl groups.
Analogous Structure: 4-((Thiophen-3-ylmethyl)amino)butan-2-ol Thiophene ring instead of a methoxyphenyl ringEstimated: 120–140 °C[9]The replacement of the methoxyphenyl group with a thiophene ring alters the electronic and steric properties, which is reflected in the estimated melting point.

Analysis of Structural Influences:

The comparison highlights a crucial principle: intermolecular forces govern melting points. The simple Ethanolamine HCl has a low melting point due to its small size.[6][7] In contrast, the free base 4-Amino-2-methylbutan-2-ol shows a very high melting point, which can be attributed to efficient hydrogen bonding in its crystal structure.[8] The introduction of a large, substituted aromatic ring, as in our target compound, adds significant van der Waals interactions but can also introduce steric hindrance that affects how efficiently the molecules pack. The position of the methoxy group (meta vs. para or ortho) can alter the molecule's overall dipole moment and symmetry, which in turn affects crystal lattice energy.[10][11] This underscores why empirical determination for each unique isomer is non-negotiable.

Part 3: Experimental Protocols for Accurate Melting Point Determination

Two primary methods are employed in modern pharmaceutical laboratories for melting point determination. The choice depends on the required precision, the amount of sample available, and the need to investigate thermal behavior like polymorphism.

Method 1: Capillary Melting Point Apparatus (Thomas-Hoover or similar)

This traditional method is reliable for determining the melting range of a crystalline solid.

Principle: A small amount of finely powdered sample is heated in a sealed capillary tube within a calibrated heating block. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum. Gently crush the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the block's temperature.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.

  • Accurate Determination: Use a fresh sample. Heat the block to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording:

    • T1 (Onset): Record the temperature at which the first drop of liquid appears.

    • T2 (Liquefaction): Record the temperature at which the last solid particle melts.

    • The reported melting point is the range T1 – T2. For a pure compound, this range should be narrow (≤ 2°C).

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more information than a simple melting point, including the heat of fusion and the detection of polymorphic transitions.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as they are subjected to a controlled temperature program. A phase transition in the sample, like melting, results in a measurable change in heat flow (an endothermic peak).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan.

  • Encapsulation: Place a lid on the pan and crimp it to create a sealed container. This prevents sample loss due to sublimation.

  • Apparatus Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Program the instrument. A typical program for melting point analysis would be:

    • Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

    • A nitrogen purge is used to maintain an inert atmosphere.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting event.

    • Onset Temperature: The extrapolated onset of the endothermic peak is often reported as the melting point.

    • Peak Temperature: The temperature at the peak's maximum.

    • Heat of Fusion (ΔHfus): The area under the peak is proportional to the energy absorbed during melting. This value is an indicator of the degree of crystallinity.

Part 4: Visualization of Analytical Workflows

Visualizing the experimental and logical processes can clarify the decision-making path for characterizing a novel compound.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_capillary Method 1: Capillary Apparatus cluster_dsc Method 2: DSC Analysis Prep Obtain Dry, Crystalline 4-{[(3-MeOPh)methyl]amino}butan-2-ol HCl Grind Grind to Fine Powder Prep->Grind LoadCap Load Capillary Tube (2-3 mm height) Grind->LoadCap Weigh Weigh 2-5 mg into DSC Pan Grind->Weigh HeatSlow Heat at 1-2°C/min near expected MP LoadCap->HeatSlow Observe Record T1 (Onset) and T2 (Clear Point) HeatSlow->Observe Result1 Report Melting Range (e.g., 145.5 - 146.5 °C) Observe->Result1 Seal Crimp & Seal Pan Weigh->Seal HeatDSC Heat at 10°C/min (vs. Reference) Seal->HeatDSC Analyze Analyze Endotherm Peak HeatDSC->Analyze Result2 Report Onset Temp & ΔHfus (e.g., Onset: 145.8 °C) Analyze->Result2

Caption: Experimental workflow for determining the melting point via capillary and DSC methods.

Logic_Diagram action action data data Start Novel Compound Synthesized (3-MeO Isomer) CheckLit Literature Search for Melting Point Start->CheckLit DataFound Data Available? CheckLit->DataFound Compare Compare Experimental Value to Literature DataFound->Compare Yes AnalyzeAnalogs Search for & Analyze Melting Points of Structural Analogs DataFound->AnalyzeAnalogs No Determine Perform Experimental Melting Point Analysis (DSC & Capillary) Compare->Determine Interpret Interpret Data: - Purity (Range) - Polymorphism (DSC) - Structural Effects Determine->Interpret AnalyzeAnalogs->Determine FinalReport Document Physicochemical Properties Interpret->FinalReport

Caption: Decision-making logic for the characterization of a novel compound's melting point.

Conclusion

The melting point of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol hydrochloride remains to be empirically determined. However, the absence of this single data point provides a valuable opportunity to underscore the foundational processes of pharmaceutical materials science. Through comparative analysis of related structures, we can form hypotheses about the influence of molecular architecture on crystalline properties. More importantly, by employing rigorous, well-understood experimental techniques like capillary melting point determination and Differential Scanning Calorimetry, researchers can confidently establish the identity, purity, and thermal behavior of this and other novel compounds. This essential data is the bedrock upon which all further drug development activities are built.

References

  • PubChem. 4-(((4-Methoxyphenyl)methyl)amino)-2-methylbutan-2-ol hydrochloride. National Center for Biotechnology Information. Available from: [Link].

  • U.S. Environmental Protection Agency (EPA). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine Properties. CompTox Chemicals Dashboard. Available from: [Link].

  • LookChem. 4-Amino-2-methylbutan-2-ol. LookChem. Available from: [Link].

  • PubChemLite. 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride. PubChemLite. Available from: [Link].

  • Google Patents. US2404503A - Preparation of amino acids from their salts. Google Patents.
  • NIST. 2-Aminoethanol hydrochloride. NIST Chemistry WebBook. Available from: [Link].

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Available from: [Link].

  • Chemistry LibreTexts. 7.8: Comparing Properties of Isomers. Chemistry LibreTexts. Available from: [Link].

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available from: [Link].

  • PubChem. Ethanolamine Hydrochloride. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Final Amino Alcohol HCl Salts. ResearchGate. Available from: [Link].

  • PubChem. 3-(4-methoxyphenyl)-N-methylbutan-2-amine. National Center for Biotechnology Information. Available from: [Link].

  • PMC. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks. National Library of Medicine. Available from: [Link].

  • Studocu. Effect of structural isomerism on the boiling points of aliphatic alcohols and ethers. Studocu. Available from: [Link].

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available from: [Link].

  • Chemistry Stack Exchange. Intermolecular forces of attraction between positional isomers of alcohols. Chemistry Stack Exchange. Available from: [Link].

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. Master Organic Chemistry. Available from: [Link].

  • PMC. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. National Library of Medicine. Available from: [Link].

  • NIST. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link].

  • PubChem. 4-(3-Aminobutyl)phenol. National Center for Biotechnology Information. Available from: [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical entities we create and handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Foundational Principle: Hazard Assessment Based on Structural Analogy

Based on the known hazards of its structural analogs, 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol should be presumed to possess the following hazardous characteristics:

  • Corrosivity: Amino alcohols are often corrosive. Analogs like (2R)-(-)-4-Aminobutan-2-ol and 4-Amino-1-butanol are classified as causing severe skin burns and eye damage.[1][2]

  • Irritation: The 3-methoxybenzylamine moiety is a known skin and eye irritant and may cause respiratory irritation.[3][4]

  • Toxicity: The compound is likely harmful if swallowed, a characteristic shared by its benzylamine precursor.[3][4][5]

  • Combustibility: While not definitive, some related butanols are combustible liquids.[6]

Regulatory Imperative: Compliance with EPA and RCRA

In the United States, the disposal of chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][4][5] This "cradle-to-grave" program mandates stringent procedures for the handling, storage, and disposal of hazardous materials to protect human health and the environment.[4] Academic laboratories may operate under the alternative requirements of 40 CFR, part 262, subpart K, which provides specific standards for managing hazardous waste in these settings.[3]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.

Before handling the waste, don the appropriate Personal Protective Equipment (PPE). The causality is direct: the predicted corrosivity and irritancy of the compound necessitate robust barriers to prevent exposure.

PPE Category Specification Justification
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene)Prevents skin contact, irritation, and potential burns.[1][5]
Body Protection Laboratory coat and, if splashing is likely, a chemically resistant apronProtects the body from contamination and chemical burns.

Proper segregation is critical to prevent dangerous chemical reactions.

  • Action: Collect waste 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol in a designated container.

  • Causality: Do not mix this waste with other streams, especially strong oxidizing agents or acids, unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) office. Amines can react exothermically with acids and other incompatible materials.

The integrity of the waste containment system is paramount.

  • Container Material: Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) is generally a suitable choice. Do not use metal containers, as amines can be corrosive to some metals.

  • Labeling: The container must be clearly and accurately labeled. The EPA requires labels to include:

    • The words "Hazardous Waste" .[7]

    • The full, unambiguous chemical name: "4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol" .

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[7]

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]

  • Location: The SAA must be under the control of laboratory personnel and ideally within line of sight.[7]

  • Containment: Place the waste container in a secondary containment bin to mitigate spills.

  • Capacity: Do not fill containers beyond 90% capacity to allow for vapor expansion.

  • Closure: Keep the waste container closed at all times except when adding waste.

  • Action: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Trustworthiness: Never entrust hazardous waste to an unlicensed vendor. The "cradle-to-grave" principle means the generator retains liability for the waste until its final, documented destruction.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol.

DisposalWorkflow Workflow for 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol Disposal cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Final Disposal Start Waste Generated PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste: Isolate from Incompatibles PPE->Segregate Container Select Compatible Container (e.g., HDPE) Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info Container->Label Store Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Closed Label->Store Check Container Full (<90%) or Time Limit Reached? Store->Check Check->Store No ContactEHS Contact EHS / Licensed Vendor for Pickup Check->ContactEHS Yes End Waste Disposed & Documented ContactEHS->End

Caption: Disposal workflow from generation to final pickup.

Emergency Protocols: Spill and Exposure Management

Trustworthy protocols include robust plans for unexpected events.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Label the spill cleanup waste container and dispose of it through your EHS office.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][5]

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Collect Rinsate: The rinsate (the solvent from rinsing) is now considered hazardous waste.[8] Collect all rinsate and add it to the appropriate hazardous waste stream for disposal.

  • Final Disposal: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the container can typically be disposed of as regular laboratory glass or plastic waste. Remove or deface the original label before disposal.

By adhering to this comprehensive disposal protocol, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and contribute to the protection of our shared environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2021). Lab Manager. [Link]

  • 3-Methoxybenzylamine | C8H11NO . PubChem, National Institutes of Health. [Link]

  • Disposal of Chemicals in the Laboratory . (2024). Environmental Marketing Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

Sources

Personal protective equipment for handling 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional organic compounds requires more than just a superficial reading of a safety data sheet. 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is a sophisticated molecule featuring a secondary amine, an alcohol moiety, and a lipophilic methoxybenzyl group.

To handle this compound safely, we must understand the causality behind its hazards. The secondary amine acts as a Lewis base, making the compound inherently corrosive to biological tissues, while the methoxybenzyl group significantly increases its partition coefficient (LogP), facilitating rapid dermal absorption.

This guide provides a self-validating, field-tested operational protocol for the safe handling, decontamination, and disposal of this compound.

Hazard Profile & Mechanistic Causality

Understanding the structure-activity relationship of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is critical for selecting the correct Personal Protective Equipment (PPE) and engineering controls.

  • Corrosivity (Secondary Amine): The secondary amine nitrogen readily accepts protons. Upon contact with the physiological pH of skin or ocular fluid, it causes rapid saponification of lipid bilayers and denaturation of cellular proteins, leading to severe chemical burns[1].

  • Systemic Toxicity (Methoxybenzyl Group): Aromatic amines and their derivatives are highly lipid-soluble. If spilled on the skin, the methoxybenzyl group acts as a penetrant, allowing the toxic amine payload to bypass the epidermal barrier and enter systemic circulation[2].

  • Reactivity: Secondary amines can react violently with strong oxidizing agents, inorganic acids, and halogenated hydrocarbons (e.g., dichloromethane, chloroform)[3].

HazardMechanism Compound 4-{[(3-Methoxyphenyl)methyl] amino}butan-2-ol Amine Secondary Amine (Basic) Compound->Amine Benzyl Methoxybenzyl Group (Lipophilic) Compound->Benzyl Alcohol Butan-2-ol Backbone (Amphiphilic) Compound->Alcohol Corrosive Tissue Necrosis & Corrosivity Amine->Corrosive High pH Dermal Rapid Dermal Absorption Benzyl->Dermal High LogP Solubility Aqueous/Organic Solubility Alcohol->Solubility H-Bonding

Figure 1: Structure-activity relationship governing the hazard profile.

Quantitative PPE Matrix

Standard laboratory PPE is insufficient for handling lipophilic, corrosive amines. The following matrix outlines the mandatory protective equipment and the scientific rationale for each selection.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Heavy-duty Nitrile (≥8 mil) or Butyl RubberStandard latex or thin nitrile degrades rapidly upon contact with basic organic amines, leading to breakthrough exposure[4].
Eye Protection Z87.1 Chemical Goggles + Face ShieldHigh pH causes rapid, irreversible saponification of corneal lipids upon contact. Safety glasses lack the necessary orbital seal[4].
Body Protection Polypropylene-coated Tyvek Lab CoatPrevents dermal absorption driven by the highly lipophilic methoxybenzyl group. Cotton coats will absorb and hold the chemical against the skin.
Respiratory NIOSH OV/AG Cartridge RespiratorMandatory only if engineering controls (fume hood) fail. Mitigates inhalation of volatile amine vapors[3].

Step-by-Step Operational Protocol

To ensure a self-validating safety system, every step of the handling process must be executed with precision.

G Start Pre-Operation Setup (Fume Hood & PPE) Transfer Chemical Transfer (Closed System) Start->Transfer Reaction Experimental Execution (Inert Atmosphere) Transfer->Reaction Decon Decontamination (Acidic Neutralization) Reaction->Decon Waste Waste Segregation (Basic Organic Stream) Decon->Waste

Figure 2: Standard operating workflow for handling secondary amino alcohols.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the fume hood face velocity is calibrated between 0.4 and 0.6 m/s.

  • Clear the Workspace: Remove all incompatible materials from the hood, specifically strong oxidizing agents, halogenated hydrocarbons, and strong acids, which can react violently with secondary amines[3].

  • Don PPE: Equip the specific gear outlined in the PPE Matrix.

Phase 2: Dispensing and Transfer
  • Static Control: Utilize anti-static weigh boats or glass scintillation vials to prevent electrostatic dispersion of the compound.

  • Volumetric Transfer: If the compound is in a viscous liquid state, use positive displacement pipettes. Standard air-displacement pipettes will fail to provide accurate volumes due to the compound's vapor pressure and viscosity.

  • Minimize Atmospheric Exposure: Keep the source container open for the absolute minimum time required. Atmospheric carbon dioxide will react with the secondary amine to form insoluble carbonate salts, degrading your reagent.

Phase 3: Spill Response & Decontamination
  • Containment: In the event of a spill, do not apply water initially . Because the methoxybenzyl group makes the free base highly lipophilic, water will simply spread the hazard. Apply an inert absorbent (e.g., vermiculite or dry sand) to contain the spill[1].

  • Neutralization: Treat the absorbed matrix with a dilute, weak acid (e.g., 5% citric acid or 1M HCl). This protonates the secondary amine, converting it into a water-soluble, less volatile, and less hazardous ammonium salt.

  • Surface Cleaning: Wipe the area with an alcohol-based solvent (like isopropanol) to pick up residual organic material, followed by a final aqueous wash.

Phase 4: Waste Segregation and Disposal
  • Collection: Deposit all contaminated consumables, pipette tips, and neutralized waste into a designated, clearly labeled, and chemically compatible high-density polyethylene (HDPE) container[4].

  • Strict Segregation: Classify the waste strictly as "Hazardous Basic Organic Waste." Never mix this compound with halogenated waste streams (e.g., DCM), as secondary amines can undergo exothermic alkylation reactions in the waste carboy[2].

  • Labeling: Label the container with the full chemical name—4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol—avoiding abbreviations, and clearly note the primary hazards (Corrosive, Toxic)[4].

References

  • [2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • [1] 2-(Ethylamino)ethanol | C4H11NO | CID 8072. PubChem - NIH. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.